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  • Product: Pyrido[2,3-d]pyridazin-8(7H)-one
  • CAS: 15375-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Pyrido[2,3-d]pyridazin-8(7H)-one

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals Introduction: Navigating the Data Landscape for a Privileged Scaffold The pyrido[2,3-d]pyridazine core is...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Data Landscape for a Privileged Scaffold

The pyrido[2,3-d]pyridazine core is a fascinating heterocyclic scaffold with significant potential in medicinal chemistry, analogous to the well-explored pyrido[2,3-d]pyrimidines which have yielded successful therapeutics.[1][2] Understanding the fundamental physicochemical properties of the parent structure, Pyrido[2,3-d]pyridazin-8(7H)-one, is a critical first step in the rational design of novel drug candidates. These properties, including solubility, melting point, acidity/basicity (pKa), and spectral characteristics, govern a molecule's behavior from synthesis and purification to formulation and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

This technical guide addresses the current landscape of knowledge regarding Pyrido[2,3-d]pyridazin-8(7H)-one. It is important to note that while extensive research exists for the related pyrido[2,3-d]pyrimidin-7(8H)-one class of compounds, there is a notable scarcity of published experimental data for the specific physicochemical properties of the unsubstituted Pyrido[2,3-d]pyridazin-8(7H)-one.[4] Therefore, this guide adopts a dual approach:

  • Providing established protocols: We will detail robust, field-proven methodologies for the synthesis and experimental determination of the key physicochemical properties of Pyrido[2,3-d]pyridazin-8(7H)-one. This serves as a practical manual for researchers aiming to characterize this molecule and its derivatives.

  • Inference and Prediction: By leveraging data from closely related heterocyclic systems and computational chemistry principles, we will provide an expert analysis of the expected physicochemical properties of the target molecule. This predictive insight is intended to guide experimental design and interpretation.

This document is structured to be a self-validating system, explaining the causality behind experimental choices and grounding claims in authoritative sources.

Synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one: A Practical Protocol

The synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core is a crucial first step for any subsequent physicochemical analysis. A common and effective method involves the cyclocondensation of a suitably substituted pyridine precursor with hydrazine.[5]

Reaction Scheme

Synthesis_of_Pyrido_2_3_d_pyridazin_8_7H_one reactant1 Substituted Pyridine (e.g., 3-acyl-2-halopyridine derivative) plus + arrow Reflux in Solvent (e.g., Methanol) reactant1:e->arrow:w reactant2 Hydrazine Hydrate (H₂N-NH₂·H₂O) product Pyrido[2,3-d]pyridazin-8(7H)-one

Caption: Synthetic pathway to Pyrido[2,3-d]pyridazin-8(7H)-one.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyridine precursor (1.0 eq) in a suitable solvent such as methanol (e.g., 50 mL for a 0.01 mol scale).

  • Addition of Reagent: Add hydrazine hydrate (4.0 eq) to the solution. The excess hydrazine acts as both a reactant and a base to neutralize any acid formed during the reaction.

  • Reaction: Stir the mixture under reflux for approximately 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is then recrystallized from an appropriate solvent system (e.g., methanol-water mixture) to yield the purified Pyrido[2,3-d]pyridazin-8(7H)-one.[5]

Physicochemical Property Determination: A Methodological Framework

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of Pyrido[2,3-d]pyridazin-8(7H)-one.

Aqueous Solubility

Aqueous solubility is a critical parameter influencing bioavailability. Poorly water-soluble compounds often present challenges in drug development.[6] Both kinetic and thermodynamic solubility assays are valuable.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for early-stage discovery.[7]

Kinetic_Solubility_Workflow start Prepare high-concentration stock solution in DMSO add Serially dilute stock solution into aqueous buffer start->add precipitate Monitor for precipitation using laser nephelometry add->precipitate endpoint Determine concentration at which precipitation occurs precipitate->endpoint pKa_Determination_Workflow start Dissolve compound in a suitable solvent (e.g., water/co-solvent) titrate Titrate with standardized acid (e.g., HCl) or base (e.g., NaOH) start->titrate monitor Monitor pH with a calibrated pH electrode titrate->monitor plot Plot pH vs. volume of titrant monitor->plot analyze Determine inflection points (half-equivalence points) plot->analyze pka pH at half-equivalence point = pKa analyze->pka

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry and Fragmentation Analysis of Pyrido[2,3-d]pyridazin-8(7H)-one

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Imperative of Pyrido[2,3-d]pyridazinones The Pyrido[2,3-d]pyridazinone scaffold is a privileged heterocyclic system in mod...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative of Pyrido[2,3-d]pyridazinones

The Pyrido[2,3-d]pyridazinone scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique arrangement of nitrogen atoms and its rigid, planar structure make it an ideal framework for designing potent and selective inhibitors for various protein kinases.[1][2] Compounds based on this core are under active investigation for therapeutic applications, ranging from oncology to inflammatory diseases.[3][4] As with any drug development program, the unambiguous structural confirmation of these molecules and their metabolites is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth exploration of the mass spectrometric behavior of the core scaffold, Pyrido[2,3-d]pyridazin-8(7H)-one. We will move beyond a simple cataloging of fragments to dissect the causal chemical principles that govern its ionization and fragmentation, providing a predictive framework for analyzing its more complex derivatives.

Ionization Strategies: Selecting the Right Tool for a Nitrogen-Rich Heterocycle

The choice of ionization technique is the most critical first step in a mass spectrometric experiment. For a molecule like Pyrido[2,3-d]pyridazin-8(7H)-one (C₇H₅N₃O, Monoisotopic Mass: 147.0433 Da), its polarity and thermal stability dictate the optimal approach.

Electrospray Ionization (ESI): The Method of Choice for Pharmacological Scaffolds

ESI is the preeminent ionization technique for compounds of this class, primarily because it is a "soft" ionization method that typically yields an intact protonated molecule, [M+H]⁺. This is crucial for establishing the molecular weight and for serving as the precursor ion in subsequent tandem mass spectrometry (MS/MS) experiments.[5][6]

  • Causality of Protonation: The Pyrido[2,3-d]pyridazin-8(7H)-one structure contains three nitrogen atoms, all of which are potential sites of protonation. The presence of lone pair electrons on these heteroatoms makes them more basic than the carbonyl oxygen.[7] In the acidic mobile phases typically used for LC-MS (e.g., water/acetonitrile with 0.1% formic acid), the molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 148.05. This process is fundamental for high-sensitivity detection in positive ion mode.

Electron Ionization (EI): The Classic Fingerprint Generator

EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[7][8]

  • Mechanism of Ionization: The initial ionization event involves the ejection of an electron from the molecule, creating a radical cation, M⁺•, at m/z 147. According to the general principles of ionization, the electron is most likely removed from a non-bonding (n) orbital on one of the nitrogen atoms, which are higher in energy than the π- or σ-bonding electrons.[7] The resulting molecular ion is highly energetic and immediately undergoes fragmentation to produce a characteristic "fingerprint" spectrum. The NIST Chemistry WebBook provides reference mass spectra for the related parent scaffold, Pyrido[2,3-d]pyridazine, which serves as a useful comparison.[9][10]

Decoding the Fragmentation Cascade: A Tandem MS (MS/MS) Analysis

The true structural power of mass spectrometry is unleashed in tandem MS (MS/MS) experiments. By isolating the protonated molecule ([M+H]⁺ at m/z 148) and subjecting it to collision-induced dissociation (CID), we can systematically break the molecule apart and deduce its connectivity. The fragmentation patterns of fused nitrogen heterocycles are often characterized by cross-ring cleavages, particularly involving the pyridazine or pyrimidine rings.[11]

Key Fragmentation Pathways of Protonated Pyrido[2,3-d]pyridazin-8(7H)-one ([M+H]⁺)

The fragmentation of the [M+H]⁺ ion is driven by the formation of stable neutral molecules and smaller, stable carbocations. The primary and most diagnostic fragmentations are detailed below.

  • Pathway A: The Signature Loss of Carbon Monoxide (CO) The presence of the lactam (pyridone) moiety makes the loss of a neutral CO molecule (28.01 Da) a highly favorable fragmentation pathway. This is a classic fragmentation for such cyclic amide structures. This cleavage results in a prominent product ion at m/z 120.04 .

  • Pathway B: Pyridazine Ring Cleavage and Loss of Dinitrogen (N₂) The pyridazine ring, with its adjacent nitrogen atoms, is susceptible to cleavage and elimination of a stable dinitrogen molecule (N₂, 28.01 Da). This is another characteristic fragmentation for pyridazine-containing systems.[12] This pathway also leads to a product ion at m/z 120.04 . The convergence of these two distinct pathways on the same nominal mass highlights the importance of high-resolution mass spectrometry to potentially distinguish between the resulting C₆H₆N₂⁺ and C₇H₆NO⁺ ions.

  • Pathway C: Sequential Fragmentation - Loss of HCN Following the initial loss of CO or N₂, the resulting ion at m/z 120 can undergo further fragmentation. A common subsequent loss from nitrogen-containing aromatic rings is the elimination of hydrogen cyanide (HCN, 27.01 Da), leading to a product ion at m/z 93.03 .

The proposed fragmentation cascade for the protonated molecule is visualized in the diagram below.

G cluster_0 Fragmentation of [M+H]⁺ M_H Pyrido[2,3-d]pyridazin-8(7H)-one [M+H]⁺ m/z 148.05 Frag120_CO [M+H - CO]⁺ m/z 120.04 M_H->Frag120_CO - CO (28.01 Da) Frag120_N2 [M+H - N₂]⁺ m/z 120.04 M_H->Frag120_N2 - N₂ (28.01 Da) Frag93 [C₆H₅N]⁺ m/z 93.03 Frag120_CO->Frag93 - HCN (27.01 Da) Frag120_N2->Frag93 - C₂H₂ (26.02 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺.

Summary of Expected Product Ions

The quantitative data for the expected major fragments are summarized below. Relative abundances are predictive and will vary with experimental conditions (e.g., collision energy).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossMass Loss (Da)
148.05120.04CO (Carbon Monoxide)28.01
148.05120.04N₂ (Dinitrogen)28.01
120.0493.03HCN (Hydrogen Cyanide)27.01

Self-Validating Experimental Protocols

A trustworthy analysis relies on a robust and well-documented experimental protocol. The following sections provide step-by-step methodologies that incorporate self-validating checks.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for quantitative analysis and structural confirmation using a triple quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Pyrido[2,3-d]pyridazin-8(7H)-one in DMSO.

    • Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial chromatographic conditions.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow & Temperature: 800 L/hr at 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to confirm the presence of the [M+H]⁺ ion at m/z 148.05.

    • MS2 Product Ion Scan:

      • Precursor Ion: m/z 148.05.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a self-validating step; low CE should show the precursor ion with minimal fragmentation, while higher CE will reveal the full fragmentation pattern, confirming the relationships between precursor and product ions.

General Experimental Workflow

The logical flow from sample to data interpretation is crucial for ensuring data integrity.

G cluster_workflow Analytical Workflow Sample Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC LC Separation (Reverse-Phase C18) Sample->LC ESI Ionization (ESI Positive Mode) LC->ESI MS1 MS1 Full Scan (Confirm Precursor m/z 148.05) ESI->MS1 Isolation Precursor Isolation (Quadrupole 1) MS1->Isolation CID Collision-Induced Dissociation (Collision Cell with Argon) Isolation->CID MS2 MS2 Product Ion Scan (Quadrupole 2 / TOF) CID->MS2 Data Data Analysis (Fragmentation Pattern vs. Proposed Structure) MS2->Data

Caption: High-level workflow for LC-MS/MS analysis.

Conclusion: From Spectrum to Structure

The mass spectrometric analysis of Pyrido[2,3-d]pyridazin-8(7H)-one is a logical and predictable process governed by the fundamental chemistry of the scaffold. Under ESI conditions, the molecule readily protonates to form a stable [M+H]⁺ ion. Subsequent MS/MS analysis induces characteristic cleavages, most notably the loss of carbon monoxide from the pyridone ring and the elimination of dinitrogen from the pyridazine ring. These well-defined fragmentation pathways provide a robust analytical signature for confirming the identity of this important pharmacological core and serve as a reliable foundation for the structural elucidation of its more complex, substituted analogs encountered during drug discovery and development.

References

  • Kovács, E., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry. Available at: [Link]

  • Tolmachev, A. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Ardrey, B. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Pyrido[2,3-d]pyridazine. NIST Chemistry WebBook. Available at: [Link]

  • Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Pyrido[2,3-d]pyridazine. NIST Chemistry WebBook. Available at: [Link]

  • Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. Pyrido(2,3-d)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • Abdel-Ghani, A. H., & Gomaa, A. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Frontiers in Chemistry. Available at: [Link]

  • Yoshida, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Steinhauer, C. (2011). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]

  • ResearchGate. (n.d.). FIGURE 2 A, Electrospray ionization mass spectrometry (ESI-MS) analysis... ResearchGate. Available at: [Link]

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to X-ray Crystallography of Pyrido[2,3-d]pyridazin-8(7H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth exploration of the theory, practice, and critical considerations for determin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the theory, practice, and critical considerations for determining the three-dimensional structure of Pyrido[2,3-d]pyridazin-8(7H)-one analogs using single-crystal X-ray crystallography. As this heterocyclic scaffold is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics, a precise understanding of its molecular geometry and intermolecular interactions is paramount for structure-activity relationship (SAR) studies and rational drug design.

The Strategic Imperative: Why Crystallize Pyrido[2,3-d]pyridazin-8(7H)-one Analogs?

The Pyrido[2,3-d]pyridazine core is a "privileged scaffold" in drug discovery, with analogs demonstrating a wide range of biological activities, including potential as anti-inflammatory agents and kinase inhibitors.[1][2][3] X-ray crystallography provides unambiguous, high-resolution data on:

  • Molecular Confirmation: Absolute determination of molecular structure, quelling any ambiguity from synthetic pathways.

  • Stereochemistry: Unambiguous assignment of stereocenters.

  • Conformational Analysis: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred shape.[4]

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on potential binding modes to biological targets.[5]

  • Polymorph Characterization: Differentiating between different crystalline forms of the same compound, a critical aspect for pharmaceutical development due to varying solubility and bioavailability.[5]

This atomic-level insight is the bedrock upon which informed, efficient, and successful drug development campaigns are built.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying principles. Each stage is critical for the success of the next.

X-ray_Crystallography_Workflow Overall X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification (>95%) B Solubility Screening A->B C Crystallization Trials (Vapor Diffusion, Slow Evaporation, etc.) B->C D Crystal Harvesting & Mounting C->D E X-ray Diffraction Experiment D->E Diffraction-Quality Crystal F Data Integration (Spot Finding & Indexing) E->F G Scaling & Merging F->G H Structure Solution (Direct Methods) G->H Reflection Data (hkl, I, σ(I)) I Model Building H->I J Structure Refinement (Least-Squares Minimization) I->J K Validation & Deposition J->K

Caption: A high-level overview of the single-crystal X-ray crystallography workflow.

The Art and Science of Crystallization

The most significant bottleneck in small molecule crystallography is obtaining diffraction-quality single crystals.[6] For Pyrido[2,3-d]pyridazin-8(7H)-one analogs, which are often planar, aromatic systems, π-π stacking can be a dominant packing force. However, appended functionalities will dictate solubility and intermolecular interactions, requiring a systematic approach to crystallization.

Prerequisite: Purity

The starting material must be of the highest possible purity (>95%, ideally >99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

Crystallization Techniques for Pyrido[2,3-d]pyridazin-8(7H)-one Analogs

Given that these are small, organic molecules, a range of standard techniques are applicable.[6][7]

Technique Description Advantages for this Scaffold Considerations
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.[7]Simple, effective for moderately soluble compounds.Can sometimes lead to rapid crystal growth and twinning.[8] The choice of solvent is critical.[7]
Vapor Diffusion A concentrated drop of the compound solution is sealed in a container with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.Excellent control over the rate of crystallization. Often yields high-quality crystals.Requires careful selection of a miscible solvent/precipitant pair.
Solvent/Anti-Solvent Diffusion A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.Good for compounds that are highly soluble in one solvent but insoluble in another.The interface can be disturbed easily.
Cooling A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization.Effective for compounds with a steep solubility-temperature gradient.Requires a programmable cooling block for best results. Rapid cooling can lead to a shower of small crystals.
Protocol: Vapor Diffusion Crystallization
  • Preparation: Dissolve 5-10 mg of the purified Pyrido[2,3-d]pyridazin-8(7H)-one analog in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, or Dimethylformamide) to create a concentrated, but not yet saturated, solution.

  • Setup: Place a 2-5 µL drop of this solution on a siliconized glass coverslip.

  • Reservoir: In a well of a 24-well crystallization plate, add 500 µL of an "anti-solvent" (e.g., Hexanes, Diethyl Ether, or Pentane).

  • Sealing: Invert the coverslip and seal the well with vacuum grease.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 18-22°C).

  • Monitoring: Check for crystal growth daily with a microscope. Crystals can appear within a day to several weeks.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize radiation damage. The crystal is then exposed to a focused beam of monochromatic X-rays.

The process involves rotating the crystal and collecting a series of diffraction images. Each spot on the image corresponds to a diffracted X-ray beam, and its intensity and position are recorded.

Parameter Typical Value/Choice Rationale/Impact
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is standard for small molecules. Cu provides better dispersion for absolute structure determination but may cause higher fluorescence with certain elements.
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and minimizing radiation damage.
Detector Distance 50-60 mmA balance between resolving diffraction spots and capturing high-angle (high-resolution) data.
Exposure Time 10-60 seconds/frameDependent on crystal size, diffracting power, and X-ray source intensity. Optimized to achieve good signal-to-noise without overloading the detector.
Rotation Width 0.5-1.0°/frameSmaller widths can improve data quality for crystals with large unit cells or high mosaicity.

Data Processing to Structure Solution: From Spots to a Model

The raw diffraction images are processed to yield a file containing a list of reflection indices (h,k,l), their intensities, and standard uncertainties.

Data_Processing_and_Solution From Diffraction to a Molecular Model A Raw Diffraction Images B Integration (Programs: CrysAlisPro, SAINT) - Find spots - Determine unit cell & space group - Integrate intensities A->B C Scaling & Merging (Programs: SADABS, SCALEPACK) - Correct for absorption, decay, etc. - Merge redundant reflections B->C D Structure Solution (Programs: SHELXT, Olex2) - Use Direct Methods to find initial phases C->D hkl, I, σ(I) E Electron Density Map D->E Initial Phases F Model Building & Refinement (Programs: SHELXL, Olex2) - Assign atoms to density peaks - Refine positions, displacement parameters E->F Interpret Map F->E Calculate New Phases G Final Validated Structure F->G Converged Model

Caption: The computational pathway from raw data to a refined molecular structure.

Structure Solution: For small molecules like Pyrido[2,3-d]pyridazin-8(7H)-one analogs, "Direct Methods" are almost always successful. These are computational algorithms that use statistical relationships between the intensities of the reflections to determine a set of initial phases. These phases are then used to calculate an initial electron density map.

Structure Refinement: Honing the Molecular Model

The initial model from the structure solution is a good approximation, but it needs to be refined against the experimental data. This is an iterative process of least-squares minimization, where the atomic parameters (positional coordinates, and atomic displacement parameters) are adjusted to improve the agreement between the observed diffraction intensities and those calculated from the model.[6]

The quality of the final model is assessed by several factors, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecule structures.

Typical Crystallographic Data for a Pyrido[2,3-d]pyridazin-8(7H)-one Analog

The following table presents representative data that one might expect from a successful structure determination.

Parameter Example Value Description
Empirical Formula C₁₈H₁₇N₅OBased on the specific analog
Formula Weight 319.37Molecular weight of the analog
Crystal System MonoclinicOne of the 7 crystal systems
Space Group P2₁/cThe symmetry of the crystal lattice
a (Å) 8.543(2)Unit cell dimension
b (Å) 15.123(4)Unit cell dimension
c (Å) 12.675(3)Unit cell dimension
β (°) 98.45(1)Unit cell angle
Volume (ų) 1618.9(7)Volume of the unit cell
Z 4Number of molecules in the unit cell
Density (calc, g/cm³) 1.310Calculated density of the crystal
Theta range (°) 2.5 - 27.5Range of diffraction angles collected
Reflections collected 15890Total number of diffraction spots measured
Independent reflections 3645 [R(int) = 0.045]Number of unique reflections after merging
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105Quality indicators for the final model
Goodness-of-fit on F² 1.03Should be close to 1 for a good refinement

Conclusion: From Structure to Insight

The successful X-ray crystallographic analysis of a Pyrido[2,3-d]pyridazin-8(7H)-one analog provides an unparalleled level of structural detail. This information is not merely an endpoint but a critical starting point for understanding biological activity, guiding the synthesis of more potent and selective analogs, and securing intellectual property. By carefully applying the principles and protocols outlined in this guide, researchers can confidently elucidate the molecular architecture of these important compounds, accelerating the pace of drug discovery and development.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

  • de Oliveira, M. S., da Silva, A. C. P., de Oliveira, R. B., & de Faria, A. R. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1951-1960. [Link]

  • Wikipedia contributors. (2023, December 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(1), 234. [Link]

  • Li, Y., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113271. [Link]

  • Asiri, A. M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Chemical and Natural Science, 1(1), 1-5. [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 108-118). [Link]

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Exploratory

Solubility and stability studies of Pyrido[2,3-d]pyridazin-8(7H)-one compounds

An In-depth Technical Guide to the Solubility and Stability Studies of Pyrido[2,3-d]pyridazin-8(7H)-one Compounds Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Pyrido[2,3-d]pyridazin-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Studies of Pyrido[2,3-d]pyridazin-8(7H)-one Compounds

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Pyrido[2,3-d]pyridazin-8(7H)-ones in Medicinal Chemistry

The pyrido[2,3-d]pyridazine scaffold has emerged as a privileged structure in modern drug discovery, with derivatives demonstrating a wide range of biological activities, including potential as anti-inflammatory agents and kinase inhibitors.[1][2] The fused heterocyclic system of Pyrido[2,3-d]pyridazin-8(7H)-ones, in particular, offers a unique three-dimensional architecture for molecular recognition, making it a fertile ground for the design of novel therapeutics.[3] However, the successful translation of these promising compounds from the bench to the clinic is contingent upon a thorough understanding of their physicochemical and metabolic properties.

This technical guide provides a comprehensive framework for conducting robust solubility and stability studies of Pyrido[2,3-d]pyridazin-8(7H)-one compounds. As researchers and drug development professionals, a deep appreciation of these foundational characteristics is not merely a regulatory requirement but a critical component of strategic lead optimization.[4] Poor aqueous solubility can severely limit oral bioavailability, while chemical and metabolic instability can lead to a short in vivo half-life and the formation of potentially toxic byproducts.[4][5] This guide is structured to provide not just the "how" but the "why" behind the experimental protocols, empowering you to generate high-quality, interpretable data that will drive your drug discovery programs forward.

Part 1: A Rigorous Approach to Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[4] For the Pyrido[2,3-d]pyridazin-8(7H)-one series, the relatively rigid, planar, and often lipophilic nature of the core scaffold can present significant solubility challenges. A multi-faceted approach to solubility assessment is therefore essential.

Causality Behind Experimental Choices: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated DMSO stock. This is a high-throughput method often used in early discovery to flag potential issues.[6] In contrast, thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a given solvent, determined over a longer period.[7] The shake-flask method is the gold standard for this measurement.[7] Early-stage assessment of kinetic solubility allows for rapid prioritization, while later-stage determination of thermodynamic solubility provides definitive data for formulation development.

Experimental Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of a large number of compounds.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the Pyrido[2,3-d]pyridazin-8(7H)-one compounds in 100% DMSO.

  • Assay Plate Preparation: To a 96-well microplate, add 190 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 500 µM in 5% DMSO.[6]

  • Incubation and Shaking: Cover the plate and shake at room temperature for 1.5 to 2 hours.[6]

  • Filtration: Filter the contents through a 96-well filter plate to remove any precipitated compound.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[6]

Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the definitive method for determining the equilibrium solubility of a lead candidate.[7]

  • Compound Addition: Add an excess amount of the solid Pyrido[2,3-d]pyridazin-8(7H)-one compound to a series of glass vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract).[8]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[7] The presence of undissolved solid at the end of the incubation is essential.[7]

  • Sample Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[7]

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter that has been confirmed not to bind the compound.[7]

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[9]

Data Presentation: Solubility Profile
Compound IDKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µg/mL) at pH 1.2Thermodynamic Solubility (µg/mL) at pH 6.8
PPY-00115.25.812.5
PPY-00289.745.175.3
PPY-0032.1<1.01.5

Caption: Example solubility data for a series of Pyrido[2,3-d]pyridazin-8(7H)-one compounds.

Visualization: Solubility Assessment Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM DMSO Stock k_add Add to Buffer (pH 7.4) k_start->k_add k_shake Shake (1.5-2h) k_add->k_shake k_filter Filter k_shake->k_filter k_quant Quantify (LC-MS) k_filter->k_quant end_k end_k k_quant->end_k Early Stage Prioritization t_start Solid Compound t_add Add to Buffers (various pH) t_start->t_add t_shake Shake to Equilibrium (24-72h) t_add->t_shake t_separate Centrifuge & Filter t_shake->t_separate t_quant Quantify (HPLC) t_separate->t_quant end_t end_t t_quant->end_t Lead Candidate Characterization start Pyrido[2,3-d]pyridazin-8(7H)-one Compound Library start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Unveiling Degradation Pathways through Chemical Stability Profiling

Chemical stability is a non-negotiable attribute of any drug candidate.[10] Forced degradation, or stress testing, is a systematic process to identify the potential degradation products and pathways of a drug substance.[5][11] This is critical for developing stability-indicating analytical methods, which are required for formal stability studies.[12]

The Rationale of Stress Testing

By subjecting the Pyrido[2,3-d]pyridazin-8(7H)-one compound to conditions more severe than those it would encounter during manufacturing, storage, and administration, we can proactively identify its vulnerabilities.[12][13] This knowledge is invaluable for formulation development, packaging selection, and defining appropriate storage conditions.[11]

Experimental Protocol: Forced Degradation Studies

A systematic approach should be taken, analyzing the compound in both solution and solid-state.[7][13]

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent and dilute it with the various stress agents.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[7]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for 24 hours.[7]

  • Oxidation: Expose the compound to 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[7]

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.[7]

  • Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a high-resolution HPLC or UPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate the parent compound from any degradation products.[13]

Data Presentation: Forced Degradation Summary
Stress Condition% Degradation of Parent CompoundNumber of Degradants ObservedComments
0.1 M HCl, 60°C, 24h12.5%2Major degradant at RRT 0.85
0.1 M NaOH, 60°C, 24h45.2%4Significant degradation
3% H₂O₂, RT, 24h8.1%1N-oxide formation suspected
Dry Heat, 80°C, 48h<2%0Thermally stable
Photostability (ICH Q1B)5.5%1Color change observed

Caption: Example forced degradation data for a Pyrido[2,3-d]pyridazin-8(7H)-one compound.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start Pyrido[2,3-d]pyridazin-8(7H)-one (Solid & Solution) acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base ox Oxidation (H₂O₂) start->ox therm Thermal (Dry Heat) start->therm photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis id Identify & Characterize Degradation Products analysis->id pathway Elucidate Degradation Pathways id->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for forced degradation studies.

Part 3: Assessing Metabolic Liabilities with In Vitro Models

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[14] Compounds that are rapidly metabolized will have low oral bioavailability and a short duration of action.[15] Early assessment of metabolic stability is therefore crucial for selecting compounds with favorable pharmacokinetic profiles.[16]

The Central Role of Liver Microsomes

The liver is the primary site of drug metabolism.[14] Liver microsomes are subcellular fractions that are rich in Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[16][17] A liver microsomal stability assay is a cost-effective and high-throughput method to estimate the intrinsic clearance of a compound.[14][18]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagents: Pooled liver microsomes (human, rat, or other relevant species), NADPH (cofactor), and the test compound.

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37 °C.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the protein.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[18]

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters.

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by half. This is determined from the slope of the natural log of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.

Data Presentation: Metabolic Stability Profile
Compound IDt½ in Human Liver Microsomes (min)CLint in Human Liver Microsomes (µL/min/mg protein)
PPY-00145.230.7
PPY-002> 60< 23.1
PPY-0038.9155.9

Caption: Example metabolic stability data for a series of Pyrido[2,3-d]pyridazin-8(7H)-one compounds.

Visualization: Metabolic Stability Assay Workflow

G cluster_incubation Incubation start Pyrido[2,3-d]pyridazin-8(7H)-one (1 µM) mix Pre-incubate start->mix microsomes Liver Microsomes (0.5 mg/mL) microsomes->mix buffer Phosphate Buffer (37°C) buffer->mix start_rxn Initiate with NADPH mix->start_rxn timepoints Sample at 0, 5, 15, 30, 60 min start_rxn->timepoints quench Quench with Acetonitrile timepoints->quench analysis Centrifuge & Analyze Supernatant by LC-MS/MS quench->analysis calc Calculate t½ and CLint analysis->calc pk_predict Predict In Vivo Hepatic Clearance calc->pk_predict

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion: An Integrated Strategy for Advancing Pyrido[2,3-d]pyridazin-8(7H)-one Candidates

The successful development of Pyrido[2,3-d]pyridazin-8(7H)-one compounds requires a holistic understanding of their solubility and stability profiles. The protocols and strategies outlined in this guide provide a robust framework for generating the critical data needed to inform medicinal chemistry efforts and guide formulation development. By integrating kinetic and thermodynamic solubility assessments, conducting thorough forced degradation studies, and evaluating in vitro metabolic stability, research teams can de-risk their programs and select candidates with the highest probability of success. Future work may involve the use of more complex in vitro models, such as hepatocytes, to investigate Phase II metabolism and transporter effects, further refining our predictions of in vivo human pharmacokinetics.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Fura, A. (2006). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 49(20), 5951-5964. [Link]

  • Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2017). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 22(9), 1499. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Sci-Hub. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1985-1997. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Kurasov, P. A., & Safonova, E. A. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. News of the National Academy of Sciences of the Republic of Kazakhstan, Series of Geology and Technical Sciences, 6(438), 65-76. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

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  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 83(1), 138-146. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

  • Pan American Health Organization. (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

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Foundational

An In-Depth Technical Guide to the Chemical Space of Pyrido[2,3-d]pyridazin-8(7H)-one Scaffolds

Introduction The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine bases allows...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a focal point for drug discovery efforts. This guide provides an in-depth exploration of the chemical space surrounding the Pyrido[2,3-d]pyridazin-8(7H)-one core, detailing its synthesis, derivatization strategies, key biological activities, and the structure-activity relationships (SAR) that govern its function. We will delve into its role as a potent inhibitor of various enzymes, particularly in the realms of oncology and inflammatory diseases.

The Core Scaffold: Synthesis and Properties

The synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core is a critical first step in exploring its chemical space. A common and effective method involves the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine.[1] This approach offers a versatile entry point to a range of 3,5-disubstituted derivatives.[1]

Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazin-8(7H)-ones[1]
  • Preparation of 2-pyridone Substrates: React β-enamino diketones with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) in refluxing ethanol for 6-24 hours to yield the corresponding polyfunctionalized 2-pyridones.

  • Cyclocondensation: To the synthesized 2-pyridone, add hydrazine monohydrate in a 1:1 (v/v) mixture of ethanol and acetonitrile.

  • Reaction Conditions: Reflux the mixture for 6-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired Pyrido[2,3-d]pyridazin-8(7H)-one derivative.

Causality Note: The choice of active methylene reagent in step 1 directly influences the substituent at the 3-position, while the initial β-enamino diketone determines the substituent at the 5-position. This modularity is key to building a diverse chemical library.

Visualization: Synthetic Workflow

G cluster_0 Step 1: 2-Pyridone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Output A β-Enamino Diketone C Polyfunctionalized 2-Pyridone A->C B Active Methylene Reagent (e.g., Malononitrile) B->C E Pyrido[2,3-d]pyridazin-8(7H)-one Core C->E Reflux, EtOH/MeCN D Hydrazine Monohydrate D->E F Diverse Library of Scaffolds E->F

Caption: General workflow for the synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core.

Exploring the Chemical Space: Strategies for Derivatization

The therapeutic potential of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is unlocked through systematic modification at several key positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Diversification Points:

  • N7-Position: The nitrogen at position 7 is a common site for introducing a variety of substituents, including alkyl and aryl groups. This can significantly impact the compound's interaction with the target protein.

  • C3 and C5 Positions: As established in the core synthesis, these positions are readily functionalized. Substituents here can modulate activity and selectivity. For instance, N-phenyl substitutions have been shown to enhance anti-inflammatory activity.[1]

  • The Pyridone Ring: Modifications to the pyridone portion of the scaffold can influence selectivity. For example, a methyl group at the C-5 position of a related pyrido[2,3-d]pyrimidin-7-one template was found to confer excellent selectivity for cyclin-dependent kinase 4 (Cdk4).[2]

Visualization: Scaffold Diversification Points

Caption: Key points for chemical diversification on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold have demonstrated a wide range of biological activities, making them attractive candidates for various therapeutic areas.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition

Certain Pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as potent anti-inflammatory agents.[1] These compounds function through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes.[1]

  • SAR Insights: A study revealed that N-phenyl-substituted derivatives exhibited higher anti-inflammatory activity compared to their unsubstituted counterparts.[1] Compound 7c from this series showed an impressive 82% inhibition of ear edema in an in-vivo model and demonstrated similar inhibitory activities against both COX-1 and COX-2.[1]

CompoundSubstitution PatternIn-vivo Anti-inflammatory Activity (% Inhibition)
4c N-HModerate
7c N-Phenyl82%[1]
Anticancer Activity: Kinase and PARP Inhibition

The scaffold is particularly prominent in oncology research, serving as a core for inhibitors of various protein kinases and Poly(ADP-ribose) polymerases (PARPs).[3][4]

Kinase Inhibition

The related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been extensively studied as a kinase inhibitor.[2][5][6][7][8] These compounds have shown potent activity against:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them prime targets for cancer therapy.[2][5] Specific substitutions have yielded highly selective Cdk4 inhibitors.[2]

  • Threonine Tyrosine Kinase (TTK): A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were developed as selective and orally bioavailable TTK inhibitors.[9] One compound, 5o , showed a potent IC50 value of 23 nM against TTK and demonstrated significant in-vivo efficacy in a human colon cancer xenograft model when combined with paclitaxel.[9]

  • Mammalian STE20-like (MST) Kinases: Structure-guided design has led to selective inhibitors of MST3/4, which play roles in the Hippo and autophagy pathways.[10]

PARP Inhibition

PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects (e.g., BRCA1/2 mutations).[3] The pyridazinone core is a key feature in some PARP inhibitors.[4]

  • Mechanism of Action: PARP inhibitors trap the PARP enzyme on damaged DNA, leading to the formation of toxic DNA lesions that cannot be repaired, especially in cancer cells with deficient homologous recombination repair. This results in synthetic lethality and cell death.[3]

Visualization: PARP Inhibition Signaling Pathway

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Trapping PARP1 Trapping on DNA PARP1->Trapping Inhibitor Pyrido[2,3-d]pyridazinone Inhibitor Inhibitor->PARP1 Inhibits DSB Double-Strand Breaks (at replication fork) Trapping->DSB Apoptosis Synthetic Lethality & Cell Death DSB->Apoptosis

Caption: Mechanism of action for PARP inhibitors based on the Pyrido[2,3-d]pyridazinone scaffold.

Conclusion and Future Perspectives

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a versatile and highly valuable core in modern medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of compounds, while its inherent biological relevance provides a fertile ground for the discovery of novel therapeutics. The demonstrated success in developing potent and selective inhibitors for kinases, COX enzymes, and PARP highlights its significance. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring new therapeutic applications, and leveraging computational methods to more efficiently navigate the vast chemical space of this remarkable scaffold.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • (2021). Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones 1 from a... ResearchGate. [Link]

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., Keller, B. T., & Quin, J. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. [Link]

  • Richters, A., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

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Exploratory

Tautomerism in Pyrido[2,3-d]pyridazin-8(7H)-one systems

An In-Depth Technical Guide to Tautomerism in Pyrido[2,3-d]pyridazin-8(7H)-one Systems Authored by: Gemini, Senior Application Scientist Abstract The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyrido[2,3-d]pyridazin-8(7H)-one Systems

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The phenomenon of tautomerism in the pyrido[2,3-d]pyridazin-8(7H)-one subtype is of critical importance, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[3][4] An incomplete understanding of this tautomeric equilibrium can lead to misinterpretation of structure-activity relationships (SAR) and hinder drug development efforts. This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches essential for characterizing and understanding tautomerism in these vital heterocyclic systems. It is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of this phenomenon for rational drug design.

The Theoretical Landscape: Understanding Tautomeric Forms

The tautomerism in pyrido[2,3-d]pyridazin-8(7H)-one systems is primarily characterized by a proton transfer between nitrogen and oxygen atoms, leading to a dynamic equilibrium between two principal forms: the lactam (amide) and the lactim (hydroxy/enol) form. While these two are the most significant contributors, other resonance structures and zwitterionic forms can exist, particularly under specific pH conditions or in polar protic solvents.

  • 8-oxo-7H (Lactam) Form: This form contains an amide functional group within the pyridazinone ring. It is often the more stable tautomer in many heterocyclic systems due to the high stability of the amide bond.

  • 8-hydroxy (Lactim) Form: This form features a hydroxyl group, rendering the pyridazine ring fully aromatic. The gain in aromaticity can be a significant driving force favoring this tautomer.[5]

The position of this equilibrium is not fixed; it is a delicate balance governed by several competing factors, including intramolecular stability, electronic effects from substituents, and intermolecular interactions with the surrounding environment.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Experimental Characterization: From Solid State to Solution

Determining the predominant tautomeric form requires a multi-faceted experimental approach, as the equilibrium can differ significantly between the solid state and solution.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides unambiguous structural data, including precise bond lengths and the explicit location of hydrogen atoms, thereby definitively identifying the tautomer present in the crystal lattice.[6] For example, a C=O double bond length of ~1.23 Å and a C-N single bond of ~1.38 Å would confirm the lactam form, whereas a C-O single bond (~1.36 Å) and C=N double bond (~1.30 Å) would indicate the lactim form.

Causality Insight: While powerful, crystallography represents a static picture of the lowest energy conformation in a highly ordered solid. This structure may not be the most prevalent or biologically relevant form in the dynamic environment of a biological system.[7]

NMR Spectroscopy: Probing the Solution-Phase Equilibrium

Nuclear Magnetic Resonance (NMR) is the cornerstone for studying tautomerism in solution.

  • ¹H NMR: The chemical shift of the mobile proton is highly informative. An N-H proton in the lactam form typically appears as a broad singlet in the 10-14 ppm range, whereas an O-H proton of the lactim form is often observed further downfield and may exchange more rapidly with deuterated solvents.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C8) is a key indicator. In the lactam form, this carbon resonates at approximately 160-170 ppm. In the lactim form, this carbon is an sp²-hybridized carbon bearing a hydroxyl group, shifting its resonance significantly upfield to the 145-155 ppm range.

UV-Vis Spectroscopy: A Tool for Quantitative Analysis

The lactam and lactim tautomers possess different chromophores and thus exhibit distinct UV-Vis absorption spectra. The lactim form, with its extended aromatic system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the less conjugated lactam form. This difference allows for the quantitative determination of the tautomeric ratio in various solvents. A crucial validation technique involves synthesizing N-methylated (lactam-locked) and O-methylated (lactim-locked) analogues to definitively assign the absorption bands for each tautomer.[3][4]

Protocol: Determining Tautomeric Ratio by UV-Vis Spectroscopy
  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of the pyrido[2,3-d]pyridazin-8(7H)-one compound, its N-methylated analogue, and its O-methylated analogue in a non-polar solvent (e.g., Dioxane).

  • Solvent Series Preparation: Prepare a series of test solutions by diluting the stock solutions to a final concentration of 10 µM in a range of solvents with varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a spectrophotometer, using the respective solvent as a blank.

  • Data Analysis:

    • Identify the λ_max for the locked N-methyl (lactam) and O-methyl (lactim) analogues.

    • For the parent compound in each solvent, deconvolve the overlapping spectra to determine the relative contribution of the lactam and lactim forms.

    • Calculate the equilibrium constant (K_T = [lactim]/[lactam]) for each solvent.

Computational Chemistry: Predicting and Rationalizing Tautomeric Stability

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energetic landscape of their interconversion.[8][9]

A typical computational workflow involves:

  • Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

  • Energy Calculation: Single-point energy calculations are performed at a high level of theory (e.g., B3LYP/6-311++G**) to determine the relative electronic energies (ΔE).[10]

  • Solvation Modeling: To simulate solution-phase conditions, implicit solvation models like the Polarizable Continuum Model (PCM) are applied to account for the bulk electrostatic effects of the solvent.[11]

  • Transition State (TS) Search: The energy barrier for the proton transfer between tautomers is calculated by locating the transition state structure. This provides insight into the kinetic stability and the rate of interconversion.[8][9]

Computational_Workflow cluster_0 Input Structures cluster_1 Computational Steps cluster_2 Outputs T1 Lactam Tautomer Opt Geometry Optimization (e.g., B3LYP/6-31G*) T1->Opt T2 Lactim Tautomer T2->Opt Energy Energy Calculation + Solvation Model (PCM) Opt->Energy TS Transition State Search (QST2/3, Berny) Energy->TS Rel_E Relative Stabilities (ΔG, K_T) Energy->Rel_E Barrier Activation Energy (ΔG‡) TS->Barrier

Caption: A typical DFT workflow for tautomer analysis.

Key Factors Influencing the Tautomeric Equilibrium

The final position of the lactam-lactim equilibrium is a result of the interplay between several structural and environmental factors.

FactorEffect on EquilibriumRationale
Electron-Withdrawing Groups (EWGs) Shift equilibrium towards the lactim form.EWGs increase the acidity of the N-H proton, favoring its transfer to the oxygen atom.[12]
Electron-Donating Groups (EDGs) Shift equilibrium towards the lactam form.EDGs increase the basicity of the ring nitrogens, disfavoring protonation of the exocyclic oxygen.[13]
Aprotic Solvents (e.g., Dioxane) Tend to favor the less polar lactim form.These solvents do not engage in strong hydrogen bonding and interact primarily through weaker dipole-dipole forces.
Protic Solvents (e.g., Water, Ethanol) Strongly favor the more polar lactam form.Protic solvents can act as both H-bond donors and acceptors, effectively solvating and stabilizing the amide group.[8][10]

Implications for Drug Design: Why Tautomerism Matters

The tautomeric state of a molecule is not an academic curiosity; it is a fundamental determinant of its biological activity. A shift in the tautomeric equilibrium can profoundly alter a drug candidate's profile.

  • Receptor Recognition: The lactam and lactim forms present different hydrogen bond donor/acceptor patterns to a target protein. For instance, the lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This change can be the difference between a potent inhibitor and an inactive compound.[3][4]

  • Pharmacokinetics (ADME): Tautomerism influences key ADME properties. A change from the more polar lactam to the less polar lactim can increase lipophilicity (LogP), potentially enhancing membrane permeability but decreasing aqueous solubility.

Drug_Properties Equilibrium Tautomeric Equilibrium (Lactam <=> Lactim) HBD H-Bond Donors/ Acceptors Equilibrium->HBD Shape Molecular Shape & Conformation Equilibrium->Shape LogP Lipophilicity (LogP) Equilibrium->LogP Solubility Aqueous Solubility Equilibrium->Solubility Binding Receptor Binding Affinity (Pharmacodynamics) HBD->Binding Shape->Binding ADME ADME Profile (Pharmacokinetics) LogP->ADME Solubility->ADME

Caption: Impact of tautomerism on drug properties.

Conclusion

The tautomerism of pyrido[2,3-d]pyridazin-8(7H)-one systems is a complex but critical aspect of their chemistry that has profound implications for their application in drug discovery. A thorough characterization of the tautomeric equilibrium using a combination of spectroscopic (NMR, UV-Vis), structural (X-ray crystallography), and computational (DFT) methods is not merely recommended but essential for the rational design of novel therapeutics. By understanding and predicting how substituents and the physiological environment influence this equilibrium, researchers can better control molecular properties to optimize both target engagement and pharmacokinetic profiles, ultimately accelerating the development of safer and more effective medicines.

References

  • Gholipour, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link][8][10]

  • López, C. S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link][5]

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Foundational

Bioisosteric Replacement Strategies for the Pyrido[2,3-d]pyridazin-8(7H)-one Core: A Technical Guide for Drug Discovery Professionals

Abstract The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase and cyclooxygenase (COX) inhibitors.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent decoration, enabling precise interactions with biological targets. However, to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles, strategic molecular modifications are essential. This in-depth technical guide explores various bioisosteric replacement strategies for the Pyrido[2,3-d]pyridazin-8(7H)-one core, providing a rationale for experimental choices, detailed synthetic protocols, and a framework for advancing drug discovery programs centered on this promising scaffold.

Introduction: The Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold - A Versatile Core in Drug Design

The fusion of a pyridine and a pyridazine ring system to form the Pyrido[2,3-d]pyridazin-8(7H)-one core creates a unique heterocyclic scaffold with a rich electronic and steric environment. This scaffold has been successfully employed in the design of potent inhibitors of various enzymes, including tyrosine kinases and COX isoenzymes.[1] The inherent properties of this core, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive starting point for lead discovery.

Bioisosterism, the interchange of atoms or groups of atoms with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry.[2][3] It allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or enhancing its biological activity. This guide will systematically dissect the Pyrido[2,3-d]pyridazin-8(7H)-one core, identifying key positions amenable to bioisosteric replacement and providing actionable strategies for their modification.

Strategic Points of Bioisosteric Intervention

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold offers several key positions for bioisosteric modification. The following sections will delve into the rationale and practical application of replacements at the pyridone lactam, the pyridazine ring, and peripheral substituent positions.

The Pyridone Lactam: Modulating Hydrogen Bonding and Physicochemical Properties

The lactam functionality of the pyridone ring is a critical pharmacophoric element, often involved in hydrogen bonding interactions with the target protein. However, it can also contribute to undesirable properties such as poor solubility or metabolic instability.

A classic bioisosteric replacement for a lactam is its corresponding thio-lactam. The sulfur atom, being larger and less electronegative than oxygen, can alter the hydrogen bonding capacity and lipophilicity of the molecule. This modification can sometimes lead to improved metabolic stability.

Rationale for Thio-Lactam Replacement:

  • Altered Hydrogen Bonding: The thio-lactam can act as a hydrogen bond acceptor, albeit with different geometric and electronic requirements compared to the lactam. This can lead to altered binding affinities and selectivities.

  • Increased Lipophilicity: The introduction of sulfur generally increases the lipophilicity of a molecule, which can impact cell permeability and plasma protein binding.

  • Metabolic Stability: Thio-lactams can exhibit different metabolic profiles compared to their lactam counterparts, potentially blocking certain metabolic pathways.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyridazin-8(7H)-thione Analog

A common method for the conversion of a lactam to a thio-lactam is treatment with Lawesson's reagent.

Step 1: Thionation of the Pyrido[2,3-d]pyridazin-8(7H)-one Core

  • To a solution of the starting Pyrido[2,3-d]pyridazin-8(7H)-one (1.0 eq) in anhydrous toluene (20 mL/mmol) is added Lawesson's reagent (0.6 eq).

  • The reaction mixture is heated to reflux (110 °C) and monitored by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Pyrido[2,3-d]pyridazin-8(7H)-thione.

The Pyridazine Ring: Fine-Tuning Dipole Moment and Target Interactions

The 1,2-diazine (pyridazine) ring is a key contributor to the overall electronic profile of the scaffold. Its two adjacent nitrogen atoms create a significant dipole moment and provide opportunities for specific hydrogen bonding interactions. Bioisosteric replacement of the pyridazine ring can profoundly impact a compound's properties.[2][3]

Replacing the six-membered pyridazine ring with a five-membered heterocycle can alter the geometry, electronics, and metabolic stability of the core scaffold.

Rationale for Five-Membered Heterocycle Replacement:

  • Altered Ring Strain and Geometry: The change in ring size and bond angles can reposition peripheral substituents, leading to different interactions with the target.

  • Modulation of Physicochemical Properties: Heterocycles like oxadiazoles and thiadiazoles are known to be metabolically stable and can improve aqueous solubility compared to more lipophilic rings.[4][5]

  • Diverse Interaction Capabilities: Pyrazoles offer a different arrangement of hydrogen bond donors and acceptors compared to pyridazine. Oxadiazoles and thiadiazoles are primarily hydrogen bond acceptors and can act as bioisosteres for amide and ester groups.[5]

Experimental Protocol: Synthesis of a Pyrido[2,3-c]pyrazol-8(7H)-one Analog

This protocol outlines a potential route to a pyrazole-fused analog, starting from a suitably functionalized pyridine precursor.

Step 1: Synthesis of a Hydrazinonicotinate Precursor

  • Start with a substituted 2-chloronicotinic acid derivative.

  • React the 2-chloronicotinic acid with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding 2-hydrazinonicotinic acid.

Step 2: Cyclization to the Pyrido[2,3-c]pyrazol-8(7H)-one Core

  • The 2-hydrazinonicotinic acid is then cyclized by heating with a suitable reagent, such as a β-ketoester, in the presence of an acid catalyst (e.g., acetic acid).

  • The reaction mixture is heated to reflux and monitored for the formation of the desired pyrazole ring.

  • After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Peripheral Substituents: Tailoring Potency, Selectivity, and Pharmacokinetics

The substituents at various positions on the Pyrido[2,3-d]pyridazin-8(7H)-one core play a crucial role in determining the compound's biological activity and drug-like properties. Bioisosteric replacements at these positions are a key strategy in lead optimization.

Key Positions for Substituent Modification:

  • Positions 2 and 5: These positions are often critical for establishing interactions with the hinge region of kinases or the active site of other enzymes. Small, lipophilic groups or hydrogen bond donors/acceptors are often favored.

  • Position 7 (N7): The nitrogen at this position can be alkylated or arylated to introduce substituents that can project into solvent-exposed regions of a binding pocket, allowing for the modulation of solubility and other pharmacokinetic properties.

Common Bioisosteric Replacements for Peripheral Substituents:

Original GroupBioisosteric Replacement(s)Rationale for Replacement
-CH3-F, -Cl, -CF3Classical bioisosteres that can alter lipophilicity and metabolic stability. The trifluoromethyl group is a non-classical bioisostere for halogens and can improve metabolic stability.[2]
-OH-NH2, -SH, -CH2OHCan modulate hydrogen bonding potential and pKa.
-PhPyridyl, Thienyl, PyrazolylIntroduction of heteroatoms can improve solubility, reduce metabolism, and introduce new hydrogen bonding opportunities.
-COOHTetrazole, AcylsulfonamideCan improve oral bioavailability and metabolic stability by replacing the readily metabolized carboxylic acid group.

Data-Driven Bioisosteric Design: A Case Study in Kinase Inhibition

The application of bioisosteric replacement is most effective when guided by structure-activity relationship (SAR) data and, ideally, structural information of the target-ligand complex. For instance, in the development of kinase inhibitors based on the related Pyrido[2,3-d]pyrimidine scaffold, the replacement of a phenyl group at the C6 position with a 3,5-dimethoxyphenyl group led to a significant increase in selectivity for Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase.[6] This highlights how subtle changes in substitution can have a profound impact on the biological profile of a compound.

Table 1: Hypothetical SAR Data for Pyrido[2,3-d]pyridazin-8(7H)-one Analogs as Kinase Inhibitors

CompoundR1 (Position 2)R2 (Position 5)Kinase A IC50 (nM)Kinase B IC50 (nM)Aqueous Solubility (µg/mL)
1 (Lead) -NH2-Ph502505
2 -NH24-Pyridyl4515025
3 -NH23-Thienyl6030010
4 -OH-Ph200>100015

This is a hypothetical table for illustrative purposes.

The data in Table 1 suggests that replacing the phenyl group at R2 with a 4-pyridyl group (Compound 2) maintains potency against Kinase A while improving selectivity over Kinase B and significantly enhancing aqueous solubility. This type of data is invaluable in guiding the next round of bioisosteric modifications.

Visualizing the Strategy: Workflow and Key Relationships

To effectively implement a bioisosteric replacement strategy, a clear workflow is essential. The following diagram illustrates a typical cycle of design, synthesis, and evaluation.

Bioisosteric_Replacement_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation & Data Analysis Start Identify Lead Scaffold (Pyrido[2,3-d]pyridazin-8(7H)-one) SAR Analyze SAR Data & Identify Positions for Modification Start->SAR Bioisostere Select Bioisosteres (Rationale-Driven) SAR->Bioisostere Synthesis Synthesize Analogs Bioisostere->Synthesis Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro & In Vivo Assays (Potency, Selectivity, PK) Purification->Screening Analysis Analyze Data & Refine SAR Screening->Analysis Analysis->SAR Iterate

Caption: A typical workflow for a bioisosteric replacement strategy.

Conclusion and Future Directions

The Pyrido[2,3-d]pyridazin-8(7H)-one core represents a highly versatile and promising scaffold for the development of novel therapeutics. The strategic application of bioisosteric replacement is a powerful tool for optimizing lead compounds based on this core, enabling the fine-tuning of their biological activity and physicochemical properties. By understanding the rationale behind different bioisosteric modifications and employing robust synthetic methodologies, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full potential of this privileged scaffold. Future efforts in this area will likely focus on the development of novel, non-classical bioisosteres and the use of computational modeling to predict the impact of these replacements, further accelerating the design-synthesis-test cycle.

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  • Abdel-Wahab, B. F., et al. (2022). Thiophene Ring-opening Reactions III: One-Pot Synthesis and Antitumor Activity of 1,3,4-Thiadiazoline–Benzothiazolo[3,2-b]pyridazine Hybrids. Letters in Organic Chemistry, 19(1), 69-75. [Link]

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Exploratory

A Technical Guide to the Preliminary Biological Screening of Pyrido[2,3-d]pyridazin-8(7H)-one Libraries

This guide provides a comprehensive framework for the preliminary biological evaluation of novel chemical libraries based on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. This privileged heterocyclic system has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological evaluation of novel chemical libraries based on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. This privileged heterocyclic system has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Therapeutic Promise of the Pyrido[2,3-d]pyridazinone Core

The Pyrido[2,3-d]pyridazine scaffold is a nitrogen-containing heterocyclic system that has demonstrated a wide array of biological activities. Its structural similarity to purines and pteridines allows it to interact with various biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Derivatives of the closely related pyridopyrimidine core have shown promise as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][3][4][5] Specifically, the Pyrido[2,3-d]pyridazin-8(7H)-one moiety has been explored for its potential as an anti-inflammatory agent through the dual inhibition of cyclooxygenase (COX) enzymes.[6]

The rationale for screening a new library of these compounds stems from the potential to discover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets. This guide will focus on a tiered screening approach, beginning with broad cytotoxicity profiling, followed by targeted assays for anticancer and anti-inflammatory activities.

The Screening Cascade: A Strategic Approach to Hit Identification

A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of a compound library. This approach prioritizes broad, high-throughput assays in the initial phase to identify generally active or cytotoxic compounds, followed by more specific, mechanism-of-action-focused assays for the most promising hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tier 3: Mechanism of Action & Selectivity Studies cluster_3 Lead Optimization Library Pyrido[2,3-d]pyridazin-8(7H)-one Library Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) Library->Cytotoxicity DoseResponse Dose-Response Cytotoxicity Profiling Cytotoxicity->DoseResponse Antiproliferative Antiproliferative Assays (e.g., Cell Counting, Ki-67 Staining) DoseResponse->Antiproliferative AntiInflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) DoseResponse->AntiInflammatory Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining) Antiproliferative->Apoptosis CellCycle Cell Cycle Analysis Antiproliferative->CellCycle Kinase Kinase Inhibition Profiling Antiproliferative->Kinase COXSelectivity COX-1 vs. COX-2 Selectivity Assay AntiInflammatory->COXSelectivity Lead Lead Candidate(s) Apoptosis->Lead CellCycle->Lead Kinase->Lead COXSelectivity->Lead

Caption: A tiered approach to screening Pyrido[2,3-d]pyridazin-8(7H)-one libraries.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the preliminary biological screening of a new chemical library. These methods are widely accepted and provide a robust starting point for hit identification and characterization.

Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity

The initial step is to assess the general cytotoxicity of the compound library across a panel of cancer cell lines. This provides a broad overview of the compounds' biological activity and helps to identify potent, non-selective cytotoxic agents early in the process.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A-549 (lung))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyrido[2,3-d]pyridazin-8(7H)-one library compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the library compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Secondary Screening - Hit Confirmation and Prioritization

Compounds showing significant activity in the primary screen (e.g., IC50 < 10 µM) should be subjected to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Protocol: Antiproliferative Assay (Ki-67 Staining)

Ki-67 is a nuclear protein associated with cellular proliferation. Its presence is a well-established marker of actively dividing cells.[8]

Materials:

  • Selected hit compounds

  • Cancer cell lines

  • Fixation and permeabilization buffers

  • Primary antibody (anti-Ki-67)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in 96-well imaging plates and treat with hit compounds at their IC50 concentrations for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and incubate with the primary anti-Ki-67 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI-stained nuclei). A significant reduction in the percentage of Ki-67 positive cells indicates an antiproliferative effect.

Protocol: COX Inhibition Assay

Given the known anti-inflammatory potential of the pyridazinone core, a direct assessment of COX-1 and COX-2 inhibition is a logical secondary screen.[6][9]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Hit compounds

  • Microplate reader

Procedure:

  • Enzyme Inhibition Reaction: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the hit compounds at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: After a defined incubation period, stop the reaction and measure the production of prostaglandins using a suitable detection reagent.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Tier 3: Mechanism of Action and Selectivity Studies

For prioritized hits, further investigation into the mechanism of cell death and target selectivity is crucial.

Protocol: Apoptosis Assay (Caspase-3/7 Activity)

Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.[8]

Materials:

  • Prioritized hit compounds

  • Cancer cell lines

  • Luminogenic or fluorogenic caspase-3/7 substrate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the hit compounds at concentrations around their IC50 values for a time course (e.g., 6, 12, 24 hours).

  • Assay: Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity. A significant increase in the signal compared to the vehicle control indicates the induction of apoptosis.

Protocol: Cell Cycle Analysis

Anticancer agents often exert their effects by arresting the cell cycle at specific checkpoints.[10]

Materials:

  • Prioritized hit compounds

  • Cancer cell lines

  • Ethanol (for fixation)

  • Propidium iodide (PI) or DAPI (for DNA staining)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with hit compounds for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (PI or DAPI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

Quantitative data from the screening assays should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

Compound IDMCF-7 IC50 (µM)PC-3 IC50 (µM)A-549 IC50 (µM)
PPD-0015.2 ± 0.47.8 ± 0.912.1 ± 1.5
PPD-002> 50> 50> 50
PPD-0031.8 ± 0.22.5 ± 0.33.1 ± 0.4
Doxorubicin0.1 ± 0.020.3 ± 0.050.2 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: COX Enzyme Inhibition and Selectivity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
PPD-00415.6 ± 1.81.2 ± 0.113.0
PPD-0052.5 ± 0.35.1 ± 0.60.5
Celecoxib10.2 ± 1.10.05 ± 0.007204

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The preliminary biological screening of a Pyrido[2,3-d]pyridazin-8(7H)-one library, as outlined in this guide, provides a robust framework for the identification of promising hit compounds. The tiered approach ensures a systematic and resource-efficient evaluation, moving from broad phenotypic screens to more defined mechanistic studies. Hits identified through this cascade can then be advanced to lead optimization, where medicinal chemistry efforts can be applied to improve their potency, selectivity, and drug-like properties. Further characterization may involve broader kinase profiling, in vivo efficacy studies in relevant animal models, and comprehensive ADME-Tox profiling.

References

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  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (2020). RSC Medicinal Chemistry, 11(8), 954–962. [Link]

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Protocols & Analytical Methods

Method

Synthetic Routes for Substituted Pyrido[2,3-d]pyridazin-8(7H)-ones: An Application Guide for Medicinal Chemists

Introduction: The Rising Prominence of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold in Drug Discovery The quest for novel heterocyclic scaffolds that can effectively modulate biological targets is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold in Drug Discovery

The quest for novel heterocyclic scaffolds that can effectively modulate biological targets is a cornerstone of modern drug discovery. Among these, the Pyrido[2,3-d]pyridazin-8(7H)-one core has emerged as a structure of significant interest for medicinal chemists. Its rigid, planar geometry and strategic placement of nitrogen atoms offer a unique framework for designing selective inhibitors of various enzymes. Notably, this scaffold has been successfully employed in the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs that has shown remarkable promise in oncology.[1][2] The ability to introduce a wide range of substituents onto this core allows for the fine-tuning of physicochemical properties and target engagement, making it a versatile platform for lead optimization.

This application note provides a detailed overview of a key synthetic strategy for accessing substituted Pyrido[2,3-d]pyridazin-8(7H)-ones, complete with a step-by-step protocol. The methodologies described herein are designed to be adaptable for the synthesis of a diverse library of analogs, thereby facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Key Synthetic Strategy: Construction from a Pre-formed Pyridine Ring

A robust and widely applicable strategy for the synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold involves the construction of the pyridazine ring onto a pre-existing, appropriately functionalized pyridine core. This approach offers the advantage of readily available and diverse starting pyridines, allowing for the introduction of substituents at various positions of the final heterocyclic system.

A pivotal method in this category is the cyclocondensation of a 2-aroyl-3-aminopyridine derivative with hydrazine.[1][2] This transformation proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to furnish the desired bicyclic pyridopyridazinone. The choice of reaction conditions, particularly the solvent and temperature, is crucial for achieving high yields and purity of the final product.

Below is a detailed protocol for a representative synthesis of a 5-substituted Pyrido[2,3-d]pyridazin-8(7H)-one, based on established literature procedures.

Experimental Protocol: Synthesis of 5-Aryl-Pyrido[2,3-d]pyridazin-8(7H)-ones

This protocol details the synthesis of a 5-aryl-substituted Pyrido[2,3-d]pyridazin-8(7H)-one from a 2-aroyl-3-aminopyridine precursor.

Materials and Reagents:
  • 2-Aroyl-3-aminopyridine derivative (e.g., (3-aminopyridin-2-yl)(phenyl)methanone)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Instrumentation:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-aroyl-3-aminopyridine derivative (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the specific product and should be determined by TLC analysis.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. Determine the melting point of the final compound.

Visualizing the Workflow:

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyridine 2-Aroyl-3-aminopyridine reaction_step Cyclocondensation in Ethanol (Reflux, 4-6h) Catalyst: Acetic Acid start_pyridine->reaction_step start_hydrazine Hydrazine Hydrate start_hydrazine->reaction_step workup_step Cooling & Filtration/ Concentration reaction_step->workup_step purification_step Silica Gel Column Chromatography workup_step->purification_step final_product 5-Aryl-Pyrido[2,3-d]pyridazin-8(7H)-one purification_step->final_product

Caption: Synthetic workflow for 5-Aryl-Pyrido[2,3-d]pyridazin-8(7H)-ones.

Discussion of the Causality Behind Experimental Choices

  • Choice of Starting Material: The use of a 2-aroyl-3-aminopyridine is strategic as it contains the necessary functionalities in the correct ortho orientation for the subsequent cyclization to form the six-membered pyridazine ring. The aromatic substituent on the carbonyl group allows for the direct installation of a key pharmacophoric element at the 5-position of the final product.

  • Role of Hydrazine: Hydrazine serves as the two-nitrogen source for the formation of the pyridazine ring. The initial step is a classic condensation reaction between the carbonyl group of the pyridine and one of the amino groups of hydrazine to form a hydrazone.[3][4]

  • Solvent and Catalyst: Ethanol is a commonly used solvent for this type of condensation as it effectively dissolves the reactants and allows for heating to reflux temperatures to drive the reaction. The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack by hydrazine.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization, which involves the attack of the second amino group of the hydrazine moiety onto the imine carbon of the pyridine ring, followed by aromatization.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds. The choice of silica gel as the stationary phase and an appropriate eluent system is crucial for separating the desired product from any unreacted starting materials, by-products, or impurities.

Quantitative Data Summary

The yields of substituted Pyrido[2,3-d]pyridazin-8(7H)-ones prepared via this method can vary depending on the specific substituents on the starting 2-aroyl-3-aminopyridine. The following table provides representative data for illustrative purposes.

EntryAroyl GroupYield (%)
1Phenyl75-85
24-Fluorophenyl70-80
34-Methoxyphenyl80-90
4Thien-2-yl65-75

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion and Future Directions

The synthetic route detailed in this application note provides a reliable and versatile method for accessing a range of substituted Pyrido[2,3-d]pyridazin-8(7H)-ones. The straightforward nature of the cyclocondensation reaction, coupled with the availability of diverse starting materials, makes this an attractive approach for generating libraries of compounds for drug discovery programs. Further exploration of this scaffold, including the introduction of a wider array of substituents at various positions and the evaluation of their biological activities, is a promising avenue for the development of novel therapeutics targeting enzymes such as PARP-1 and other clinically relevant proteins.

References

  • Elmasry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 56-69. [Link]

  • Elmasry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Kurniawan, Y. S., & Fahmi, M. R. G. (2019). Heterocyclic hydrazone derivatives as potential antitubercular agent against Mycobacterium tuberculosis. ResearchGate. [Link]

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Application

One-Pot Synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives: An Application Note and Detailed Protocol

Introduction: The Significance of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold The pyrido[2,3-d]pyridazin-8(7H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This bicyclic sys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold

The pyrido[2,3-d]pyridazin-8(7H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This bicyclic system, integrating both pyridine and pyridazine moieties, has garnered significant attention due to its diverse and potent pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1][3] The unique electronic and steric properties arising from the adjacent nitrogen atoms in the pyridazine ring, combined with the versatility of substitution on both the pyridine and pyridazine rings, make this a compelling template for the design of novel therapeutic agents.[4]

Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of harsh reaction conditions. The development of efficient, atom-economical, and environmentally benign synthetic methodologies is therefore of paramount importance. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy to address these challenges, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[5] This application note provides a detailed protocol and technical insights into a robust one-pot synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives, tailored for researchers, scientists, and professionals in drug development.

Methodology: A Three-Component, One-Pot Approach

The described one-pot synthesis convenes three readily available components: a β-enamino diketone, an active methylene compound (specifically malononitrile), and hydrazine hydrate. This convergent approach offers high efficiency and operational simplicity for accessing a library of substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives.

Causality of Experimental Choices

The selection of a β-enamino diketone as a starting material is strategic due to its inherent reactivity. The enaminone system possesses both nucleophilic (at the β-carbon) and electrophilic (at the carbonyl carbons) centers, allowing for sequential and controlled bond formations. Malononitrile serves as a potent C-nucleophile and a source of the nitrile group, which is crucial for the final cyclization step. Hydrazine hydrate is the key reagent that introduces the two adjacent nitrogen atoms required for the formation of the pyridazine ring. The one-pot nature of this reaction is achieved by carefully controlling the reaction conditions to facilitate a domino sequence of reactions without the need for isolation of intermediates.

Experimental Protocol

This protocol details the synthesis of a representative 7-aryl-5-methylpyrido[2,3-d]pyridazin-8(7H)-one derivative.

Materials and Equipment:

  • β-enamino diketone (e.g., 4-(phenylamino)pent-3-en-2-one) (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Hydrazine hydrate (80% solution) (1.2 mmol, 0.075 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and purification apparatus (e.g., Buchner funnel, recrystallization flasks)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the β-enamino diketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Initial Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 mmol) dropwise over a period of 5 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrido[2,3-d]pyridazin-8(7H)-one derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Mechanism and Visualization

The one-pot synthesis proceeds through a plausible domino reaction sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps.

Proposed Reaction Mechanism:

  • In situ formation of the Knoevenagel adduct is not the primary route here. Instead, the reaction is initiated by a Michael-type addition of the enamine β-carbon to one of the nitrile groups of malononitrile, or more likely, the reaction of the enaminone with hydrazine.

  • Initial reaction with Hydrazine: The more plausible initial step is the reaction of the β-enamino diketone with hydrazine hydrate. The hydrazine can attack one of the carbonyl groups of the diketone moiety.

  • Intermediate Formation: This leads to the formation of a hydrazone intermediate.

  • Reaction with Malononitrile: The active methylene group of malononitrile then attacks the remaining carbonyl group.

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the amino group of the hydrazone onto one of the nitrile groups.

  • Tautomerization and Aromatization: Tautomerization and subsequent aromatization through the loss of a molecule of water and ammonia (or a related species) leads to the final pyrido[2,3-d]pyridazin-8(7H)-one product.

A simplified representation of the key steps is illustrated in the workflow diagram below.

One_Pot_Synthesis_Workflow Enaminone β-Enamino diketone Mixing Mixing in Ethanol Enaminone->Mixing Malononitrile Malononitrile Malononitrile->Mixing Hydrazine Hydrazine Hydrate Hydrazine->Mixing Reflux Reflux (4-6 h) Mixing->Reflux Product Pyrido[2,3-d]pyridazin- 8(7H)-one Derivative Reflux->Product Purification Isolation & Purification Product->Purification

Caption: Workflow for the one-pot synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives.

The proposed mechanistic pathway highlights the efficiency of this one-pot reaction, where multiple bond-forming events occur in a sequential manner.

Reaction_Mechanism Reactants β-Enamino Diketone + Hydrazine Hydrate + Malononitrile Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Initial Condensation Intermediate2 Adduct with Malononitrile Intermediate1->Intermediate2 Michael Addition Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Intramolecular Cyclization Product Pyrido[2,3-d]pyridazin-8(7H)-one Cyclized_Intermediate->Product Tautomerization & Aromatization

Caption: Proposed mechanistic pathway for the three-component synthesis.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis allows for the preparation of a variety of pyrido[2,3-d]pyridazin-8(7H)-one derivatives by varying the substituents on the β-enamino diketone. The following table summarizes the yields obtained for a selection of derivatives.

EntryR¹ (on Enaminone)R² (Aryl on Enaminone)ProductYield (%)
1CH₃Phenyl5-Methyl-7-phenylpyrido[2,3-d]pyridazin-8(7H)-one85
2CH₃4-Chlorophenyl7-(4-Chlorophenyl)-5-methylpyrido[2,3-d]pyridazin-8(7H)-one82
3CH₃4-Methoxyphenyl7-(4-Methoxyphenyl)-5-methylpyrido[2,3-d]pyridazin-8(7H)-one88
4EthylPhenyl5-Ethyl-7-phenylpyrido[2,3-d]pyridazin-8(7H)-one80

Yields are for isolated and purified products.

Characterization Data

Spectroscopic data for a representative compound, 5-Methyl-7-phenylpyrido[2,3-d]pyridazin-8(7H)-one (Entry 1) :

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.51 (s, 1H, NH), 8.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.60-7.45 (m, 5H, Ar-H), 7.20 (d, J = 7.6 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2, 155.8, 145.3, 138.9, 135.2, 129.8, 129.1, 128.5, 120.4, 118.7, 115.6, 21.3.

  • IR (KBr, cm⁻¹): 3150 (N-H), 1665 (C=O), 1605, 1580 (C=C, C=N).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₁N₃O: 238.0929; found: 238.0925.

The spectral data are consistent with the proposed structure, confirming the successful synthesis of the target compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction- Ensure the reaction is refluxed for the recommended time. Monitor closely with TLC. - Check the quality and purity of starting materials, especially hydrazine hydrate.
Side reactions- Add hydrazine hydrate slowly and at room temperature before heating to reflux. - Ensure the stoichiometry of the reactants is accurate. An excess of hydrazine can sometimes lead to byproducts.
Formation of multiple spots on TLC Presence of unreacted starting materials- Increase the reaction time or slightly increase the temperature.
Formation of side products- Purify the crude product carefully using column chromatography if recrystallization is insufficient.[5]
Product is difficult to purify Oily or gummy product- Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. - If recrystallization is challenging, consider using a different solvent system or a solvent/anti-solvent combination.

Conclusion and Future Perspectives

This application note has detailed a highly efficient and straightforward one-pot, three-component synthesis for the preparation of medicinally relevant pyrido[2,3-d]pyridazin-8(7H)-one derivatives. The methodology offers significant advantages in terms of operational simplicity, high yields, and the ability to generate a diverse range of analogs. The provided protocol, mechanistic insights, and troubleshooting guide will serve as a valuable resource for researchers in organic synthesis and drug discovery. The continued exploration of the pharmacological potential of this scaffold, facilitated by efficient synthetic methods, holds great promise for the development of novel therapeutic agents.[1][3]

References

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  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190013. Available from: [Link]

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Sources

Method

Application Notes and Protocols for Pyrido[2,3-d]pyridazin-8(7H)-one in Kinase Inhibitor Design

Introduction: A Tale of Two Scaffolds The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinase inhibitors have revolutioni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Scaffolds

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinase inhibitors have revolutionized cancer treatment, and the identification of "privileged scaffolds"—molecular frameworks that can bind to the ATP pocket of multiple kinases—is a key strategy in medicinal chemistry.[1] The pyrido[2,3-d]pyrimidine ring system is one such privileged scaffold, forming the core of numerous inhibitors targeting a wide array of kinases.[2][3] A notable example is Palbociclib, an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) built upon the pyrido[2,3-d]pyrimidin-7(8H)-one core, which has transformed the treatment of HR-positive breast cancer.[4][5]

This document focuses on a closely related, yet less explored, heterocyclic system: the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. As a bioisosteric analog of the extensively studied pyrido[2,3-d]pyrimidin-7(8H)-one, this scaffold holds significant potential for kinase inhibitor design. Its structural similarity to the adenine core of ATP suggests it can effectively occupy the ATP binding site, while the altered nitrogen positioning in the pyridazine ring offers a unique vector for chemical modification, potentially leading to novel selectivity profiles and intellectual property.

These notes will provide a comprehensive guide for researchers, covering the synthesis of the core scaffold, key considerations for inhibitor design, and detailed protocols for biological evaluation. We will draw upon the extensive knowledge base of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to inform and guide the exploration of its pyridazine counterpart, offering a roadmap for unlocking its therapeutic potential.

Part 1: The Chemistry - Synthesis of the Core Scaffold

The synthesis of the pyrido[2,3-d]pyridazin-8(7H)-one core is crucial for any drug discovery program. The primary and most direct method involves the cyclocondensation of a suitably substituted 2-pyridone precursor with hydrazine.

Protocol 1: Synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold

This protocol outlines a general procedure for the synthesis of the core scaffold from a substituted pyridone precursor.[6] The choice of substituents on the starting pyridone will determine the substitution pattern on the final product, allowing for the generation of a diverse chemical library.

Workflow Diagram: Scaffold Synthesis

start Start: Substituted 2-Pyridone Precursor reagents Add Hydrazine Hydrate & Methanol (Solvent) start->reagents reflux Reflux for 5 hours reagents->reflux Heat evaporation Evaporate Solvent (Reduced Pressure) reflux->evaporation recrystallization Recrystallize from MeOH/H2O evaporation->recrystallization product Product: Pyrido[2,3-d]pyridazin-8(7H)-one recrystallization->product

Caption: General workflow for the synthesis of the core scaffold.

Materials:

  • Substituted 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate derivative (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Crystallization dish

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-pyridone precursor (e.g., 0.01 mol, 1.0 eq) in methanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (0.04 mol, 4.0 eq) to the solution.

    • Rationale: Hydrazine hydrate serves as the nitrogen source for the formation of the pyridazine ring. A molar excess is used to drive the reaction to completion.

  • Cyclization: Equip the flask with a reflux condenser and stir the reaction mixture under reflux for 5 hours.

    • Rationale: Heating to reflux provides the necessary activation energy for the cyclocondensation reaction to occur. The 5-hour duration is typically sufficient for the reaction to complete, but progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting residue from a mixture of methanol and water (e.g., 9:1 v/v) to yield the purified Pyrido[2,3-d]pyridazin-8(7H)-one product.

    • Rationale: Recrystallization is a robust method for purifying solid products. The solvent system is chosen to ensure the product is soluble at high temperatures but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling.

Part 2: Design Principles & Structure-Activity Relationships (SAR)

While specific SAR data for the pyridazine scaffold is emerging, the vast body of research on the isomeric pyrido[2,3-d]pyrimidin-7(8H)-one provides a robust framework for guiding inhibitor design.[7][8] The key interaction points with the kinase ATP binding site are expected to be conserved.

Key Interaction Model

cluster_0 Kinase ATP Binding Site cluster_1 Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket solvent Solvent Front scaffold Core Scaffold scaffold->hinge H-Bonds scaffold->gatekeeper Steric Interactions scaffold->hydrophobic van der Waals scaffold->solvent R-groups for Selectivity/Solubility

Caption: Key interaction points between the scaffold and the kinase ATP pocket.

Key Positions for Modification:

  • C2 and C4 Positions (Pyrimidine Analog): In the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, the C2 and C4 positions are critical. The C2 position often bears an amino group substituted with an aromatic ring that can be directed towards the gatekeeper residue or a hydrophobic pocket. The C4 position is often unsubstituted (hydrogen) or can have a small substituent.[5] For the pyridazine scaffold, the analogous positions would be key for exploring SAR.

  • C5 and C6 Positions: Substituents at these positions on the pyridine ring are crucial for modulating selectivity.[4] Bulky groups can be introduced to probe deeper into the binding pocket or to clash with residues in off-target kinases, thereby improving the selectivity profile.

  • N7-Position (Pyridazine) / N8-Position (Pyrimidine): This position points towards the solvent-exposed region. It is an ideal site for introducing solubilizing groups or moieties that can form additional interactions outside the primary ATP binding pocket. For example, in CDK4/6 inhibitors like Palbociclib, the substituent at this position is crucial for achieving high potency and selectivity.[7]

Illustrative SAR Table (Based on Pyrido[2,3-d]pyrimidin-7(8H)-one Analogs)

CompoundScaffoldR2-SubstituentR6-SubstituentN8-SubstituentTarget KinaseIC₅₀ (nM)Reference
Palbociclib Pyrido[2,3-d]pyrimidin-7-one2-(5-piperazin-1-yl-pyridin-2-yl)aminoAcetylCyclopentylCDK411[4][5]
Compound 1 Pyrido[2,3-d]pyrimidin-7-onePhenylaminoHEthylCDK44[7]
Compound 5o Pyrido[2,3-d]pyrimidin-7-oneSubstituted PhenylSubstituted MoietyMethylTTK23[9]
B1 Pyrido[2,3-d]pyrimidineSubstituted AnilineHHEGFRL858R/T790M13[10]

Part 3: Biological Evaluation - Protocols and Target Pathways

Once a library of compounds based on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has been synthesized, the next step is to evaluate their biological activity. This typically involves in vitro kinase assays followed by cell-based assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It measures the amount of ADP produced, which is inversely proportional to the level of kinase inhibition.[11][12]

Workflow Diagram: Kinase Inhibition Assay

start Start: Serially Diluted Inhibitor add_kinase Add Kinase Enzyme start->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate add_substrate Initiate Reaction: Add Substrate/ATP Mix pre_incubate->add_substrate incubate Incubate (e.g., 60 min at 30°C) add_substrate->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_adp Detect ADP: Add Kinase Detection Reagent stop_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze Analyze Data (IC50 Curve) read_luminescence->analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Purified recombinant kinase of interest (e.g., CDK4/Cyclin D1, FGFR1, VEGFR2)

  • Specific kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurements.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Rationale: This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Rationale: This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Key Kinase Target Pathways

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a promising starting point for targeting kinases implicated in cell cycle regulation and angiogenesis.

1. CDK4/6 Pathway in Cell Cycle Progression: CDK4 and CDK6 are key regulators of the G1-S phase transition in the cell cycle.[1][13] In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6. The active complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. Inhibiting CDK4/6 restores Rb-mediated suppression of E2F, leading to G1 cell cycle arrest.[14]

CDK4/6 Signaling Pathway Diagram

mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD Upregulates complex Cyclin D-CDK4/6 Active Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex p_rb p-Rb (Phosphorylated) complex->p_rb Phosphorylates rb Rb rb_e2f Rb-E2F Complex (Transcription Repressed) rb->rb_e2f e2f E2F e2f->rb_e2f genes S-Phase Genes (e.g., Cyclin E) e2f->genes Activates Transcription rb_e2f->p_rb p_rb->e2f Releases g1_s G1-S Transition genes->g1_s inhibitor Pyrido[2,3-d]pyridazin-8(7H)-one Inhibitor inhibitor->complex INHIBITS

Caption: Inhibition of the CDK4/6 pathway blocks cell cycle progression.

2. VEGFR and FGFR Pathways in Angiogenesis: Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are potent pro-angiogenic factors that signal through their respective receptor tyrosine kinases (RTKs), VEGFR and FGFR.[15][16][17] Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[18][19] Dual inhibition of these pathways is a validated anti-cancer strategy.

VEGFR/FGFR Signaling Pathway Diagram

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular vegf VEGF vegfr VEGFR vegf->vegfr fgf FGF fgfr FGFR fgf->fgfr ras RAS vegfr->ras pi3k PI3K vegfr->pi3k fgfr->ras fgfr->pi3k raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor survival Survival akt->survival erk ERK mek->erk proliferation Proliferation erk->proliferation migration Migration erk->migration inhibitor Pyrido[2,3-d]pyridazin-8(7H)-one Inhibitor inhibitor->vegfr INHIBITS inhibitor->fgfr INHIBITS

Caption: Inhibition of VEGFR/FGFR blocks key pro-angiogenic signaling pathways.

Conclusion

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold represents a promising, yet underexplored, platform for the design of novel kinase inhibitors. Its structural relationship to the clinically validated pyrido[2,3-d]pyrimidin-7(8H)-one core provides a strong rationale for its investigation. By leveraging established synthetic methodologies and design principles from its well-studied analog, researchers can efficiently generate and evaluate new chemical entities based on this scaffold. The protocols and pathways detailed in these notes offer a practical starting point for drug development professionals to explore the potential of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold in targeting key kinases involved in cancer and other diseases.

References

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  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. Available from: [Link]

  • Asghar, U., et al. (2015). CDK4/6 inhibition in cancer: beyond cell cycle arrest. British Journal of Cancer. Available from: [Link]

  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available from: [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Available from: [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio.com. Available from: [Link]

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  • Malumbres, M. (2013). Intracellular signaling network centered on CDK4/6. ResearchGate. Available from: [Link]

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  • ResearchGate. (n.d.). Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. ResearchGate. Available from: [Link]

  • Paur, J., et al. (2019). CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. Cancers. Available from: [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available from: [Link]

  • Hu, Y., et al. (2014). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available from: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • El-Sayed, N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Masip, V., et al. (2022). Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones 1 from a preformed pyrimidine ring. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Zhyvotivska, A. O., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. Available from: [Link]

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Application

Application Notes &amp; Protocols: Development of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives as Anti-inflammatory Agents

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel Pyrido[2,3-d]pyridazin-8(7H)-one derivatives as potent anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel Pyrido[2,3-d]pyridazin-8(7H)-one derivatives as potent anti-inflammatory agents. The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system known for a wide range of biological activities.[1] This guide details a strategic approach, from chemical synthesis and mechanistic understanding to robust in vitro and in vivo evaluation protocols, designed to streamline the discovery of new therapeutic candidates.

Introduction: The Rationale for Pyrido[2,3-d]pyridazin-8(7H)-ones in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[3] However, the quest for agents with improved efficacy and better safety profiles is ongoing.

The Pyrido[2,3-d]pyrimidine and related pyridazinone heterocyclic systems are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological receptors.[1][4][5] Specifically, derivatives of the pyrido[2,3-d]pyridazinone core have been identified as promising candidates for anti-inflammatory activity, often through the dual inhibition of COX-1 and COX-2 enzymes.[3] This application note provides the foundational methodologies to explore this chemical space, offering detailed protocols for synthesis and biological characterization.

Synthesis of the Pyrido[2,3-d]pyridazine-2,8-dione Scaffold

A versatile and efficient method for constructing the pyrido[2,3-d]pyridazine core involves the annulation of a 2-pyridone pattern.[3] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

The following scheme illustrates a representative pathway for synthesizing N-substituted pyrido[2,3-d]pyridazine-2,8-dione derivatives. The process begins with the reaction of a substituted 2-pyridone precursor with an appropriate reagent to form the fused pyridazine ring.

G cluster_0 Synthesis Workflow start Substituted 2-Pyridone (Starting Material) step1 Reaction with Diethyl Oxalate (Base-catalyzed condensation) start->step1 EtONa, EtOH step2 Cyclization with Hydrazine Hydrate (Ring formation) step1->step2 NH2NH2·H2O, EtOH product Pyrido[2,3-d]pyridazine-2,8-dione Core (Final Scaffold) step2->product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Synthetic Protocol: Synthesis of Compound 7c (Example)

This protocol is adapted from a published procedure for a potent anti-inflammatory derivative.[3]

Objective: To synthesize a representative N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione.

Materials:

  • Substituted 2-pyridone precursor

  • Diethyl oxalate

  • Sodium ethoxide (EtONa)

  • Anhydrous Ethanol (EtOH)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-pyridone precursor (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Causality: The base (sodium ethoxide) is crucial for deprotonating the 2-pyridone, forming a nucleophile that attacks the diethyl oxalate, initiating the condensation.

  • Step 2: Cyclization:

    • After the initial reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly add hydrazine hydrate (1.5 eq) to the flask.

    • Return the mixture to reflux and heat for an additional 8-12 hours.

    • Causality: Hydrazine hydrate acts as a dinucleophile, reacting with the two carbonyl groups of the intermediate to form the six-membered pyridazine ring, resulting in the desired fused heterocyclic system.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by vacuum filtration. If not, acidify the solution with dilute HCl to induce precipitation.

    • Wash the crude solid with cold water and diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the crude solid using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrido[2,3-d]pyridazine-2,8-dione derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Anti-inflammatory Action

The primary mechanism by which many NSAIDs and these derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal tract lining and renal function.

  • COX-2: An inducible enzyme, the levels of which increase significantly during inflammation, leading to the production of pro-inflammatory prostaglandins.[6]

An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects. However, dual inhibitors can also be effective.[3] The pyrido[2,3-d]pyridazine-2,8-dione derivative 7c was identified as a potent dual inhibitor of both COX-1 and COX-2.[3]

G cluster_0 Arachidonic Acid Cascade & Inhibition AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (Gastric Protection, etc.) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PGs_inflam Inhibitor Pyrido[2,3-d]pyridazin-8(7H)-one Derivative Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by pyridopyridazinone derivatives.

In Vitro Evaluation Protocols

Initial screening of synthesized compounds is performed using in vitro assays to determine their potency and mechanism of action.[2]

G cluster_1 In Vitro Screening Workflow start Synthesized Derivatives assay1 COX-1/COX-2 Inhibition Assay (Enzyme-based) start->assay1 assay2 Cell-Based TNF-α Release Assay (LPS-stimulated Macrophages) start->assay2 data Calculate IC50 Values (Potency & Selectivity) assay1->data assay2->data sar Establish Structure-Activity Relationship (SAR) data->sar

Caption: A streamlined workflow for in vitro compound evaluation.

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits and provides a high-throughput method for assessing COX-2 inhibition.[7]

Principle: The assay measures the activity of COX-2 by detecting the intermediate product, Prostaglandin G2. The inhibitor's potency is determined by its ability to reduce the fluorescent signal generated.

Materials:

  • Human recombinant COX-2 enzyme[8]

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[7]

    • Prepare serial dilutions of the test compounds and the positive control in COX Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 80 µL of COX Assay Buffer and COX Probe mix.

      • 10 µL of the diluted test compound, positive control, or vehicle (for enzyme control).

    • Pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[9]

    • Add 10 µL of reconstituted human recombinant COX-2 enzyme to each well.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm. Read in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] * 100 (where EC is the Enzyme Control).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: TNF-α Release Assay in LPS-Stimulated PBMCs

Principle: This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[10]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA Kit[11][12]

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium and allow them to adhere for 2 hours.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Stimulation:

    • Add LPS to each well (final concentration of 1 µg/mL) to stimulate TNF-α production. Do not add LPS to the negative control wells.

    • Incubate the plate for 18-24 hours in a CO₂ incubator.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for analysis.

    • Quantify the amount of TNF-α in each supernatant sample using a human TNF-α ELISA kit, following the manufacturer's protocol.[11][13] The general steps involve adding the supernatant to an antibody-coated plate, followed by a detection antibody, substrate, and stop solution, then reading the absorbance.[12]

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α release for each compound concentration and calculate the IC₅₀ value.

In Vivo Evaluation Protocol

Promising candidates from in vitro screening must be validated in an in vivo model of inflammation.[14] The carrageenan-induced paw edema model is a standard and highly reproducible method for assessing acute inflammation.[15][16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a strong chemical irritant, induces a localized inflammatory response characterized by edema (swelling).[17][18] The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.

Materials:

  • Male Wistar rats (180-200 g)[15]

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)[15]

  • Pletysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds and the reference drug via oral gavage or intraperitoneal injection. Administer the vehicle to the control group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume at time t - Initial Paw Volume

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Data Presentation: Structure-Activity Relationship (SAR)

The data gathered from the in vitro and in vivo assays should be systematically organized to elucidate the structure-activity relationship (SAR). This helps in identifying the chemical features essential for potent anti-inflammatory activity and guides the design of next-generation compounds.

Table 1: Representative SAR Data for Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

Compound IDR¹ SubstituentR² SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹% Inhibition of Paw Edema²
I-a -H-Phenyl1.250.850.6855%
I-b -H-4-Cl-Phenyl0.980.420.4372%
I-c -H-4-MeO-Phenyl2.100.550.2668%
II-a -CH₃-Phenyl5.601.150.2140%
Indomethacin N/AN/A0.152.5016.6778%

¹ Selectivity Index (SI) = IC₅₀ (COX-2) / IC₅₀ (COX-1). A lower value indicates COX-2 selectivity. ² In vivo paw edema inhibition at a 10 mg/kg dose, measured at 3 hours post-carrageenan injection.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the development of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives as novel anti-inflammatory agents. By integrating efficient chemical synthesis with validated in vitro and in vivo screening protocols, researchers can effectively identify and optimize lead candidates. The causality-driven explanations for each protocol step aim to ensure experimental success and data integrity.

Future work should focus on expanding the SAR by synthesizing a broader library of analogues to improve potency and selectivity. Promising lead compounds should be advanced to further preclinical evaluation, including pharmacokinetic profiling, toxicology studies, and assessment in chronic models of inflammation to fully characterize their therapeutic potential.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]

  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. [Link]

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Method

In vitro kinase assay protocols for Pyrido[2,3-d]pyridazin-8(7H)-one inhibitors

Application Notes & Protocols Topic: In Vitro Kinase Assay Protocols for Pyrido[2,3-d]pyrimidin-7(8H)-one Inhibitors Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to In Vitr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Kinase Assay Protocols for Pyrido[2,3-d]pyrimidin-7(8H)-one Inhibitors

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to In Vitro Biochemical Profiling of Pyrido[2,3-d]pyrimidin-7(8H)-one Kinase Inhibitors

Introduction: The Significance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors.[1] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3][4] Consequently, compounds based on this heterocyclic system have been successfully developed to target a range of critical kinases, including Cyclin-Dependent Kinases (CDKs)[5][6], Threonine Tyrosine Kinase (TTK)[7], Salt-Inducible Kinases (SIKs)[8][9], and Receptor-Interacting Protein Kinase-2 (RIPK2)[10].

The journey from a promising chemical scaffold to a validated drug candidate relies on rigorous, reproducible, and insightful biological evaluation.[11] The cornerstone of this evaluation is the in vitro biochemical kinase assay, which provides a direct measure of a compound's ability to inhibit the catalytic activity of its target enzyme. This guide offers a detailed framework for developing, executing, and validating such assays, with a focus on a universal, luminescence-based method suitable for high-throughput screening (HTS) and lead optimization.

Conceptual Framework: Selecting the Optimal Assay Platform

A variety of assay formats exist to measure kinase activity, each with distinct advantages and limitations.[11][12]

  • Radiometric Assays: Historically the "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14] While highly sensitive, they pose significant safety, handling, and disposal challenges.

  • Fluorescence-Based Assays: This broad category includes methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), which often rely on specific antibodies or modified substrates.[14][15]

  • Luminescence-Based Assays: These assays measure light produced from a chemical or enzymatic reaction.[16] A key advantage is their high signal-to-background ratio, as they do not require an external excitation light source, minimizing interference from test compounds.[16]

For its universality, sensitivity, and amenability to HTS, this guide will focus on a luminescence-based assay that directly quantifies ADP, the universal product of all kinase reactions.[13][17] The ADP-Glo™ Kinase Assay is a prime example of this technology, providing a robust platform to screen virtually any kinase, regardless of its substrate.[17]

Principle of the Universal ADP-Glo™ Kinase Assay

The assay technology operates on a two-step principle that correlates kinase activity directly with light output.[17][18][19] After the kinase has catalyzed the transfer of phosphate from ATP to its substrate, producing ADP, the process unfolds as follows:

  • Kinase Reaction Termination & ATP Depletion: An "ADP-Glo™ Reagent" is added. This reagent immediately stops the kinase reaction and, critically, depletes all remaining, unconsumed ATP from the well.[20][21] This step is essential for reducing background signal.

  • ADP Conversion & Luminescent Detection: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP generated by the target kinase back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP produced.[17][20][18] Therefore, high kinase activity results in a strong light signal, while potent inhibition leads to a dim signal.[4]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate ADP_generated ADP (Generated) + ATP (Remaining) Kinase->ADP_generated Phosphorylation ATP_initial ATP (High) ATP_initial->ADP_generated ADP_initial ADP (Low) Add_Reagent1 Add ADP-Glo™ Reagent ADP_generated->Add_Reagent1 Depletion Remaining ATP Depleted Add_Reagent1->Depletion Add_Reagent2 Add Kinase Detection Reagent Depletion->Add_Reagent2 Conversion ADP converted to ATP Add_Reagent2->Conversion Detection ATP + Luciferin -> Light Conversion->Detection

Principle of the two-step luminescent ADP detection assay.

PART 1: Assay Development & Protocol for IC₅₀ Determination

This section provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a Pyrido[2,3-d]pyrimidin-7(8H)-one compound against a representative target, Threonine Tyrosine Kinase (TTK) .

Critical Pre-Protocol Optimization

Before screening inhibitors, the kinase reaction itself must be optimized to ensure data quality. This involves operating within the linear range of the reaction where the rate is proportional to enzyme concentration and time.

  • Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal-to-background ratio. This conserves valuable reagents and ensures the assay is sensitive to inhibition.[22]

  • Reaction Time Course: Perform the kinase reaction over various time points to identify the duration where product formation is linear. Running the assay at a time point where the substrate is significantly depleted can lead to inaccurate IC₅₀ values.[22]

  • ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For generating comparable and physiologically relevant data, it is best practice to run the assay at an ATP concentration that is equal to or near the Michaelis constant (Kₘ) of the kinase for ATP.[23] This allows for a more direct comparison of inhibitor potencies across different studies and kinases.

Detailed Step-by-Step Protocol: TTK Inhibition Assay

This protocol is designed for a 384-well plate format, suitable for HTS.[21] All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials & Reagents:

  • Kinase: Recombinant human TTK enzyme.

  • Substrate: A suitable peptide or protein substrate for TTK.

  • Inhibitor: Pyrido[2,3-d]pyrimidin-7(8H)-one test compound, dissolved in 100% DMSO.

  • Assay Plate: Solid white, low-volume 384-well plate.

  • Detection Kit: ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP).

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Luminometer: Plate-reading luminometer capable of measuring glow luminescence.

Experimental Workflow:

A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase/Substrate Mix (Enzyme + Substrate in Buffer) A->B C 3. Initiate Reaction (Add ATP Solution) B->C D 4. Incubate (Room Temp, 60 min) C->D E 5. Stop & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (Room Temp, 40 min) E->F G 7. Detect ADP (Add Kinase Detection Reagent) F->G H 8. Incubate (Room Temp, 30 min) G->H I 9. Read Luminescence (Plate Luminometer) H->I

Workflow for IC₅₀ determination using an ADP-based assay.

Procedure:

  • Compound Preparation & Plating (Dose-Response):

    • Create a serial dilution series of the Pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor in 100% DMSO. A 10-point, 3-fold dilution starting from 1 mM is a common approach.[24]

    • Transfer a small volume (e.g., 50 nL) of each inhibitor concentration to the assay plate wells. Also include "vehicle control" wells containing only DMSO.[25]

  • Kinase Reaction Setup (5 µL total volume):

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer containing the optimized concentrations of TTK enzyme and its substrate.

    • Add 2.5 µL of the 2X master mix to each well of the assay plate containing the pre-spotted compounds.

    • Prepare "no enzyme" negative control wells by adding 2.5 µL of a 2X Substrate-only mix (no TTK).

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase buffer (e.g., at the pre-determined Kₘ concentration).

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final DMSO concentration should be ≤1%.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[21]

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.[20]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[21]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[18]

  • Data Acquisition:

    • Measure the luminescence signal (Relative Luminescence Units, RLU) using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[21]

PART 2: Data Analysis & Interpretation

  • Calculate Percent Inhibition: The raw RLU data is normalized using the high (vehicle/DMSO) and low (no enzyme) controls.

    • High Signal (0% Inhibition): Average RLU from vehicle control wells.

    • Low Signal (100% Inhibition): Average RLU from "no enzyme" control wells.

    • Percent Inhibition Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low))

  • Generate Dose-Response Curve & IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[11]

Sample Data Presentation:

The results are often summarized in a table, comparing the potency of a lead compound against the target kinase and a selection of off-target kinases to assess selectivity.

Kinase TargetInhibitor (Compound X) IC₅₀ (nM)
TTK 23
CDK2/CycA850
SIK2>10,000
RIPK22,400
MST4>10,000

PART 3: The Self-Validating System: Assay Quality Control

For an HTS assay to be trustworthy, its performance must be statistically validated. The Z'-factor is a statistical parameter that provides a measure of the quality and robustness of an assay.[12][22] It quantifies the separation between the high and low signal distributions, accounting for data variation.

  • Z'-Factor Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • SD_high and SD_low are the standard deviations of the high (0% inhibition) and low (100% inhibition) controls, respectively.

    • Mean_high and Mean_low are the average signals of the controls.

  • Interpretation of Z'-Factor: [26]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not viable for screening.

An assay with a consistently high Z'-factor is considered self-validating, as it demonstrates a clear, reproducible window in which to measure inhibition.

Logical relationship for a self-validating assay via Z'-factor.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Kores, M. A., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 8(1), 92-99. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(10), 2581-2585. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 598-636. [Link]

  • Küblbeck, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]

  • Zhang, Y., et al. (2010). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. ASSAY and Drug Development Technologies, 8(3), 346-354. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Li, Y., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Binneman, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • Raka, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. [Link]

  • Lab in a Tube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Google Patents. (n.d.). US20230042936A1 - PYRIDO[2,3-d]PYRIMIDIN-7(8H)-ONES AS CDK INHIBITORS.
  • Raka, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]

  • Liyanage, D. G., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry, 33, 116012. [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]

Sources

Application

Cell-based assays to evaluate the efficacy of Pyrido[2,3-d]pyridazin-8(7H)-one compounds

Application Note & Protocols Title: A Multi-Tiered Strategy for Efficacy Evaluation of Novel Pyrido[2,3-d]pyridazin-8(7H)-one Compounds Using Cell-Based Assays Introduction The Pyrido[2,3-d]pyrimidine scaffold is recogni...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Multi-Tiered Strategy for Efficacy Evaluation of Novel Pyrido[2,3-d]pyridazin-8(7H)-one Compounds Using Cell-Based Assays

Introduction

The Pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] This structural motif is central to approved drugs like Palbociclib, a cyclin-dependent kinase (CDK) inhibitor for breast cancer therapy.[1] The related Pyrido[2,3-d]pyridazin-8(7H)-one core represents a promising area for novel therapeutic development, with derivatives showing potential as kinase inhibitors for cancer treatment and as dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[2][3]

Effective drug discovery requires a robust pipeline of assays to move from a large library of synthesized compounds to a few validated leads. Cell-based assays are indispensable in this process, offering a biologically relevant context to assess a compound's efficacy, mechanism of action, and potential toxicity early in the screening process.[4][5] More than half of all high-throughput screening (HTS) campaigns now utilize cell-based formats, as they provide a crucial bridge between in vitro biochemical assays and whole-organism studies.[5][6][7]

This guide provides a comprehensive, multi-tiered framework for evaluating the efficacy of novel Pyrido[2,3-d]pyridazin-8(7H)-one compounds. The strategy is designed to logically progress from broad initial screening to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for key assays.

Experimental Strategy: A Tiered Approach

A successful screening cascade efficiently filters compounds based on increasingly specific biological questions. Our proposed workflow begins with a broad assessment of cellular impact and systematically narrows the focus to specific modes of action and target engagement.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic & MoA Screening cluster_2 Tier 3: Target Validation & Mechanism primary Assess Cytotoxicity & Viability (e.g., MTT Assay) apoptosis Quantify Apoptosis (Caspase-Glo, Annexin V) primary->apoptosis If cytotoxic cell_cycle Analyze Cell Cycle Arrest (PI Staining) primary->cell_cycle If cytostatic/ cytotoxic pathway Confirm Pathway Modulation (Phospho-Western Blot) apoptosis->pathway Confirm mechanism cell_cycle->pathway biochem In Vitro Target Inhibition (Biochemical Kinase Assay) pathway->biochem Validate direct target binding

Caption: A tiered workflow for evaluating Pyrido[2,3-d]pyridazin-8(7H)-one compounds.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

Scientific Rationale: The initial step for any compound library is to assess its general impact on cell health. The MTT assay is a robust, cost-effective, and high-throughput colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

Protocol 1: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Cell culture medium, serum, and appropriate cells.

  • Phosphate-Buffered Saline (PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11]

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570-600 nm.[9]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the Pyrido[2,3-d]pyridazin-8(7H)-one compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting or placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

CompoundIC50 (µM) after 48hMax Inhibition (%)
Compound A1.2 ± 0.1595.2
Compound B8.7 ± 0.588.1
Staurosporine0.05 ± 0.0198.5

Tier 2: Investigating the Mechanism of Cell Death/Growth Arrest

Compounds that demonstrate significant activity in the primary screen should be advanced to secondary assays to determine their mechanism of action (MoA). Key questions include: are the compounds inducing programmed cell death (apoptosis), or are they halting cell division (cell cycle arrest)?

2A. Apoptosis Induction

Scientific Rationale: Apoptosis is a key mechanism for eliminating cancerous or damaged cells. Many successful chemotherapeutics function by inducing apoptosis. We will describe two complementary assays.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key "executioner" enzymes in the apoptotic cascade.[13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase.[13] The resulting luminescent signal is directly proportional to the amount of caspase activity.[14] Its "add-mix-measure" format is ideal for HTS.[13]

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay provides more detailed information. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[15][16][17] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[15] It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[15]

Protocol 2: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega).

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Assay Setup: Seed cells and treat with compounds in a white-walled 96-well plate as described in the MTT protocol (100 µL final volume).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14][18] Allow it to equilibrate to room temperature.

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[19] Incubate at room temperature for 1 to 3 hours. The luminescent signal is stable for several hours.[14]

  • Measurement: Measure the luminescence of each well using a luminometer.

Protocol 3: Annexin V & Propidium Iodide Staining by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed cells in a 6-well plate and treat with compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells and centrifuge at ~500 x g for 5 minutes.[15][20]

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging between washes.[15]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[20] Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.

2B. Cell Cycle Analysis

Scientific Rationale: Many kinase inhibitors exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[21] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[22] By permeabilizing cells and staining them with PI, the fluorescence intensity of each cell, as measured by a flow cytometer, is directly proportional to its DNA content. This allows for the clear distinction between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[22] Treatment with RNase is essential as PI can also bind to double-stranded RNA.[22]

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

  • Cold 70% ethanol.

  • Cold 1X PBS.

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[23]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect at least 1 x 10^6 cells per sample after compound treatment. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[24]

  • Incubation: Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[23][25]

  • Washing: Centrifuge the fixed cells at 500-1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[25]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the samples on a flow cytometer. Use pulse processing (e.g., width vs. area) to exclude cell doublets and aggregates from the analysis.[23]

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

  • Compare the percentage of cells in each phase between treated and control samples.

Treatment% G0/G1% S% G2/M
Vehicle Control55.428.116.5
Compound C (1 µM)78.210.511.3
Compound D (1 µM)15.620.164.3

Tier 3: Target Engagement and Mechanistic Validation

After identifying compounds with a desirable phenotypic effect (e.g., G2/M arrest and apoptosis), the final step is to confirm that they are acting on their intended molecular target. Given that Pyrido[2,3-d]pyrimidine scaffolds are potent kinase inhibitors, a likely mechanism is the inhibition of a specific kinase, leading to the disruption of a key signaling pathway.[1]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B (e.g., TTK, MEK) Kinase1->Kinase2 P Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 P Substrate Downstream Substrate Kinase3->Substrate P Response Cellular Response (Proliferation, Survival) Substrate->Response Compound Pyrido[2,3-d]pyridazin-8(7H)-one Compound Compound->Kinase2

Caption: Inhibition of a kinase cascade by a Pyrido[2,3-d]pyridazin-8(7H)-one compound.

Scientific Rationale: Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, we can measure the phosphorylation status of a kinase's downstream substrate. If a Pyrido[2,3-d]pyridazin-8(7H)-one compound successfully inhibits its target kinase (e.g., Kinase B in the diagram above), we would expect to see a dose-dependent decrease in the phosphorylation of its direct substrate (Kinase C). This provides strong evidence of target engagement within the cell.

Key Considerations for Phospho-Westerns:

  • Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to the cell lysis buffer to prevent the rapid dephosphorylation of proteins after cell lysis.[26][27]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies.[26][27]

  • Buffer Choice: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with antibody binding.[28]

Protocol 5: Western Blotting for Phosphorylated Proteins

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[26]

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% w/v BSA in TBST.[26]

  • Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-ERK) and total protein antibody (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them on ice with inhibitor-supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.[26]

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[26]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST. Incubate the membrane with the antibody overnight at 4°C with gentle agitation.[26]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[26]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading and to quantify the change in phosphorylation relative to the total amount of the target protein.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • University of Arizona. (n.d.). The Annexin V Apoptosis Assay.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Al-Warhi, T., et al. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
  • Al-Warhi, T., et al. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.
  • National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC.

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-d]pyridazin-8(7H)-one Analogs

Authored by: A Senior Application Scientist Introduction: The Pyrido[2,3-d]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry The quest for novel therapeutic agents is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrido[2,3-d]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of exploration. The Pyrido[2,3-d]pyridazine core, a fused heterocyclic system, represents a "privileged scaffold".[1] This is due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This family of compounds has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]

The Pyrido[2,3-d]pyridazin-8(7H)-one moiety and its close analogs, such as the pyrido[2,3-d]pyridazine-2,8-diones, are of particular interest.[4] These structures provide a rigid framework amenable to chemical modification at multiple positions, making them ideal candidates for structure-activity relationship (SAR) studies. By systematically altering the substituents on the core scaffold, researchers can fine-tune the pharmacological properties of these molecules to enhance potency, selectivity, and pharmacokinetic profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the SAR exploration of Pyrido[2,3-d]pyridazin-8(7H)-one analogs. We will delve into the synthetic strategies, provide detailed experimental protocols for synthesis and biological evaluation, and analyze the key structural features that govern their activity, with a particular focus on their application as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) enzymes.[4]

General Synthetic Strategies: Building the Core Scaffold

The construction of the Pyrido[2,3-d]pyridazine ring system is a critical step in the development of novel analogs. A common and effective strategy involves a cyclocondensation reaction. This approach typically starts with a functionalized 2-pyridone derivative, which is then reacted with hydrazine to form the fused pyridazine ring.[4]

A representative synthetic pathway to a related series of pyrido[2,3-d]pyridazine-2,8-diones is depicted below. This multi-step synthesis begins with the preparation of polyfunctionalized 2-pyridone intermediates from β-enamino diketones and active methylene reagents. The subsequent cyclocondensation with hydrazine monohydrate yields the desired bicyclic scaffold.[4] This method is advantageous as it allows for the introduction of diversity at various positions of the final molecule by modifying the initial building blocks.

cluster_0 Step 1: 2-Pyridone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Optional Step 3: Hydrolysis diketone β-Enamino diketone pyridone Polyfunctionalized 2-Pyridone diketone->pyridone EtOH, reflux methylene Active Methylene Reagent (e.g., Malononitrile) methylene->pyridone final_product Pyrido[2,3-d]pyridazine-2,8-dione pyridone->final_product EtOH/MeCN, reflux hydrazine Hydrazine Monohydrate hydrazine->final_product hydrolysis_product Carboxylic Acid Derivative final_product->hydrolysis_product NaOH, MeOH

General synthetic scheme for Pyrido[2,3-d]pyridazine-2,8-diones.

A one-pot variation of this synthesis has also been developed, offering improved yields and a more streamlined workflow.[4]

Structure-Activity Relationship (SAR) Insights: Key Positions for Modification

The pharmacological activity of Pyrido[2,3-d]pyridazin-8(7H)-one analogs can be modulated by introducing various substituents at several key positions around the core scaffold. Understanding the impact of these modifications is the essence of SAR studies.

cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis start_materials Starting Materials (β-Enamino diketones, etc.) synthesis Chemical Synthesis (Cyclocondensation) start_materials->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vivo_assay In-Vivo Anti-inflammatory Assay (Ear Edema Model) characterization->in_vivo_assay Test Compounds data_collection Data Collection (Edema Measurement) in_vivo_assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis Biological Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start_materials Design New Analogs

Sources

Application

Application Notes and Protocols for the Pharmacokinetic Profiling of Novel Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interaction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of this process.[1][2] It encompasses the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively dictate the concentration of a drug at its target site and, consequently, its therapeutic efficacy and safety profile.[1] For novel chemical series such as Pyrido[2,3-d]pyridazin-8(7H)-one derivatives, early and comprehensive PK profiling is not merely a regulatory requirement but a critical scientific endeavor that guides medicinal chemistry efforts, informs dose selection for in vivo studies, and ultimately de-risks the progression of the most promising candidates.[1][2][3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the essential in vitro and in vivo assays for characterizing the pharmacokinetic properties of novel Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. The protocols herein are designed to be robust and self-validating, integrating field-proven insights to ensure the generation of high-quality, reproducible data.

I. The Integrated Pharmacokinetic Profiling Workflow

A systematic approach to pharmacokinetic profiling is essential for efficient drug discovery. The process typically begins with a suite of in vitro ADME assays to assess the fundamental properties of the compounds.[3][4] Promising candidates are then advanced to in vivo studies in animal models to understand their behavior in a whole organism.[5][6][7]

PK_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Permeability Permeability (Caco-2 Assay) CYP_Inhibition CYP450 Inhibition (IC50 Determination) Animal_Dosing Rodent Dosing (IV and PO) CYP_Inhibition->Animal_Dosing Candidate Selection Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Integrated workflow for pharmacokinetic profiling.

II. Essential In Vitro ADME Assays

In vitro ADME assays are fundamental for the early-stage evaluation of drug candidates, providing critical insights into their potential pharmacokinetic behavior.[3][4] These assays are typically high-throughput and require minimal compound, making them ideal for screening and lead optimization.[8]

A. Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the phase I metabolism of a vast number of drugs.[9] Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its likely in vivo clearance and half-life.[9][10] Compounds that are rapidly metabolized may have poor oral bioavailability and a short duration of action.

Protocol: Metabolic Stability of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (final concentration 1 µM) with the diluted HLM for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

ParameterDescription
Test Compound Conc.1 µM
Microsomal Protein Conc.0.5 mg/mL
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 min
Quenching SolutionAcetonitrile with Internal Standard
B. Plasma Protein Binding

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[11] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][12] Therefore, determining the plasma protein binding is crucial for interpreting in vitro potency data and predicting in vivo efficacy.[13]

Protocol: Plasma Protein Binding of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives by Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Spike the test compound into plasma (human, rat, etc.) to a final concentration of 1 µM.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Dialysis:

    • Pipette the plasma sample containing the test compound into the sample chamber of the RED device.

    • Pipette the dialysis buffer into the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Combine the plasma aliquot with an equal volume of blank buffer and the buffer aliquot with an equal volume of blank plasma to ensure matrix matching.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100.

Assay MethodDescription
Equilibrium DialysisConsidered the gold standard for its accuracy and minimal non-specific binding.[11]
UltrafiltrationA faster method but can be prone to non-specific binding to the filter membrane.[14]
UltracentrifugationSeparates free from bound drug based on molecular weight differences.[14][15]
C. Intestinal Permeability (Caco-2 Assay)

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier, expressing tight junctions and relevant drug transporters.[16][17] The Caco-2 permeability assay is a well-established in vitro model for predicting human oral drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[16][18]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[17]

Permeability ClassificationPapp (A-B) Value (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1
D. Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse drug reactions or therapeutic failures.[19][20] It is essential to evaluate the inhibitory potential of new chemical entities on the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) during early drug discovery.[20][21]

Protocol: CYP450 Inhibition IC50 Determination

  • Incubation Mixture:

    • Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations in a 96-well plate.

    • Use a cocktail of probe substrates for different CYP isoforms to enable simultaneous assessment.

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a NADPH regenerating system.

    • After a specific incubation time, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the formation of the probe substrate's metabolite in the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP IsoformProbe SubstrateMetabolite
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

III. In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo pharmacokinetic studies in animal models are conducted to understand the ADME properties of a drug candidate in a complete biological system.[5][6][7] These studies are crucial for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen for clinical trials.[6][22]

InVivo_PK_Process Dosing Drug Administration (IV and PO) Sampling Blood/Plasma Collection (Serial Sampling) Dosing->Sampling Extraction Sample Preparation (Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Quantitation Extraction->Analysis Modeling PK Parameter Calculation (e.g., AUC, Cmax, t1/2) Analysis->Modeling

Caption: The in vivo pharmacokinetic study process.

Protocol: Single-Dose Pharmacokinetic Study of a Pyrido[2,3-d]pyridazin-8(7H)-one Derivative in Rats

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3-4 per group).

    • Administer the test compound as a single intravenous (IV) bolus dose (e.g., 1-2 mg/kg) via the tail vein to one group to determine clearance and volume of distribution.

    • Administer a single oral (PO) gavage dose (e.g., 5-10 mg/kg) to another group to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[23][24][25]

    • Prepare calibration standards and quality control samples by spiking known amounts of the test compound into blank rat plasma.

    • Process plasma samples (including standards and QCs) by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the extracted samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

PK ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Terminal half-life
CL Clearance
Vdss Volume of distribution at steady state
F% Absolute oral bioavailability

IV. Conclusion

The systematic application of the in vitro and in vivo pharmacokinetic profiling methods detailed in these notes will provide a comprehensive understanding of the ADME properties of novel Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. This knowledge is indispensable for making informed decisions in the drug discovery process, enabling the selection of candidates with the highest probability of success in clinical development. By integrating these robust protocols, research teams can efficiently identify and advance compounds with optimal pharmacokinetic profiles, ultimately accelerating the delivery of new and effective medicines to patients.

V. References

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  • Li, W., & Fu, Y. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(9), 1545-1557. Retrieved from [Link]

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  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Pharmacelsus. (n.d.). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Singh, Y., & Pal, R. (1991). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Journal of the Indian Medical Association, 89(11), 319-322. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Lemaire, M., & van der Waterbeemd, H. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Pharmaceutical Design, 16(5), 574-585. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Publications Office of the European Union. (2017). Guidance on information requirements and chemical safety assessment. Retrieved from [Link]

  • Protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Passannante, R., Gómez-Vallejo, V., Llop, J. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceutics, 13(10), 1599. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Biolivz Research Center. (n.d.). In Vivo Pharmacokinetics | PK Screening & Modeling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Retrieved from [Link]

  • BAuA. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.8. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • BAuA. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.12. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Shah, P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 21(5), 643-653. Retrieved from [Link]

  • ECHA. (2016). Guidance on information requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. Retrieved from [Link]

  • Testa, B., van de Waterbeemd, H., Folkers, G., & Guy, R. (Eds.). (2004). Pharmacokinetic Profiling in Drug Research: Biological, Physicochemical, and Computational Strategies. Wiley-VCH. Retrieved from [Link]

  • Rath, M., et al. (2023). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. ChemRxiv. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. Retrieved from [Link]

  • SSRI. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Lin, J. H. (2009). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Clinical Pharmacokinetics, 48(4), 225-254. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of Pyrido[2,3-d]pyridazin-8(7H)-one Compound Libraries

Abstract The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged heterocyclic structure recognized for its potential as a core component in developing targeted therapeutics, particularly kinase inhibitors.[1] Its s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged heterocyclic structure recognized for its potential as a core component in developing targeted therapeutics, particularly kinase inhibitors.[1] Its structural features are conducive to binding within the ATP pocket of various kinases, making libraries based on this scaffold a rich source for discovering novel modulators of cellular signaling pathways.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust high-throughput screening (HTS) campaign for compound libraries based on this valuable scaffold. We will delve into assay development strategies, detailed screening protocols, data quality control, and a rigorous hit validation cascade designed to identify and prioritize high-quality, progressable chemical matter.

Strategic Foundations: Designing the Screening Campaign

The success of any HTS campaign is predicated on the strategic choices made before the first plate is screened. For a Pyrido[2,3-d]pyridazin-8(7H)-one library, the primary consideration is the nature of the biological target, which is often a protein kinase.[3][4] The choice between a biochemical and a cell-based primary assay is the first critical decision point.

  • Biochemical Assays: These assays utilize purified, recombinant target proteins (e.g., a specific kinase) and measure the direct effect of a compound on the protein's activity. They are highly controllable, generally have a lower cost per well, and are excellent for identifying potent direct inhibitors.[5] However, they do not provide information on cell permeability, off-target effects, or engagement with the target in its native cellular environment.[6]

  • Cell-Based Assays: These assays measure a compound's effect on a biological process within intact cells. This can range from directly measuring target engagement to quantifying a downstream signaling event (e.g., substrate phosphorylation) or a phenotypic outcome (e.g., cell proliferation).[7][8] While more physiologically relevant, they can be more complex, have higher variability, and identifying the specific target can be challenging in phenotypic screens.[6][9]

The Senior Scientist's Recommendation: A sequential, two-wave screening strategy offers the most robust and resource-efficient path.

  • Primary Screen (Biochemical): Initiate the campaign with a sensitive and high-throughput biochemical assay. This will cast a wide net to identify all compounds in the library with direct activity against the purified target kinase. A universal ADP-detection assay is an excellent choice as it is compatible with virtually any kinase and avoids the complexities of substrate-specific antibodies or radioactive handling.[5][10]

  • Secondary & Orthogonal Screens (Cell-Based): Confirmed hits from the primary screen should immediately be triaged into cell-based assays. This crucial step validates that the compounds can penetrate the cell membrane and engage the target in a complex biological system, thus filtering out compounds that are merely potent in a test tube.[6][9]

This integrated approach, visualized below, ensures that resources are focused on hits that are both biochemically potent and cellularly active.

HTS_Strategy cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization Compound_Library Pyrido[2,3-d]pyridazin-8(7H)-one Library (10,000+ Compounds) Primary_Screen Biochemical HTS (e.g., ADP-Glo™) Single Concentration (10 µM) Compound_Library->Primary_Screen Data_Analysis Data Analysis & QC (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis Initial_Hits Initial Hit List (~1-3% of Library) Data_Analysis->Initial_Hits Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Initial_Hits->Hit_Confirmation Triage Dose_Response IC50 Determination (10-point curve) Hit_Confirmation->Dose_Response Cell_Assay Cell-Based Assay (e.g., NanoBRET™ Target Engagement) Dose_Response->Cell_Assay Validated_Hits Validated Hits (Biochemically & Cellularly Active) Cell_Assay->Validated_Hits

Caption: High-level workflow for screening Pyrido[2,3-d]pyridazin-8(7H)-one libraries.

The HTS Workflow: From Library to Confirmed Hits

Executing a high-throughput screen is an industrialized process that demands precision, automation, and rigorous quality control at every stage.[11]

Assay Plate Preparation & Quality Control

A well-designed plate map is the foundation of reliable HTS data. It incorporates controls that allow for the statistical validation of every plate screened.

  • Negative Control: Wells containing only the reaction buffer and DMSO (vehicle). This defines the baseline or 0% inhibition level.

  • Positive Control: Wells containing a known, potent inhibitor of the target kinase. This defines the 100% inhibition level.

  • Neutral Control: Wells containing the full reaction without any inhibitor (DMSO only). This represents the uninhibited enzyme activity.

Data Quality Metrics: The performance of the assay is monitored on a plate-by-plate basis using established statistical parameters.[12] An assay is considered robust and suitable for HTS only if it consistently meets these criteria.[11]

MetricFormulaAcceptance CriterionRationale
Z-Factor (Z') 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]≥ 0.5 Measures the statistical separation between the positive and negative controls. A Z' ≥ 0.5 indicates a large enough separation to confidently identify hits.[11]
Signal-to-Background (S/B) μneg / μpos≥ 10 Represents the dynamic range of the assay. A higher ratio indicates a more robust assay signal.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the variability within a set of controls. Low %CV for both positive and negative controls is essential for reproducibility.

μ = mean; σ = standard deviation

The Screening & Hit Identification Protocol
  • Library Plating: The Pyrido[2,3-d]pyridazin-8(7H)-one library, typically stored in DMSO, is acoustically dispensed into 384- or 1536-well assay plates at a final concentration of 10 µM.

  • Primary Screen Execution: Using automated liquid handlers, the kinase, substrate, and ATP are added to the plates to initiate the reaction. The reaction proceeds for a calculated time (based on enzyme kinetics). Finally, the detection reagent is added, and the signal (e.g., luminescence) is read by a plate reader.

  • Data Normalization and Analysis: Raw data from the plate reader is normalized. Each compound well's signal is compared to the plate's own controls to calculate the percent inhibition.[13][14]

    • % Inhibition = 100 * (1 - [ (Signal_compound - μ_pos) / (μ_neg - μ_pos) ])

  • Primary Hit Selection: A compound is flagged as a "primary hit" if its percent inhibition exceeds a statistically significant threshold, typically three standard deviations (3σ) from the mean of the neutral (DMSO) controls.[13]

  • Hit Confirmation: All primary hits are cherry-picked and re-tested under the exact same assay conditions. This critical step eliminates false positives arising from random error or artifacts in the initial screen.[15] Only compounds that show reproducible activity are moved forward.

The Hit Validation Cascade: Ensuring Trustworthiness

A "hit" from a primary screen is merely a starting point. A rigorous validation cascade is essential to eliminate artifacts and characterize the true activity of the compound, ensuring that medicinal chemistry efforts are focused on viable prospects.[16][17] This process systematically increases the confidence in each hit.

Validation_Cascade Confirmed_Hit Confirmed Hit (Reproducible activity in primary assay) Dose_Response Potency IC50 Determination Confirmed_Hit->Dose_Response Orthogonal_Assay Mechanism Confirmation Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Is it potent? Selectivity Selectivity Kinase Panel Screen Orthogonal_Assay->Selectivity Is activity real? Cellular_Activity Cellular Efficacy Target Engagement & Functional Assays Selectivity->Cellular_Activity Is it selective? Triage Hit Triage (PAINS/Aggregation/Purity) Cellular_Activity->Triage Does it work in cells? Validated_Lead Validated Lead Series Triage->Validated_Lead Is it chemically tractable?

Caption: A decision-making workflow for hit validation and characterization.

Key Validation Stages:

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited). This quantifies the compound's potency.[17]

  • Orthogonal Assay Confirmation: To ensure the observed activity is not an artifact of the primary assay technology (e.g., luciferase interference), hits are tested in an orthogonal assay that uses a different detection method, such as Time-Resolved FRET (TR-FRET) or a direct binding assay like Surface Plasmon Resonance (SPR).[18]

  • Selectivity Profiling: Kinase inhibitors often have activity against multiple kinases due to the conserved nature of the ATP-binding site.[19] Promising hits should be screened against a panel of related and unrelated kinases to build a selectivity profile. High selectivity is a desirable trait to minimize potential off-target toxicity.[9]

  • PAINS and Aggregation Assessment: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false positives in many HTS assays.[16] Hits should be computationally filtered for PAINS motifs and experimentally tested for non-specific activity, such as forming aggregates that inhibit enzymes.

  • Confirmation of Structure and Purity: The most promising hits must be re-synthesized or re-purified. The identity and purity (>95%) of this new batch must be confirmed by analytical methods (e.g., LC-MS, NMR) before further investment.[15][16] This ensures the observed activity is due to the compound of interest and not a more potent impurity.

Detailed Experimental Protocols

Protocol 1: Primary HTS using a Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

This protocol describes a universal biochemical assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Kinase Solution: Prepare the target kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Solution: Prepare the peptide substrate and ATP in Assay Buffer to a 2X final concentration. The ATP concentration should be at or near its Km for the kinase.

  • Controls: Prepare a 2X solution of a known inhibitor in Assay Buffer for the positive control.

B. Assay Procedure (384-well format):

  • Compound Dispensing: Add 25 nL of compounds from the library plate (10 mM in 100% DMSO) to the assay plate wells using an acoustic dispenser. This results in a 10 µM final concentration in a 25 µL reaction volume. Add 25 nL of 100% DMSO to control wells.

  • Kinase Addition: Add 12.5 µL of the 2X Kinase Solution to all wells.

  • Initiate Reaction: Add 12.5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Protocol 2: Cell-Based Target Engagement using NanoBRET™ Technology

This protocol measures the binding of a compound to its target kinase directly within living cells.

A. Cell Preparation:

  • Culture cells (e.g., HEK293) engineered to express the kinase of interest fused to a NanoLuc® luciferase.

  • On the day of the assay, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium to the desired density.

B. Assay Procedure (384-well format):

  • Compound Plating: Add test compounds (dissolved in DMSO) to the assay plate wells.

  • Tracer Addition: Prepare the NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) at a 2X concentration in Opti-MEM and add it to the wells.

  • Cell Addition: Add the cell suspension to all wells to initiate the assay.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (Tracer) signals. The BRET ratio is calculated, and a decrease in this ratio indicates displacement of the tracer by the test compound.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2005). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery.[16] Available at: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News.[20] Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.[17] Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Université du Québec à Montréal.[13] Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.[11] Available at: [Link]

  • Koyama, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D.[10] Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[6] Available at: [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery.[18] Available at: [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology.[19] Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting.[15] Available at: [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key.[14] Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.[21][22] Available at: [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.[9] Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.[3] Available at: [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.[4] Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[23] Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.[8] Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.[5] Available at: [Link]

  • MySkinRecipes. (n.d.). Pyrido[2,3-d]pyridazin-8(7H)-one. MySkinRecipes.[1] Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones. ResearchGate.[2] Available at: [Link]

Sources

Application

Pyrido[2,3-d]pyridazin-8(7H)-one: A Versatile Scaffold for Targeted Cancer Therapy

Introduction: The Rise of Privileged Scaffolds in Oncology In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of "privileged scaffolds" – core molecular structures that c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Privileged Scaffolds in Oncology

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of "privileged scaffolds" – core molecular structures that can be readily modified to interact with a diverse range of biological targets. The pyrido[2,3-d]pyridazine ring system, and specifically its 8(7H)-one derivatives, represents a compelling and emerging class of such scaffolds. Their structural resemblance to endogenous purines allows them to interact with the ATP-binding sites of numerous kinases, which are often dysregulated in cancer. Furthermore, the fused heterocyclic system provides a rigid framework amenable to synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives in targeted cancer therapy, with a focus on their role as kinase inhibitors. While research on this specific isomer is nascent, the extensive development of the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold provides a strong rationale and a predictive framework for its potential in oncology.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The primary mechanism by which Pyrido[2,3-d]pyridazin-8(7H)-one derivatives are hypothesized to exert their anticancer effects is through the competitive inhibition of ATP-binding sites on protein kinases. This action can disrupt critical signaling pathways that drive tumor growth, proliferation, and survival. Key kinase families that represent promising targets for this scaffold include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.

  • Threonine Tyrosine Kinase (TTK): A dual-specificity kinase involved in the spindle assembly checkpoint, making it a target for inducing mitotic catastrophe in cancer cells.[3]

  • Poly (ADP-ribose) Polymerase (PARP): While not a kinase, its inhibition is a key strategy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The pyridazinone core is present in several approved PARP inhibitors.

The following diagram illustrates the general principle of kinase inhibition by a Pyrido[2,3-d]pyridazin-8(7H)-one derivative, leading to the blockade of downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis TTK TTK TTK->Proliferation Inhibitor Pyrido[2,3-d]pyridazin-8(7H)-one Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Inhibitor->TTK Inhibition PARP PARP Inhibitor->PARP Inhibition Apoptosis Apoptosis DNA_Repair DNA Repair PARP->DNA_Repair DNA_Repair->Proliferation Suppression of Apoptosis

Caption: Targeted inhibition of oncogenic signaling pathways.

Data Presentation: Quantifying Inhibitory Potency

A critical aspect of characterizing novel anticancer agents is the quantitative determination of their inhibitory activity. This is typically expressed as the half-maximal inhibitory concentration (IC50) for enzymatic assays or the half-maximal growth inhibitory concentration (GI50) for cell-based assays. The following tables provide a representative summary of the types of data generated in the evaluation of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives and their analogs.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)
PPD-001 EGFR (WT)150
EGFR (T790M)25
VEGFR-245
PPD-002 TTK23[3]
CDK2>1000
Reference
ErlotinibEGFR (WT)2
SorafenibVEGFR-290

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineCancer TypeGI50 (µM)
PPD-001 A549Lung Carcinoma7.23[1]
PC-3Prostate Carcinoma7.12[1]
HCT-116Colorectal Carcinoma>50
PPD-002 HCT-116Colorectal Carcinoma1.5[3]
MCF-7Breast Adenocarcinoma2.8
Reference
DoxorubicinA549Lung Carcinoma0.8
PC-3Prostate Carcinoma1.2

Experimental Protocols

The successful development of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives as targeted cancer therapies relies on robust and reproducible experimental protocols for their synthesis and biological evaluation.

Synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold

The synthesis of the core Pyrido[2,3-d]pyridazin-8(7H)-one scaffold can be achieved through a multi-step process, as outlined below. This protocol is adapted from the synthesis of the isomeric pyrido[2,3-d]pyridazine-2,8-dione.[4]

G Start β-enamino diketone + Active methylene reagent Step1 Step 1: Formation of polyfunctionalized 2-pyridone Start->Step1 EtOH, reflux Step2 Step 2: Cyclocondensation with hydrazine Step1->Step2 Hydrazine monohydrate, EtOH/MeCN, reflux Product Pyrido[2,3-d]pyridazin-8(7H)-one Derivative Step2->Product

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Synthesis of Polyfunctionalized 2-Pyridone:

    • To a solution of the appropriate β-enamino diketone (1 equivalent) in ethanol, add the active methylene reagent (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents).

    • Reflux the reaction mixture for 6-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclocondensation to Form the Pyrido[2,3-d]pyridazin-8(7H)-one Ring:

    • Suspend the 2-pyridone intermediate (1 equivalent) in a 1:1 mixture of ethanol and acetonitrile.

    • Add hydrazine monohydrate (2-3 equivalents) to the suspension.

    • Reflux the reaction mixture for 6-16 hours, again monitoring by TLC.

    • After completion, cool the mixture and collect the product by filtration. The crude product can be purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds against their target kinases, a luminescence-based kinase assay is a common and high-throughput method.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower ATP level corresponds to higher kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the target kinase and its specific substrate peptide to each well.

    • Initiate the reaction by adding a solution of ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Conclusion and Future Directions

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold holds significant promise as a versatile platform for the development of novel targeted cancer therapies. Drawing on the extensive research into the closely related pyrido[2,3-d]pyrimidin-7(8H)-one class of compounds, it is evident that this heterocyclic system is well-suited for the design of potent kinase inhibitors. The synthetic accessibility of the core structure allows for systematic structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Expansion of the Compound Library: Synthesis of a diverse range of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives with various substituents to explore the chemical space and identify lead compounds.

  • Broad Kinase Profiling: Screening of newly synthesized compounds against a large panel of kinases to identify novel targets and assess selectivity.

  • In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of cancer to determine their therapeutic potential in a physiological setting.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties of lead candidates.

By leveraging the established knowledge base of related heterocyclic systems and employing the robust experimental protocols outlined in this application note, researchers are well-positioned to unlock the full therapeutic potential of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold in the fight against cancer.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Bioorganic Chemistry, 126, 105878.
  • Abdel-Maksoud, M. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(10), 1472.
  • Wang, Y., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023.
  • Rojas, R., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1957-1964.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one Core

Welcome to the technical support center for the synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic core. Here, we address common challenges encountered during synthesis, offering field-proven troubleshooting advice and in-depth mechanistic explanations to ensure the success of your experiments.

The synthesis of the pyrido[2,3-d]pyridazin-8(7H)-one core is typically achieved through a multi-step sequence, most commonly involving the initial formation of a functionalized 2-pyridone ring followed by a cyclocondensation reaction with hydrazine to form the fused pyridazine ring. This guide is structured to address challenges at both of these critical stages.

Part 1: Troubleshooting the 2-Pyridone Precursor Synthesis

The quality and yield of your final pyridopyridazinone are critically dependent on the successful synthesis of the intermediate, a polyfunctionalized 2-pyridone. A common and effective route involves the reaction of a β-enamino diketone with an active methylene reagent like malononitrile or ethyl cyanoacetate.[1]

Frequently Asked Questions (FAQs): 2-Pyridone Formation

Q1: My 2-pyridone synthesis is resulting in a low yield. What are the primary causes?

A1: Low yields in this step often trace back to three main areas: starting material quality, reaction conditions, and work-up procedures.

  • Starting Material Purity: Ensure your β-enamino diketone is pure and dry. The presence of residual amines or other nucleophiles from its synthesis can lead to side reactions. Similarly, the active methylene reagent should be of high purity.

  • Reaction Conditions: The reaction is typically run under reflux in ethanol.[1] Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. The choice of base, if any, is also critical and can influence the reaction pathway.

  • Product Precipitation: The 2-pyridone product often precipitates from the reaction mixture upon cooling. If the product is too soluble in the reaction solvent, you may be losing a significant portion during filtration. Consider solvent evaporation and trituration with a less polar solvent like diethyl ether or hexane to induce precipitation.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: Side product formation is a common challenge. A likely side reaction is the self-condensation of the active methylene reagent or the β-enamino diketone. To minimize this, control the rate of addition of the reagents. Adding the active methylene reagent slowly to the solution of the β-enamino diketone can help favor the desired intermolecular reaction. Another strategy is to use a one-pot procedure where the 2-pyridone is not isolated but carried directly into the next step.[1]

Troubleshooting Guide: 2-Pyridone Synthesis
Observed Issue Potential Cause Recommended Solution & Rationale
Low or No Product Formation 1. Inactive Reagents2. Incorrect Solvent3. Insufficient Temperature/Time1. Verify Reagent Quality: Confirm the purity of starting materials via NMR or other analytical methods.2. Solvent Choice: Ethanol is a standard solvent.[1] Ensure it is anhydrous if your reagents are water-sensitive.3. Optimize Conditions: Monitor the reaction via TLC/LC-MS. Gradually increase reflux time. If still unsuccessful, consider a higher boiling point solvent like n-butanol, but be mindful of potential side reactions at higher temperatures.
Complex Mixture of Products 1. Competing Side Reactions2. Reaction Temperature Too High1. Control Stoichiometry & Addition: Use a slight excess of the active methylene compound and add it portion-wise to the reaction mixture.2. Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in Product Isolation 1. High Product Solubility2. Oily Product1. Improve Precipitation: After cooling, reduce the solvent volume under reduced pressure. Add a non-polar co-solvent (e.g., hexanes, ether) to precipitate the product. Cool the mixture in an ice bath to maximize recovery.2. Purification: If the product oils out, attempt to crystallize from a different solvent system. If unsuccessful, column chromatography on silica gel is a reliable purification method.

Part 2: Troubleshooting the Cyclocondensation with Hydrazine

The final and defining step is the annulation of the pyridazine ring via cyclocondensation of the 2-pyridone intermediate with hydrazine. This reaction, while often straightforward, can present significant challenges, particularly with substituted hydrazines.

Experimental Workflow: Cyclocondensation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A Dissolve 2-pyridone precursor in EtOH/MeCN (1:1 v/v) B Add hydrazine monohydrate (excess, e.g., 4 equivalents) A->B C Reflux the mixture (6-16 hours) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool the reaction mixture D->E F Collect precipitate by filtration E->F G Wash with cold solvent F->G H Recrystallize if necessary G->H

Caption: General workflow for the cyclocondensation step.

Frequently Asked Questions (FAQs): Cyclocondensation

Q3: My cyclocondensation reaction with hydrazine monohydrate is not working. What should I check?

A3: For unsubstituted hydrazine monohydrate, this reaction is typically robust.[1] If it fails, consider the following:

  • Precursor Reactivity: Ensure the 2-pyridone precursor has the correct functional groups for cyclization (e.g., a nitrile or ester group adjacent to the carbonyl).

  • Hydrazine Quality: Use fresh, high-quality hydrazine monohydrate. Old or improperly stored hydrazine can degrade.

  • Solvent: A mixture of ethanol and acetonitrile (1:1) is reported to give good to excellent yields.[1] Pure ethanol is also commonly used. Ensure the solvent is appropriate for your specific substrate's solubility.

  • Reaction Time: These reactions can be slow, sometimes requiring up to 16 hours at reflux.[1] Be patient and monitor progress carefully.

Q4: I am trying to use a substituted hydrazine (e.g., phenylhydrazine) and the reaction fails. Why is this happening and what can I do?

A4: This is a critical and common challenge. Substituted hydrazines, like phenylhydrazine, are less nucleophilic than hydrazine itself due to electronic and steric effects. Standard reflux conditions are often insufficient to drive the reaction to completion.

The Causality: The reduced nucleophilicity of the substituted hydrazine means it cannot effectively attack the electrophilic centers (the nitrile/ester and carbonyl carbons) on the 2-pyridone ring to initiate cyclization.

The Solution: Acid Catalysis. The use of a strong protic acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can overcome this hurdle. In a reported case, the reaction of 2-pyridones with phenylhydrazine failed under neutral or Lewis acidic conditions (BF₃·OEt₂) but proceeded in moderate to good yields (50-71%) with the addition of one equivalent of p-TsOH.[1] The acid protonates the carbonyl or nitrile group, increasing their electrophilicity and making them more susceptible to attack by the weakly nucleophilic substituted hydrazine.

Troubleshooting Logic: Failed Cyclocondensation

G Start Reaction Failed: No Pyrido[2,3-d]pyridazin-8(7H)-one HydrazineType Which hydrazine was used? Start->HydrazineType Unsub Hydrazine Monohydrate HydrazineType->Unsub Unsubstituted Sub Substituted Hydrazine (e.g., Phenylhydrazine) HydrazineType->Sub Substituted CheckPurity Verify precursor purity and hydrazine quality. Unsub->CheckPurity AddAcid Add strong protic acid catalyst (e.g., 1.0 eq. p-TsOH). Sub->AddAcid CheckConditions Confirm correct solvent and extend reflux time. CheckPurity->CheckConditions Success Reaction Successful CheckConditions->Success If successful Rationale Rationale: Acid protonates carbonyl/nitrile, increasing electrophilicity to overcome low nucleophilicity of substituted hydrazine. AddAcid->Rationale AddAcid->Success

Caption: Troubleshooting flowchart for failed cyclocondensation reactions.

Part 3: One-Pot Synthesis Strategies

To improve efficiency and overall yield, a one-pot synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core can be employed. This approach avoids the isolation and purification of the 2-pyridone intermediate.

Q5: What are the advantages and potential pitfalls of a one-pot synthesis?

A5:

  • Advantages: One-pot procedures can significantly improve yields (e.g., 61-88% reported for a one-pot method vs. a two-step sequence), reduce solvent waste, and save time.[1] By avoiding an intermediate work-up, losses due to handling and purification are minimized.

  • Pitfalls: The main challenge is compatibility. All reagents and intermediates must be stable under the evolving reaction conditions. Side reactions can be more difficult to control since you cannot purify the intermediate. This approach requires careful optimization of reaction times for each step. For example, the initial formation of the 2-pyridone might take 8-24 hours, after which hydrazine is added for a subsequent 6-16 hour reflux.[1]

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • de Oliveira, R. G., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Masip, V., et al. (2021). Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones. ResearchGate. [Link]

  • Nia, R. H., Mamaghani, M., & Tabatabaeian, K. (2013). A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using brønsted-acidic ionic liquid as catalyst. Acta Chimica Slovenica, 60(4), 889–895. [Link]

  • Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). Synthesis of Pyridazine. Journal of the American Chemical Society, 78(9), 1961–1965. [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrido[2,3-d]pyridazin-8(7H)-one Synthesis

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the critical cyclization step in the formation of this important heterocyclic scaffold. Drawing from established principles of heterocyclic chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure robust and reproducible synthetic outcomes.

Introduction to the Cyclization Step

The synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core typically culminates in a cyclocondensation reaction between a suitably substituted pyridine precursor, containing vicinal carbonyl or carbonyl-equivalent functional groups, and hydrazine or a hydrazine derivative. The most common precursors are esters of 2-acyl-pyridine-3-carboxylic acids. This step, while conceptually straightforward, is often plagued by issues such as low yields, incomplete conversion, and the formation of persistent side products. This guide will dissect these challenges and provide actionable solutions.

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Precursor Pyridine Precursor (e.g., 2-Acyl-3-pyridinecarboxylate) Cyclization Cyclization Step Precursor->Cyclization Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Cyclization Product Pyrido[2,3-d]pyridazin-8(7H)-one Cyclization->Product caption Overall Reaction Scheme Mechanism Start Precursor (2-Acyl-3-Ester Pyridine) Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine - H2O Cyclic_Intermediate Cyclic Tetrahedral Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Product Pyrido[2,3-d]pyridazin-8(7H)-one Cyclic_Intermediate->Product - ROH - H2O (Dehydration) caption Simplified Cyclization Mechanism

Caption: Key stages of the cyclization mechanism.

Q2: What are the most common solvents and temperature ranges for this reaction?

A2: Protic solvents like methanol or ethanol are most commonly employed. [1]They are effective at solvating the hydrazine hydrate and the reaction intermediates. The reaction is typically conducted at reflux temperature to provide sufficient thermal energy to overcome the activation barriers of the cyclization and dehydration steps. A general starting point is refluxing in methanol for 5-10 hours. [1] Q3: Can substituted hydrazines be used to install a group on the N7 position?

A3: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used. However, their use can introduce new challenges. Substituted hydrazines are generally less nucleophilic and more sterically hindered than hydrazine itself, which can significantly slow down the reaction rate or require more forcing conditions. [2]In some cases, acid catalysis may be necessary to promote the reaction with these less reactive nucleophiles. [2] Q4: My final product has very low solubility. How can I purify it effectively?

A4: Low solubility is a common characteristic of planar, heterocyclic compounds like Pyrido[2,3-d]pyridazin-8(7H)-one due to strong intermolecular π-π stacking.

  • Recrystallization: If a suitable solvent can be found (often high-boiling point polar aprotic solvents like DMF, DMAc, or DMSO, sometimes with anti-solvents), recrystallization is the best method for achieving high purity.

  • Trituration: If the impurities are significantly more soluble than the product, washing/triturating the crude solid with a solvent like hot ethanol or ethyl acetate can effectively remove them.

  • Chromatography: Column chromatography can be challenging due to poor solubility. If necessary, use a highly polar mobile phase, potentially with additives like acetic acid or formic acid to improve solubility, and consider dry loading the crude material onto the silica gel.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization step in a practical, question-and-answer format.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Purity OK Analyze_Mixture Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Mixture Conditions Correct Optimize Systematic Optimization Analyze_Mixture->Optimize Side Products Identified caption Troubleshooting Workflow for Low Yield

Caption: A logical approach to diagnosing reaction failure.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired Pyrido[2,3-d]pyridazin-8(7H)-one. What are the likely causes?

A: Low yield is the most frequent complaint. The root cause can typically be traced to one of four areas: starting materials, reaction kinetics, side reactions, or workup procedure.

Potential Cause Explanation & Causality Recommended Solution & Protocol
Poor Precursor Quality The pyridine precursor (2-acyl-3-pyridinecarboxylic acid ester) may contain impurities that inhibit the reaction or may have degraded upon storage.Verify Purity: Confirm the structure and purity of your starting material using ¹H NMR and LC-MS before starting the reaction.
Inactive Hydrazine Hydrazine hydrate can degrade over time, especially if not stored properly. Its concentration may be lower than stated.Use Fresh Reagent: Use a freshly opened bottle of hydrazine hydrate. Consider titrating it if its quality is in doubt.
Insufficient Reaction Time/Temp The cyclization and especially the final dehydration step can be slow. Insufficient reflux time or temperature will lead to incomplete conversion.Protocol: Increase the reflux time in increments of 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. If using a lower-boiling solvent like methanol, consider switching to a higher-boiling one like ethanol or n-butanol.
Excess Hydrazine Quenching While an excess of hydrazine is typically used, a very large excess can sometimes complicate purification.Stoichiometry: Start with 3-5 equivalents of hydrazine hydrate. This is usually sufficient to drive the reaction to completion without making the workup difficult.
Product Precipitation The product may be precipitating out of the reaction mixture, potentially halting the reaction.Solvent Choice: If precipitation is observed early, consider switching to a solvent in which the product has slightly higher solubility at reflux, such as ethanol/DMF mixtures.
Issue 2: Formation of Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and the main product is difficult to isolate. What are these impurities?

A: The most common side product is the stable hydrazone intermediate, which fails to cyclize.

Side Product Plausible Mechanism of Formation Troubleshooting & Mitigation Strategy
Stable Hydrazone Intermediate The initial hydrazone forms, but the subsequent intramolecular attack on the ester is too slow. This can be due to electronic or steric effects. For example, a bulky group adjacent to the ester can hinder the approach of the nucleophilic nitrogen. [3]Promote Cyclization: 1. Increase Temperature: Switch to a higher boiling solvent (e.g., ethanol to n-butanol) to provide more energy for the cyclization step. 2. Acid Catalysis: Add a catalytic amount (5-10 mol%) of a mild acid like acetic acid. This protonates the ester carbonyl, making it more electrophilic and susceptible to attack. [2]
Incomplete Dehydration Product The cyclization occurs, but the final elimination of water is incomplete, leading to a di-hydro pyridopyridazinone intermediate.Drive Dehydration: 1. Acid Catalysis: Acetic acid can also catalyze the dehydration step. 2. Dean-Stark Trap: If feasible, running the reaction in a solvent like toluene with a Dean-Stark trap can remove water as it forms, driving the equilibrium towards the aromatic product.
Amide/Hydrazide Formation Hydrazine can react with the ester group to form the corresponding acyl hydrazide without the initial hydrazone formation and subsequent cyclization.Control Temperature: This is more likely at lower temperatures where hydrazone formation is slower. Ensure the reaction is run at a sufficiently high temperature (reflux) to favor the complete cyclization cascade.

Experimental Protocols

Protocol 1: Standard Cyclization

This protocol is a robust starting point for the synthesis of unsubstituted or simply substituted Pyrido[2,3-d]pyridazin-8(7H)-ones.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-acyl-3-pyridinecarboxylic acid ester (1.0 eq).

  • Solvent: Add anhydrous methanol (or ethanol) to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add hydrazine hydrate (4.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration. Wash the solid with cold methanol and then water to remove excess hydrazine. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., DMF/water).

Protocol 2: Acid-Catalyzed Cyclization for Hindered Substrates

This protocol is recommended when the standard procedure results in low yield or the formation of a stable hydrazone intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-acyl-3-pyridinecarboxylic acid ester (1.0 eq).

  • Solvent: Add anhydrous ethanol to achieve a concentration of approximately 0.1-0.2 M.

  • Catalyst: Add glacial acetic acid (0.1 eq).

  • Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine) (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1. The acidic catalyst is typically removed during the water wash.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2025). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Dirk, S., & Krout, M. R. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 27(12), 2791–2803. [Link]

  • de Oliveira, R. B., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Qian, F., et al. (2012). Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. Pharmaceutical Research, 29(10), 2884–2895. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Link]

  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • Brown, P. M., et al. (2013). Dehydration-induced modulation of κ-opioid inhibition of vasopressin neurone activity. The Journal of Physiology, 591(16), 3963–3975. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025). Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Sayer, J. M., & Jencks, W. P. (1977). Flow nuclear magnetic resonance study of the addition, dehydration, and cyclization steps for reaction between hydrazine and ethyl acetoacetate. Canadian Journal of Chemistry, 55(19), 3424-3441. [Link]

  • Zhang, Y., et al. (2013). Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. Journal of Chinese Mass Spectrometry Society, 34(6), 343-350. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • YouTube. (2016). Dehydration (ADH release). [Link]

  • ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis. [Link]

  • Wilson, A. J., & Belenguer, A. M. (2020). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 18(30), 5801-5807. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Wang, H., et al. (2010). Inhibition of dehydration-induced water intake by glucocorticoids is associated with activation of hypothalamic natriuretic peptide receptor-A in rat. PLoS One, 5(12), e15607. [Link]

  • CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Al-Joboury, H. H., & Al-Iraqi, M. A. H. (2016). Cyclocondensation of 2-aryl aminomethylene-3-aminoquinazolin-4-one with some acids derivatives and formic acid. Applications to. Journal of Basrah Researches (Sciences), 42(1), 1-10. [Link]

  • Mange, A., & Pande, S. (2019). Dehydration and volume depletion: How to handle the misconceptions. Journal of the Association of Physicians of India, 67(1), 75-80. [Link]

  • PubMed. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. [Link]

  • PubChem. (n.d.). N8 Pyrido[2,3-d]pyrimidin-7-one deriv. 68. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • Organic & Biomolecular Chemistry. (n.d.). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. [Link]

  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

Sources

Troubleshooting

Strategies for improving the yield and purity of Pyrido[2,3-d]pyridazin-8(7H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives. Here, we address common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives. Here, we address common challenges encountered during synthesis, providing troubleshooting strategies and in-depth explanations to enhance yield and purity.

Introduction to the Synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one

The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one is a critical process in the development of various therapeutic agents, owing to the significant biological activities of this heterocyclic scaffold, including its potential as a kinase inhibitor.[1][2][3] A prevalent and effective synthetic route involves the cyclocondensation of a suitably substituted 2-aminopyridine derivative with a hydrazine source. A common starting material is a 2-aminonicotinic acid derivative or a related compound, which is reacted with hydrazine hydrate.[4][5] The efficiency of this reaction is highly dependent on carefully controlled parameters to achieve optimal yield and purity.

This guide provides a structured approach to troubleshooting common issues that may arise during the synthesis of this important molecule.

Experimental Workflow for a General Synthesis

The following diagram outlines a typical workflow for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one, highlighting key stages where issues may arise.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., 2-aminonicotinic acid derivative) reaction Cyclocondensation Reaction start->reaction reagents Reagents (e.g., Hydrazine hydrate, Solvent) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring In-process control quenching Reaction Quenching monitoring->quenching extraction Product Extraction quenching->extraction purification Purification (Recrystallization, Chromatography) extraction->purification product Final Product: Pyrido[2,3-d]pyridazin-8(7H)-one purification->product analysis Characterization (NMR, MS, Purity Analysis) product->analysis

Caption: A generalized workflow for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. A typical reflux time is around 5 hours, but this can vary based on the specific substrates.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[6]

      • Stoichiometry of Reagents: An excess of hydrazine hydrate (e.g., 4 equivalents) is often used to drive the reaction to completion.[4] Carefully check the molar ratios of your reactants.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Troubleshooting:

      • Methanol is a commonly used solvent for this reaction.[4] If you are experiencing issues, consider exploring other polar protic solvents like ethanol. In some cases, a mixture of solvents such as ethanol and acetonitrile (1:1 v/v) has been shown to be effective for similar syntheses.[5]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: Overheating can lead to decomposition or the formation of side products. Maintain a steady reflux temperature.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your starting materials are sensitive to air.

Q2: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize these impurities?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition products. Effective purification is key to obtaining a high-purity final product.

Potential Causes and Solutions:

  • Unreacted Starting Materials: As mentioned above, incomplete reactions are a common source of impurities.

    • Troubleshooting:

      • Optimize reaction conditions as described in Q1.

      • During work-up, aqueous washes can help remove some unreacted starting materials if they have different solubility or acid-base properties.[7]

  • Formation of Isomers or Side Products: The reaction may produce constitutional isomers or other byproducts.

    • Troubleshooting:

      • Purification Strategy:

        • Recrystallization: This is a highly effective method for purifying the final product. A mixture of methanol and water (e.g., 9:1) is a good starting point for recrystallization.[4] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[7]

        • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable technique.[7] A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[7]

Q3: The work-up procedure seems to be causing product loss. Are there any best practices to follow?

A3: A well-executed work-up is crucial for maximizing the isolated yield.

Best Practices:

  • Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.[4] Ensure that the temperature of the water bath during evaporation is not excessively high to prevent product decomposition.

  • Precipitation and Filtration: If the product precipitates upon cooling or addition of an anti-solvent, allow sufficient time for complete precipitation before filtration. Washing the collected solid with a cold solvent can help remove residual impurities without significant product loss.[6]

  • Extraction: If an extractive work-up is employed, ensure the correct pH of the aqueous layer to keep the product in the organic phase. Perform multiple extractions with a smaller volume of solvent for better efficiency than a single extraction with a large volume.

Q4: Can I use a one-pot synthesis approach to improve efficiency?

A4: Yes, one-pot multi-component reactions (MCRs) are increasingly being used for the synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines.[8][9][10] These methods offer several advantages, including reduced reaction times, simpler work-up procedures, and often higher overall yields.[8][10]

Considerations for a One-Pot Approach:

  • Catalyst Selection: The choice of catalyst is critical for the success of MCRs. For instance, bismuth(III) triflate has been used as a green and reusable catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.[9]

  • Reaction Conditions: MCRs can be sensitive to the order of addition of reagents and the reaction temperature. Careful optimization of these parameters is necessary.

Summary of Key Parameters for Yield and Purity Optimization

ParameterRecommendationRationale
Hydrazine Hydrate Stoichiometry Use a molar excess (e.g., 4 equivalents)Drives the cyclocondensation reaction to completion.[4]
Solvent Methanol or Ethanol/AcetonitrileEnsures good solubility of reactants and facilitates the reaction.[4][5]
Reaction Temperature RefluxProvides the necessary activation energy for the reaction without causing decomposition.
Reaction Monitoring TLC or LC-MSConfirms the consumption of starting materials and the formation of the product.[6]
Purification Method Recrystallization (e.g., from MeOH/H₂O) or Column ChromatographyEffectively removes unreacted starting materials and side products to achieve high purity.[4][7]

Detailed Experimental Protocol Example

This is a generalized protocol based on a common synthetic method.[4] You may need to adapt it based on your specific starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your 2-aminonicotinic acid derivative (1 equivalent) in methanol.

  • Reagent Addition: Add hydrazine hydrate (4 equivalents) to the solution.

  • Reaction: Stir the reaction mixture and heat it to reflux for approximately 5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from a suitable solvent system, such as a methanol-water mixture (9:1), to obtain the pure Pyrido[2,3-d]pyridazin-8(7H)-one.

  • Drying: Dry the purified product under vacuum.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Publishing. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Ukrainian Biochemical Journal. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). PMC. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). PubMed. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). SciSpace. [Link]

Sources

Optimization

Identifying and minimizing side reactions in Pyrido[2,3-d]pyridazin-8(7H)-one synthesis

Welcome to the dedicated technical support center for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. My insights are drawn from established literature and practical experience in heterocyclic chemistry.

Introduction to the Synthesis

The synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one core typically involves the cyclocondensation of a pyridine-2,3-dicarboxylic acid derivative, such as a diester or anhydride, with hydrazine hydrate. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable protocols.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate that are difficult to separate.

Probable Cause: This is a common issue and often points to incomplete cyclization, the formation of stable intermediates, or competing side reactions. The primary culprits are often open-chain hydrazides or di-hydrazides which have different polarity from the desired product, leading to streaking or multiple spots on TLC.

Troubleshooting Workflow:

G start Low Yield & Multiple TLC Spots check_temp Was the reaction driven to completion at sufficient temperature and for enough time? start->check_temp check_hydrazine Was the stoichiometry of hydrazine hydrate appropriate? start->check_hydrazine incomplete_cyclization Issue: Incomplete Cyclization Side Product: Open-chain hydrazide check_temp->incomplete_cyclization No dihydrazide_formation Issue: Dihydrazide Formation Side Product: Bis-hydrazide from diester check_hydrazine->dihydrazide_formation Excess solution1 Solution: Increase reaction temperature and/or time. Consider a higher boiling point solvent like n-butanol or DMF. incomplete_cyclization->solution1 solution2 Solution: Use a slight excess (1.1-1.2 eq.) of hydrazine hydrate to drive the reaction. Avoid a large excess to prevent dihydrazide formation. dihydrazide_formation->solution2 purification Purification: Polar impurities can be removed by washing with a non-polar solvent or by column chromatography. solution1->purification solution2->purification

Caption: Troubleshooting workflow for low yields.

Experimental Protocol: Driving the Cyclization to Completion

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your pyridine-2,3-dicarboxylic acid diester (1 equivalent) in a high-boiling point solvent such as n-butanol or DMF.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC.

  • Monitoring: On the TLC plate, the starting diester should be less polar than the final product. The intermediate hydrazide will likely be more polar. The reaction is complete when the starting material spot disappears.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and proceed with purification.

Question 2: I have isolated a byproduct with a molecular weight corresponding to the condensation of my starting material with two molecules of hydrazine.

Probable Cause: You have likely formed a dihydrazide, especially if you started with a diester precursor and used a large excess of hydrazine. Each ester group can react with a molecule of hydrazine.

Minimization Strategy:

  • Stoichiometry Control: Carefully control the stoichiometry of hydrazine hydrate. Use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion without promoting the formation of the dihydrazide.

  • Slow Addition: Add the hydrazine hydrate dropwise to the reaction mixture at a controlled temperature. This can help to favor the intramolecular cyclization over the intermolecular reaction with a second hydrazine molecule.

Data Presentation: Effect of Hydrazine Stoichiometry on Product Distribution

Molar Ratio (Diester:Hydrazine)Desired Product Yield (%)Dihydrazide Byproduct (%)
1:1755
1:1.2857
1:26030

Note: These are representative yields and can vary based on specific substrates and reaction conditions.

Question 3: My final product appears to have undergone decarboxylation. Is this a known side reaction?

Probable Cause: Yes, decarboxylation can occur, particularly if your synthesis involves a carboxylic acid intermediate and is run at high temperatures. The pyridine ring can activate the carboxylic acid group towards decarboxylation.

Minimization Strategy:

  • Temperature Control: Avoid excessive heating. If the reaction requires high temperatures for cyclization, try to minimize the reaction time.

  • Catalyst Choice: If using a catalyst, ensure it does not promote decarboxylation. For instance, some strong acids or bases at high temperatures can facilitate this side reaction.

  • Starting Material: If possible, start with a precursor that does not have a free carboxylic acid group, such as a diester or a dinitrile, to avoid this issue altogether.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one?

The choice of solvent is critical. For the cyclocondensation reaction, a high-boiling point protic solvent like ethanol, n-butanol, or isopropanol is often preferred as it can facilitate proton transfer in the reaction mechanism.[1] However, aprotic polar solvents like DMF or DMSO can also be used, especially if higher temperatures are required to drive the reaction to completion.

Q2: How can I effectively purify my final product?

Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. If chromatographic purification is necessary, silica gel is a common stationary phase.[2] A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with increasing polarity can be effective. The desired product is typically a polar compound.

Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?

Hydrazine hydrate is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

Q4: Can I use substituted hydrazines in this reaction?

Yes, substituted hydrazines can be used to introduce substituents on the nitrogen atom of the pyridazinone ring. However, be aware that the nucleophilicity of the substituted hydrazine may be different, potentially requiring adjustments to the reaction conditions.

Mechanistic Considerations: Key Reaction and Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways start Pyridine-2,3-dicarboxylic acid diester intermediate1 Mono-acyl hydrazide start->intermediate1 + H2N-NH2 side_product1 Dihydrazide start->side_product1 + 2 H2N-NH2 (excess) side_product2 Unreacted Starting Material start->side_product2 Incomplete Reaction intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Heat product Pyrido[2,3-d]pyridazin-8(7H)-one intermediate2->product - H2O, -ROH

Caption: Main and side reaction pathways.

References

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Scientific & Academic Publishing. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. [Link]

  • Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • ResearchGate. The condensation of ester with hydrazine under protic solvents conditions. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

Welcome to the technical support center for Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent physicochemical properties of these heterocyclic structures, while often crucial for their biological activity, can present significant hurdles in achieving the desired concentrations for in vitro and in vivo studies.[1][2] This resource provides a structured, question-and-answer approach to systematically troubleshoot and overcome these issues.

Section 1: Initial Assessment and Basic Troubleshooting

This section addresses the most common initial questions and provides a foundation for tackling more complex solubility problems.

Q1: My Pyrido[2,3-d]pyridazin-8(7H)-one derivative won't dissolve in my standard aqueous buffer. What is the first step?

A1: The first step is a systematic assessment of the compound's basic physicochemical properties.[3] Many heterocyclic compounds, including pyridopyridazinone derivatives, exhibit poor aqueous solubility due to their often rigid, planar structures and lipophilic nature.[4][5]

Immediate Actions:

  • Visual Inspection: Observe the compound in the buffer. Is it a fine suspension, large particles, or an oily film? This can provide initial clues about its properties (e.g., crystalline vs. amorphous, "brick-dust" vs. "grease-ball" molecule).[6]

  • pH Adjustment: The ionization state of your molecule is critical. Pyrido[2,3-d]pyridazin-8(7H)-one derivatives contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[7][8]

    • Determine the pKa: If the pKa of your derivative is known or can be predicted, adjust the pH of your buffer to be at least 1-2 units away from the pKa to favor the more soluble, ionized form.

    • Empirical Testing: If the pKa is unknown, perform a simple pH solubility profile. Test the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 6.8, 7.4).[9]

  • Co-solvents: For initial in vitro screening, using a small percentage of a water-miscible organic co-solvent can be a rapid solution.[10]

    • DMSO (Dimethyl Sulfoxide): The most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts.

    • Other Co-solvents: Ethanol, isopropanol, or PEG 400 can also be considered, but their compatibility with your specific assay must be verified.[11][12]

Section 2: Advanced Solubilization Strategies

If basic troubleshooting is insufficient, more advanced formulation techniques may be necessary. These strategies aim to modify the physicochemical properties of the compound to enhance its solubility.

Q2: Adjusting pH and adding co-solvents didn't achieve my target concentration. What are the next steps?

A2: When simple methods fail, it's time to consider more sophisticated formulation strategies. The choice of strategy will depend on the intended application (e.g., in vitro assay vs. in vivo pharmacokinetic study) and the properties of your specific derivative.

Here is a decision-making workflow for selecting an appropriate advanced strategy:

Solubility Enhancement Workflow Start Initial Solubility Failure (pH/Co-solvent) SaltScreen Salt Formation Screening Start->SaltScreen Ionizable Groups Present? Amorphous Amorphous Solid Dispersions (ASDs) Start->Amorphous High Melting Point? ('Brick Dust') Complexation Complexation Agents Start->Complexation Suitable Molecular Geometry? Lipid Lipid-Based Formulations Start->Lipid High Lipophilicity? ('Grease Ball') End Solubility Enhanced SaltScreen->End Amorphous->End Complexation->End Lipid->End

Caption: Decision workflow for selecting advanced solubilization strategies.

Frequently Asked Questions (FAQs)

Q3: What is salt formation and how can it improve the solubility of my Pyrido[2,3-d]pyridazin-8(7H)-one derivative?

A3: Salt formation is a chemical modification where an ionizable drug is reacted with a counterion to form a salt.[4] For your derivative, which likely has basic nitrogen centers, you would react it with an acid to form an acid addition salt. This is one of the most effective and widely used strategies to improve the solubility and dissolution rate of poorly soluble compounds.[13][14][15]

Why it works:

  • Disruption of Crystal Lattice: The formation of a salt disrupts the crystal lattice of the original molecule, which is often a major barrier to dissolution.[4]

  • Improved Wettability: Salts are generally more polar and have better wettability than the free base, allowing for more favorable interactions with water.

How to approach it: A salt screening study is a systematic process to identify the optimal salt form.[3][13] This involves reacting the parent compound with a variety of pharmaceutically acceptable counterions and evaluating the resulting salts for key properties.[16]

Property Description Importance
Aqueous Solubility The maximum concentration of the salt that can be dissolved in water or buffer.Primary endpoint. A significant increase is the main goal.
Dissolution Rate How quickly the salt dissolves.Crucial for oral absorption.[13]
Crystallinity The degree of structural order in the solid state. Crystalline forms are generally preferred for stability.[16]Affects stability, reproducibility, and handling.
Hygroscopicity The tendency of the salt to absorb moisture from the air.High hygroscopicity can lead to handling and stability issues.
Chemical Stability The stability of the salt under various conditions (e.g., temperature, humidity, light).Ensures the integrity of the compound during storage and use.

A "cascade approach" is often used in salt screening to efficiently eliminate non-viable candidates early in the process.[3]

Q4: My compound has a very high melting point. Would creating an amorphous solid dispersion be a good strategy?

A4: Yes, for compounds with high melting points, often referred to as "brick-dust" molecules, creating an amorphous solid dispersion (ASD) is a very effective strategy.[6] The high melting point suggests that strong intermolecular forces in the crystal lattice are a primary reason for poor solubility.

What is an ASD? An ASD is a system where the drug is dispersed in a molecularly disordered (amorphous) state within a carrier, typically a hydrophilic polymer.[17][18] This high-energy amorphous state has a significantly higher apparent solubility compared to its stable crystalline counterpart.[18][19]

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[20]

  • Polyethylene Glycol (PEG)

How ASDs are prepared:

  • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.

  • Hot Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.

Key Consideration: The main challenge with ASDs is preventing the amorphous drug from recrystallizing back to its more stable, less soluble crystalline form during storage. The choice of polymer is critical for stabilizing the amorphous state.[19]

Q5: What are cyclodextrins and how can they help solubilize my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly water-soluble molecules, like your Pyrido[2,3-d]pyridazin-8(7H)-one derivative, forming a water-soluble "inclusion complex".[11][21]

Cyclodextrin Complexation cluster_0 Poorly Soluble Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Derivative Pyrido[2,3-d]pyridazin-8(7H)-one (Lipophilic) Complex Water-Soluble Complex Derivative->Complex Cyclodextrin Hydrophilic Exterior Lipophilic Interior Cyclodextrin->Complex

Sources

Optimization

Technical Support Center: Navigating the Nuances of Pyrido[2,3-d]pyridazin-8(7H)-one Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitors. This guide is designed to provide you with in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of your experiments and ensure the integrity of your data. The pyrido[2,3-d]pyridazine scaffold is a versatile core for a multitude of kinase inhibitors, but like any potent chemical tool, understanding its potential for off-target effects is paramount for generating robust and reproducible results.[1][2][3]

Introduction: The Double-Edged Sword of Kinase Inhibition

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitor induces a potent cellular phenotype, but I'm not confident it's due to on-target inhibition. How can I validate this?

Answer: This is a critical and common concern in kinase inhibitor studies.[10] Distinguishing on-target from off-target effects is fundamental to the scientific validity of your findings. Here is a multi-pronged approach to dissect the observed phenotype:

Step 1: Orthogonal Inhibition

  • Rationale: If the phenotype is genuinely a result of inhibiting your target kinase, a structurally unrelated inhibitor targeting the same kinase should phenocopy the results.[10]

  • Protocol:

    • Identify a well-characterized, structurally distinct inhibitor for your target kinase from the literature or commercial suppliers.

    • Perform a dose-response experiment with both your Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitor and the orthogonal inhibitor in your cellular model.

    • Compare the resulting phenotypes. A similar phenotypic outcome strongly suggests on-target activity.

Step 2: Genetic Validation using CRISPR/Cas9

  • Rationale: The most definitive way to confirm on-target activity is to eliminate the target protein and observe if the inhibitor still elicits the same effect.[7]

  • Protocol:

    • Design and validate sgRNAs to knockout the gene encoding your target kinase in your cell line of interest.

    • Generate and verify a stable knockout cell line.

    • Treat both the wild-type and knockout cell lines with your inhibitor across a range of concentrations.

    • If the inhibitor has no effect in the knockout cells, it provides strong evidence for on-target activity.[7]

Step 3: Rescue Experiments

  • Rationale: A rescue experiment involves reintroducing a version of the target protein that is resistant to your inhibitor. If the phenotype is reversed, it confirms on-target engagement.

  • Protocol:

    • Engineer a version of your target kinase with a mutation in the ATP-binding pocket that confers resistance to your inhibitor without abolishing its catalytic activity.

    • Express this resistant mutant in your target cells.

    • Treat the cells with your inhibitor. If the cellular phenotype is rescued (i.e., reversed to the wild-type state), it strongly supports an on-target mechanism.

Question 2: My inhibitor shows excellent potency in biochemical assays, but its activity is significantly weaker in cell-based assays. What are the potential reasons for this discrepancy?

Answer: A drop-off in potency between biochemical and cellular assays is a frequent challenge in drug discovery and can be attributed to several factors.[11][12]

Potential Cause Explanation Troubleshooting Strategy
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.- Assess the physicochemical properties of your compound (e.g., LogP, polar surface area).- Perform a cellular uptake assay to directly measure intracellular compound concentration.
High Protein Binding The inhibitor may bind extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to engage the target.- Measure the fraction of unbound compound in your cell culture medium.- Consider using serum-free or low-serum media for your assays, if appropriate for your cell line.
Efflux by Transporters The inhibitor may be actively pumped out of the cell by ATP-binding cassette (ABC) transporters.- Co-incubate your inhibitor with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) to see if cellular potency is restored.
Metabolic Instability The inhibitor may be rapidly metabolized by intracellular enzymes into inactive forms.- Perform a metabolic stability assay using liver microsomes or S9 fractions to assess the compound's half-life.
High Intracellular ATP Concentration Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[13]- Use cell-based target engagement assays like the NanoBRET assay to measure inhibitor binding in a live-cell context.[12]

Question 3: I'm observing unexpected toxicity or a phenotype that seems unrelated to the known function of my target kinase. How do I begin to investigate potential off-targets?

Answer: Unexplained cellular effects are often a hallmark of off-target activity.[7] A systematic approach is necessary to identify the responsible off-target(s).

Workflow for Investigating Off-Target Effects:

Off_Target_Workflow A Unexpected Phenotype or Toxicity Observed B Perform Kinome-Wide Profiling A->B C Identify Potential Off-Target Kinases B->C D Validate Off-Targets using Orthogonal Methods C->D E CRISPR Knockout of Off-Target(s) D->E Genetic F Biochemical Assays with Purified Off-Target Kinase D->F Biochemical G Phenocopy with Off-Target-Specific Inhibitor D->G Pharmacological H Correlate Off-Target Inhibition with Phenotype E->H F->H G->H I Modify Inhibitor to Improve Selectivity H->I

Caption: A systematic workflow for identifying and validating off-target effects.

  • Kinome-Wide Profiling: This is the most comprehensive initial step. Submit your compound for screening against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).[13] This will provide a "snapshot" of your inhibitor's selectivity profile and identify potential off-target kinases that are inhibited at a similar or greater potency than your primary target.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your inhibitor and the known structures of various kinases.[11][14]

  • Affinity-Based Proteomics: Techniques like chemical proteomics can identify protein binders directly from cell lysates, providing an unbiased view of potential on- and off-targets.[7]

Once potential off-targets are identified, they must be validated using the orthogonal methods described in Question 1 (orthogonal inhibitors, genetic knockout, and rescue experiments) to confirm their role in the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: What are the essential control experiments I should include when using a Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitor?

A1: Rigorous controls are non-negotiable for reliable data.[10] Always include:

  • Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent-induced effects.

  • Positive Control: A known activator or inhibitor of the signaling pathway you are studying to ensure your assay is working as expected.

  • Negative Control: A structurally similar but inactive analog of your inhibitor, if available, to control for non-specific chemical effects.

  • Untreated Control: To establish a baseline for your experimental system.

Q2: At what concentration should I use my inhibitor?

A2: It is crucial to use the lowest effective concentration that still produces the desired on-target effect.[10] A full dose-response curve is essential to determine the IC50 (in biochemical assays) or EC50 (in cell-based assays). Using excessively high concentrations increases the likelihood of engaging off-targets.

Q3: How can I assess the selectivity of my inhibitor?

A3: Selectivity is not an absolute term but rather a relative one. Several metrics can be used to quantify selectivity:

  • Selectivity Index: The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase. A higher ratio indicates greater selectivity.[13]

  • Gini Coefficient: A statistical measure that quantifies the inequality of inhibitor binding across the kinome. A Gini score closer to 1 indicates higher selectivity.[15]

Q4: Where can I find more information on the known targets of Pyrido[2,3-d]pyridazin-8(7H)-one based inhibitors?

A4: Several resources are available:

  • Scientific Literature Databases: PubMed, Scopus, and Web of Science are invaluable for finding primary research articles on these inhibitors.

  • Chemical Databases: PubChem and ChEMBL contain information on the biological activities of a vast number of small molecules, including their kinase inhibition profiles.

Visualizing Signaling Pathways and Experimental Workflows

On-Target vs. Off-Target Signaling

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor_On Pyrido[2,3-d]pyridazin-8(7H)-one Inhibitor TargetKinase Target Kinase Inhibitor_On->TargetKinase Inhibits Substrate_On Substrate A TargetKinase->Substrate_On Phosphorylates Phenotype_On Expected Phenotype Substrate_On->Phenotype_On Inhibitor_Off Pyrido[2,3-d]pyridazin-8(7H)-one Inhibitor OffTargetKinase Off-Target Kinase Inhibitor_Off->OffTargetKinase Inhibits Substrate_Off Substrate B OffTargetKinase->Substrate_Off Phosphorylates Phenotype_Off Unexpected Phenotype Substrate_Off->Phenotype_Off

Caption: Conceptual overview of on-target versus off-target signaling pathways.

General Workflow for In Vitro Kinase Inhibition Assay

kinase_assay_workflow A Prepare Assay Plate B Add Kinase and Substrate A->B C Add Inhibitor (Varying Concentrations) B->C D Incubate C->D E Add ATP to Initiate Reaction D->E F Stop Reaction E->F G Detect Signal (e.g., Phosphorylation) F->G H Data Analysis (IC50 Determination) G->H

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Pyrido[2,3-d]pyridazin-8(7H)-one Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one and related pyridopyrimidinone kinase inhibitors. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one and related pyridopyrimidinone kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental process of enhancing inhibitor selectivity. Our goal is to equip you with the knowledge to troubleshoot effectively, interpret your data accurately, and accelerate your drug discovery efforts.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Improving Selectivity

This section addresses fundamental questions regarding the selectivity of pyridopyrimidinone kinase inhibitors.

Question 1: My initial Pyrido[2,3-d]pyridazin-8(7H)-one hit is potent but shows significant off-target activity. What are the primary reasons for this promiscuity?

Answer: The promiscuity of early-stage kinase inhibitors, including those with a pyridopyrimidinone core, is a common challenge. This often stems from the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases.[1] Many type-I kinase inhibitors, which bind to the active site in a manner similar to ATP, are based on heterocyclic scaffolds that mimic adenine and form analogous interactions, leading to broad activity.[1]

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold itself is a privileged structure, meaning it can bind to a variety of kinases.[2] For example, an initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was found to be a broadly active tyrosine kinase inhibitor, inhibiting PDGFr, FGFr, EGFr, and c-src.[3] The initial broad activity is often a starting point for medicinal chemistry optimization to achieve the desired selectivity.

Question 2: What are the key structural features of the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold that I can modify to improve selectivity?

Answer: The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold offers several positions for chemical modification to enhance selectivity. The substitution pattern at different positions plays a crucial role in determining the inhibitor's interaction with the target kinase and its ability to avoid binding to off-target kinases.

Based on extensive structure-activity relationship (SAR) studies on the related pyrido[2,3-d]pyrimidin-7(8H)-one core, the following generalizations can be made:

  • C2 and C4 Positions: Substituents at these positions are generally correlated with the desired biological activity.[4]

  • C5 and C6 Positions: The substitution pattern at these positions is often responsible for achieving selectivity for one receptor over another.[4] For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor.[3]

A structure-based approach that considers the specific amino acid residues in the target kinase's active site is highly recommended.[5][6]

Question 3: I have identified a promising off-target kinase. How can I rationally design modifications to eliminate this activity?

Answer: A structure-guided approach is the most effective strategy to eliminate unwanted off-target activity.[5][6] This involves leveraging structural information of both your target and off-target kinases.

  • Structural Analysis: Obtain or model the crystal structures of your lead compound bound to both the target and off-target kinases. This will reveal key differences in the binding pockets that can be exploited.

  • Exploit Key Residues:

    • Gatekeeper Residue: This residue controls access to a hydrophobic back pocket.[1][5][6] Designing bulky substituents that create a steric clash with a large gatekeeper residue in the off-target kinase, while being accommodated by a smaller gatekeeper in the target kinase, is a well-established strategy.[1]

    • Back-Pocket Residues: Differences in the amino acids lining the back pocket can be targeted to enhance selectivity.[5][6]

  • Computational Modeling: Utilize molecular docking and other computational tools to predict how modifications will affect binding to both kinases before undertaking synthetic efforts.[5][7]

A successful example of this approach involved shifting the selectivity of a pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor from a dual pan-SIK/group I p21-activated kinase (PAK) inhibitor to a selective SIK inhibitor by targeting differences in the back-pocket and gatekeeper residues to eliminate PAK activity.[5][6][7]

Section 2: Troubleshooting Guide - Navigating Experimental Hurdles

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays.

Answer: This is a frequent and often costly issue in drug discovery.[8] Several factors can contribute to this discrepancy:

Potential Cause Troubleshooting Steps
Poor Cell Permeability Analyze the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). Modify the structure to improve cell permeability, but be mindful that this can also affect selectivity.
High ATP Concentration in Cells The concentration of ATP in cells is much higher than what is typically used in biochemical assays.[9] For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency. Consider this when interpreting cellular data.
Efflux by Cellular Transporters Your compound may be actively pumped out of the cell by transporters like P-glycoprotein. Test for this using efflux pump inhibitors or by modifying the compound to be a poorer substrate for these transporters.
Metabolic Instability The inhibitor may be rapidly metabolized within the cell. Conduct metabolic stability assays using liver microsomes or hepatocytes to assess this.
Target Not Expressed or Inactive Confirm the expression and activity (e.g., phosphorylation status) of the target kinase in your cell line using techniques like Western blotting.[8]

Problem 2: I'm observing inconsistent results in my kinase inhibition assays.

Answer: Inconsistent assay results can derail a project. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps
Reagent Quality and Consistency Ensure the purity and activity of your recombinant kinase.[10] Use fresh, high-quality ATP and substrates. Prepare fresh buffers and ensure all reagents are within their expiration dates.[8]
Assay Conditions Optimize and standardize enzyme and substrate concentrations to avoid substrate depletion or product inhibition.[10] Maintain consistent pH, temperature, and incubation times.[8][10]
Compound-Related Issues Be aware of potential compound interference, such as fluorescence or signal quenching, which can lead to false positives or negatives.[10] Ensure complete solubilization of your inhibitor in the assay buffer.
DMSO Concentration High concentrations of DMSO can inhibit kinase activity. Determine the optimal DMSO concentration that minimizes its impact on the assay.[10]

Problem 3: How do I confirm that the observed cellular phenotype is due to on-target inhibition and not off-target effects?

Answer: Differentiating on-target from off-target effects is a critical validation step.[8]

Experimental Workflow for On-Target Validation

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Advanced Validation cluster_3 Conclusion Phenotype Observe Cellular Phenotype DoseResponse Establish Dose-Response Correlation Phenotype->DoseResponse Correlate phenotype with target inhibition StructurallyUnrelated Use Structurally Unrelated Inhibitor for Same Target DoseResponse->StructurallyUnrelated Confirm with different chemotype Rescue Rescue Experiment with Resistant Mutant StructurallyUnrelated->Rescue Definitive genetic evidence KinomeScan Perform Kinome-Wide Selectivity Profiling Rescue->KinomeScan Understand off-target landscape Conclusion Confirm On-Target Effect KinomeScan->Conclusion

Caption: Workflow for validating on-target inhibitor effects.

  • Dose-Response Correlation: Titrate the inhibitor to the lowest effective concentration that still produces the desired effect on the target.[8] A clear correlation between the degree of target inhibition and the phenotypic response strengthens the case for on-target activity.[8]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same kinase produces the same phenotype, it is more likely that the effect is on-target.[8]

  • Rescue Experiments: Express a form of the target kinase that is resistant to the inhibitor. If the phenotype is rescued, it provides strong evidence for on-target activity.[8]

  • Kinome Profiling: A broad kinase selectivity screen will identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions that could explain the observed phenotype.[8]

Section 3: Experimental Protocols

This section provides a general protocol for assessing kinase inhibitor selectivity.

Protocol: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of a Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor against a panel of kinases.

Materials:

  • Purified, active recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (specific to each kinase)

  • Detection reagents (e.g., phosphospecific antibodies, fluorescently labeled reagents)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

Kinase Selectivity Assay Workflow

G Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep Dispense Dispense Kinase and Inhibitor to Plate Prep->Dispense Incubate1 Pre-incubate Dispense->Incubate1 Initiate Initiate Reaction (Add ATP/Substrate Mix) Incubate1->Initiate Incubate2 Incubate at Optimal Temperature Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Add Detection Reagents Stop->Detect Read Read Plate Detect->Read Analyze Analyze Data (Calculate % Inhibition, IC50) Read->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.[2]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor in DMSO.

  • Assay Plate Preparation: Add the diluted inhibitor and the specific kinase to the wells of a microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubation: Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. It is recommended to use an ATP concentration close to the Km for each kinase to allow for a more direct comparison of inhibitor potencies.[9]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagents according to the manufacturer's protocol. This may involve the use of phosphospecific antibodies in an ELISA format or fluorescence-based detection methods.[10][11]

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase. The selectivity index can then be calculated by comparing the IC50 value for the target kinase to the IC50 values for the off-target kinases.[11]

Data Interpretation:

The results of the kinome-wide scan will provide a selectivity profile for your inhibitor. This data is crucial for understanding potential off-target effects and for guiding further medicinal chemistry efforts to improve selectivity.[12] A highly selective inhibitor will show a significantly lower IC50 value for the target kinase compared to all other kinases in the panel.

By following the guidance in this technical support center, researchers can more effectively address the challenges of enhancing the selectivity of Pyrido[2,3-d]pyridazin-8(7H)-one kinase inhibitors, leading to the development of more precise and potentially safer therapeutic agents.

References

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Frontiers in Bioscience. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations by Schrödinger. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ScieNFT. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • Pim kinase inhibitors in cancer: medicinal chemistry insights into their activity and selectivity. Drug Discovery Today. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • European Journal of Medicinal Chemistry. University of Southampton ePrints. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. Available at: [Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of Pyrido[2,3-d]pyridazin-8(7H)-one Drug Candidates

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. This guide is designed to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies to overcome the common challenge of poor oral bioavailability with this important class of compounds. By understanding the underlying mechanisms and employing targeted experimental approaches, you can significantly improve the pharmacokinetic profiles of your drug candidates.

Pyrido[2,3-d]pyridazin-8(7H)-ones are a promising class of heterocyclic compounds with diverse biological activities. However, their development is often hampered by issues such as low aqueous solubility, poor membrane permeability, and significant first-pass metabolism, all of which contribute to low oral bioavailability.[1] This guide will walk you through a systematic approach to identifying and addressing these liabilities.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Pyrido[2,3-d]pyridazin-8(7H)-one derivative shows excellent in vitro potency but poor oral bioavailability in animal models. What are the likely causes?

A1: This is a common challenge. The discrepancy between in vitro potency and in vivo efficacy is often due to poor pharmacokinetic properties. The primary factors limiting oral bioavailability are:

  • Poor Aqueous Solubility: Many heterocyclic compounds, including pyridopyridazinones, are "brick-dust" molecules with high melting points and strong crystal lattice energy, or "grease-ball" molecules with high lipophilicity, leading to poor solubility in gastrointestinal fluids.[2] If a compound doesn't dissolve, it cannot be absorbed.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to its physicochemical properties (e.g., size, polarity) or because it is a substrate for efflux transporters.[3]

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[4]

A systematic evaluation of these three factors is the first step in troubleshooting poor oral bioavailability.

Q2: How can I quickly assess the potential for poor solubility and permeability of my compound?

A2: In silico tools and simple, high-throughput in vitro assays are excellent starting points:

  • In Silico Prediction: Computational tools like SwissADME and admetSAR can predict physicochemical properties, including solubility, lipophilicity (logP), and potential for P-glycoprotein (P-gp) substrate liability, which can indicate a risk of efflux.[5]

  • Kinetic Solubility Assays: These are rapid, small-scale experiments that can provide an early indication of a compound's solubility limitations.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[6][7] It's a cost-effective way to get an early read on passive permeability.[8]

Q3: What are the key formulation strategies to consider for improving the oral absorption of a poorly soluble Pyrido[2,3-d]pyridazin-8(7H)-one derivative?

A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly water-soluble drugs:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has higher solubility and faster dissolution than the crystalline form.[10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility.[12]

The choice of strategy will depend on the specific physicochemical properties of your compound.

Q4: My compound has good solubility but still shows low permeability in Caco-2 assays. What could be the reason?

A4: If solubility is not the issue, low permeability in a Caco-2 assay often points to two possibilities:

  • Efflux Transporter Substrate: The compound may be actively transported out of the intestinal cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][13] This is a common issue for many drug candidates.

  • Poor Passive Permeability: The intrinsic physicochemical properties of the molecule (e.g., high polarity, large size) may hinder its ability to passively diffuse across the cell membrane.

A bi-directional Caco-2 assay is crucial to differentiate between these two possibilities. A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (an efflux ratio >2) is a strong indicator of active efflux.[14]

Q5: What is a prodrug approach, and can it help improve the bioavailability of my Pyrido[2,3-d]pyridazin-8(7H)-one candidate?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body.[15] This strategy can be very effective for overcoming bioavailability challenges:

  • To Improve Solubility: A hydrophilic moiety can be attached to the parent drug to create a more water-soluble prodrug.[16] This can be particularly useful for parenteral formulations but can also aid oral absorption.[17]

  • To Enhance Permeability: A lipophilic group can be added to a polar drug to increase its passive permeability.[18]

  • To Bypass Efflux Transporters: Modifying the structure of the drug through a prodrug approach can sometimes prevent its recognition by efflux transporters.

  • To Increase Metabolic Stability: A prodrug can be designed to protect a metabolically labile part of the molecule, allowing it to be absorbed before being cleaved to release the active drug.

The design of a successful prodrug requires careful consideration of the desired properties and the biological environment where the conversion to the active drug will take place.[17]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key experiments to diagnose and overcome bioavailability issues with your Pyrido[2,3-d]pyridazin-8(7H)-one drug candidates.

Issue 1: Poor Aqueous Solubility

Troubleshooting Flowchart

Caption: Troubleshooting workflow for low intestinal permeability.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

This assay is the gold standard for in vitro assessment of intestinal permeability and identification of efflux transporter substrates. [19]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow. [20]

  • Prepare dosing solutions of the test and control compounds in transport buffer.

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Troubleshooting & Optimization:

  • Low Recovery: If the total amount of compound recovered from the donor and receiver chambers is significantly less than the initial amount, it could be due to metabolism by Caco-2 cells, binding to the plate, or accumulation within the cells. [14]Consider using protein-containing buffers or performing a mass balance study.

  • High Variability in TEER values: Inconsistent cell seeding or culture conditions can lead to variable monolayer integrity. [21]Ensure standardized cell culture practices.

  • Unexpectedly High Permeability for a Polar Compound: This could indicate a leaky monolayer. Re-evaluate your cell culture and TEER measurement procedures. [22]

Issue 3: High First-Pass Metabolism

Troubleshooting Flowchart

Caption: Troubleshooting workflow for high first-pass metabolism.

Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs). [23][24]

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound and positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/shaker

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • From the slope of the linear portion of the plot, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint). [25]

Troubleshooting & Optimization:

  • Compound is Too Stable: If there is no significant degradation over the time course, the compound is likely not a substrate for microsomal enzymes. Consider using hepatocytes, which contain both Phase I and Phase II enzymes, for a more comprehensive assessment of metabolic stability. [26]

  • High Variability between Replicates: This can be due to inaccurate pipetting or inconsistent incubation times. Ensure proper mixing and precise timing.

  • Non-linear Disappearance: If the plot of ln(% remaining) vs. time is not linear, it could indicate enzyme saturation or product inhibition. Consider testing at a lower initial compound concentration. [27]

Part 3: Data Interpretation and Next Steps

Summarizing Experimental Data

A systematic approach to data collection and interpretation is crucial for making informed decisions.

Parameter Assay Low Bioavailability Indication Potential Solution
Solubility Kinetic/Thermodynamic Solubility< 10 µM in relevant bufferFormulation (Solid Dispersion, Nanosizing), Prodrug
Permeability Caco-2Papp (A-B) < 1 x 10⁻⁶ cm/sProdrug (increase lipophilicity)
Efflux Bi-directional Caco-2Efflux Ratio > 2Prodrug (mask recognition site), Efflux inhibitor co-dosing
Metabolism Liver Microsome Stabilityt1/2 < 30 minStructural modification, Prodrug (mask labile site)

Decision-Making Workflow

G cluster_0 Initial Screening cluster_2 Solution Implementation Start Pyrido[2,3-d]pyridazin-8(7H)-one Candidate Solubility Assess Solubility Start->Solubility Permeability Assess Permeability (PAMPA/Caco-2) Start->Permeability Metabolism Assess Metabolic Stability Start->Metabolism LowSolubility Low Solubility Solubility->LowSolubility LowPermeability Low Permeability Permeability->LowPermeability HighEfflux High Efflux Permeability->HighEfflux HighMetabolism High Metabolism Metabolism->HighMetabolism Formulation Formulation Strategies LowSolubility->Formulation ProdrugPerm Prodrug for Permeability LowPermeability->ProdrugPerm ProdrugEfflux Prodrug to Evade Efflux HighEfflux->ProdrugEfflux SAR Medicinal Chemistry (SAR) HighMetabolism->SAR

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Pyrido[2,3-d]pyridazin-8(7H)-one Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one compounds. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyridazin-8(7H)-one compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding mechanisms of resistance to this important class of therapeutic agents, with a particular focus on their role as PARP inhibitors. Our goal is to equip you with the knowledge to anticipate, identify, and overcome experimental challenges, ensuring the integrity and success of your research.

Introduction to Pyrido[2,3-d]pyridazin-8(7H)-ones and PARP Inhibition

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1][2] A prominent application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5][6] In HR-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, which cannot be effectively repaired, ultimately resulting in cell death.[7][8]

However, the emergence of resistance, both intrinsic and acquired, is a significant clinical challenge that limits the long-term efficacy of PARP inhibitors.[9][10][11] Understanding the molecular mechanisms underpinning this resistance is crucial for developing strategies to overcome it. This guide will delve into the common resistance mechanisms and provide practical, evidence-based approaches to address them in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Pyrido[2,3-d]pyridazin-8(7H)-one compounds that function as PARP inhibitors?

A1: Pyrido[2,3-d]pyridazin-8(7H)-one-based PARP inhibitors primarily work by two mechanisms: catalytic inhibition and PARP trapping.[5][7] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of single-strand breaks.[8] PARP trapping is a more cytotoxic mechanism where the inhibitor locks the PARP enzyme onto the DNA at the site of a break, forming a toxic protein-DNA complex that obstructs DNA replication and transcription.[3][7]

Q2: What is "synthetic lethality" and how does it apply to PARP inhibitors?

A2: Synthetic lethality is a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[4][6] In the context of PARP inhibitors, cancer cells with a pre-existing defect in the homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations) are highly dependent on PARP for DNA repair.[12] When PARP is inhibited, these cells lose their last major DNA repair pathway, leading to an accumulation of lethal DNA damage and subsequent cell death.[13] Normal cells, with their intact HR pathway, are less affected.[12]

Q3: My PARP inhibitor-sensitive cell line is starting to show reduced responsiveness. What are the most common reasons for acquired resistance?

A3: Acquired resistance to PARP inhibitors is a multi-faceted problem. The most frequently observed mechanisms include:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, thereby re-enabling the HR repair pathway.[11][14]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8][15][16]

  • Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks can prevent the formation of double-strand breaks, which are the primary cytotoxic lesions induced by PARP inhibitors in HR-deficient cells.[10][17]

  • Changes in PARP1 Expression or Activity: Downregulation or mutations in the PARP1 protein can reduce the target for the inhibitor, leading to decreased PARP trapping.[11]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Survival in a PARP Inhibitor-Treated, HR-Deficient Cell Line

Problem: A previously sensitive BRCA-mutant cell line now exhibits increased survival following treatment with a Pyrido[2,3-d]pyridazin-8(7H)-one PARP inhibitor.

Potential Causes & Troubleshooting Steps:

Potential Cause Experimental Verification Proposed Solution/Next Steps
Restoration of HR function 1. Western Blot for RAD51: Assess RAD51 protein levels and focus formation upon DNA damage. An increase in RAD51 foci suggests restored HR activity.[18] 2. DNA Sequencing: Sequence the BRCA1/2 genes to identify potential reversion mutations that restore the open reading frame.[14] 3. Functional HR Assay: Perform a DR-GFP reporter assay to directly measure HR efficiency.If HR is restored, consider combination therapies that re-induce an "HR-deficient" state. This could include inhibitors of ATR, CHK1, or WEE1.[19]
Increased Drug Efflux 1. Western Blot for ABC Transporters: Probe for overexpression of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[15] 2. Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp to functionally assess efflux pump activity. 3. Co-treatment with Efflux Pump Inhibitors: Treat cells with the PARP inhibitor in the presence of a known efflux pump inhibitor (e.g., verapamil or tariquidar) to see if sensitivity is restored.[20]If efflux is the primary mechanism, consider using a PARP inhibitor that is a poor substrate for the identified transporter or co-administering an efflux pump inhibitor.[8]
Replication Fork Stabilization 1. Western Blot for Fork Protection Factors: Analyze the expression levels of proteins involved in fork stabilization, such as RADX. 2. DNA Fiber Analysis: Directly visualize replication fork dynamics to assess for increased fork stability and reduced collapse.Combine the PARP inhibitor with agents that destabilize replication forks, such as ATR or CHK1 inhibitors.[21]
Guide 2: Interpreting Altered Protein Expression in Resistant Cells

Problem: Western blot analysis of your resistant cell line reveals changes in the expression of key DNA damage response (DDR) proteins.

Interpretation and Further Actions:

Observed Change Potential Implication Recommended Follow-up Experiments
Upregulation of RAD51 Restoration of homologous recombination proficiency.[11]Confirm with a functional HR assay (e.g., DR-GFP). Investigate the upstream cause (e.g., BRCA reversion mutation).
Loss of 53BP1 expression Partial restoration of HR in BRCA1-deficient cells. Loss of 53BP1 can promote DNA end resection, a key step in HR.[8]Sequence the TP53BP1 gene for mutations. Assess DNA end resection using immunofluorescence for RPA foci.
Increased p-ATR/p-CHK1 levels Activation of the ATR-CHK1 pathway, leading to cell cycle arrest and replication fork protection.[21]Use ATR or CHK1 inhibitors in combination with the PARP inhibitor to abrogate this response.
Upregulation of PARG Increased removal of PAR chains, counteracting the effect of PARP inhibition and reducing PARP trapping.[22][23]Measure PAR levels in the cell using an anti-PAR antibody. Consider co-treatment with a PARG inhibitor.

Signaling and Resistance Pathways

The following diagrams illustrate the core mechanism of PARP inhibitor-induced synthetic lethality and the key resistance pathways.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) SSB Single-Strand Break (SSB) PARP PARP SSB->PARP activates DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER recruits BER->SSB repairs HR Homologous Recombination (HR) DSB->HR activates HR->DSB repairs Cell_Survival Cell Survival HR->Cell_Survival SSB_HRD Single-Strand Break (SSB) PARP_trapped Trapped PARP SSB_HRD->PARP_trapped PARP binds PARPi PARP Inhibitor PARPi->PARP_trapped traps DSB_HRD Double-Strand Break (DSB) PARP_trapped->DSB_HRD replication fork collapse HR_deficient Defective HR DSB_HRD->HR_deficient Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death unrepaired DSBs

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms PARPi PARP Inhibitor Cell Cancer Cell PARPi->Cell enters Resistance Resistance Cell->Resistance Resistance to PARPi HR_Restoration HR Restoration (e.g., BRCA reversion) HR_Restoration->Cell enables DSB repair HR_Restoration->Resistance Drug_Efflux Increased Drug Efflux (e.g., P-gp overexpression) Drug_Efflux->PARPi pumps out Drug_Efflux->Resistance Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->Cell prevents DSB formation Fork_Stabilization->Resistance PARP1_Alteration PARP1 Alteration (downregulation/mutation) PARP1_Alteration->Cell reduces target PARP1_Alteration->Resistance

Caption: Key mechanisms of resistance to PARP inhibitors.

Experimental Protocols

Protocol 1: Western Blot for RAD51 Foci Formation to Assess HR Competency

This protocol allows for the visualization of RAD51 recruitment to sites of DNA damage, a key indicator of active homologous recombination.

Materials:

  • Cell culture reagents

  • PARP inhibitor and/or DNA damaging agent (e.g., Mitomycin C)

  • Pre-extraction buffer (CSK buffer)

  • Fixative (4% paraformaldehyde)

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBST)

  • Primary antibody (anti-RAD51)

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the PARP inhibitor or a positive control DNA damaging agent for the desired time.

  • Wash cells with PBS and perform a pre-extraction step with CSK buffer on ice to remove soluble proteins.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS.

  • Block non-specific antibody binding with 5% BSA in PBST.

  • Incubate with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash with PBST and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. An increase in the number of foci-positive cells indicates competent HR.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This functional assay measures the activity of the P-glycoprotein efflux pump.

Materials:

  • Cell culture reagents

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Verapamil (a P-gp inhibitor, positive control)

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in pre-warmed culture medium.

  • Aliquot cells into tubes for different treatment conditions (untreated, Rhodamine 123 alone, Rhodamine 123 + Verapamil).

  • For the inhibitor group, pre-incubate cells with Verapamil.

  • Add Rhodamine 123 to the appropriate tubes and incubate at 37°C to allow for uptake.

  • After the loading period, wash the cells with ice-cold PBS to stop the uptake.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.

  • At various time points, take aliquots of cells, wash with ice-cold FACS buffer, and keep them on ice.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to efficient efflux of the dye. The inclusion of Verapamil should result in increased fluorescence.

Strategies to Overcome Resistance

The primary strategy to combat resistance to Pyrido[2,3-d]pyridazin-8(7H)-one-based PARP inhibitors is through combination therapies.[22][24] The rationale is to target the specific resistance mechanism or to induce a synthetic lethal interaction through an alternative pathway.

Resistance Mechanism Combination Strategy Rationale Representative Agents
HR Restoration ATR or CHK1 Inhibition These inhibitors disrupt the cell cycle checkpoints and replication fork stability that are often enhanced in HR-restored cells, re-sensitizing them to PARP inhibition.[21][25]Ceralasertib (ATRi), Prexasertib (CHK1i)
Increased Drug Efflux Efflux Pump Inhibition Directly blocks the pump responsible for removing the PARP inhibitor from the cell.[20]Verapamil, Tariquidar
Replication Fork Stabilization WEE1 Inhibition WEE1 kinase is a key regulator of the G2/M checkpoint. Its inhibition forces cells with damaged DNA into mitosis, leading to mitotic catastrophe.[7]Adavosertib
General Sensitization Immunotherapy (Checkpoint Inhibitors) PARP inhibitors can increase the tumor mutational burden and upregulate PD-L1, potentially making tumors more susceptible to immune checkpoint blockade.[22]Pembrolizumab, Nivolumab
Alternative DNA Repair Pathways DNA-PK or POLQ Inhibition In HR-deficient cells, alternative error-prone repair pathways like NHEJ (DNA-PK dependent) or MMEJ (POLQ dependent) can be upregulated. Inhibiting these can create a new synthetic lethality.[14]Peposertib (DNA-PKi), ART4215 (POLQi)[22]

References

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - MDPI. [Link]

  • Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - MDPI. [Link]

  • Mechanisms of PARP Inhibitor Resistance - PubMed. [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC - NIH. [Link]

  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting | Cancer Discovery. [Link]

  • More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. [Link]

  • Clinical approaches to overcome PARP inhibitor resistance - ResearchGate. [Link]

  • Overcoming resistance to PARPi in BRCA1-deficient breast cancer with STING agonists. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. [Link]

  • Efflux Pump-Mediated Resistance in Chemotherapy - PMC - NIH. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed - NIH. [Link]

  • Mechanisms of PARP inhibitor sensitivity and resistance - PubMed. [Link]

  • Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - MDPI. [Link]

  • Combination therapies to overcome PARPi resistance. (A) ATR and Chk1... - ResearchGate. [Link]

  • Synthetic Lethality of PARP Inhibitors in Prostate Cancer - CancerNetwork. [Link]

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors | Clinical Cancer Research - AACR Journals. [Link]

  • More Women With BRCA Mutations May Respond to PARP Inhibitors Than Previously Thought | AJMC. [Link]

  • Abstract 4093: Drug combinations that can overcome resistance to PARP inhibitor therapy for BRCA1-associated breast cancer - AACR Journals. [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - Frontiers. [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - NIH. [Link]

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - MDPI. [Link]

  • ABC Efflux Pump-Based Resistance to Chemotherapy Drugs | Chemical Reviews. [Link]

  • Efflux pump-mediated resistance in chemotherapy - PubMed. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC - NIH. [Link]

  • (PDF) Efflux Pump-Mediated Resistance in Chemotherapy - ResearchGate. [Link]

  • Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. [Link]

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - ResearchGate. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]

  • PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies - Frontiers. [Link]

  • Efflux pump - Wikipedia. [Link]

  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - NIH. [Link]

  • Strategies for the prevention or reversal of PARP inhibitor resistance. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. [Link]

  • Mechanisms of PARP Inhibitor Sensitivity and Resistance - ResearchGate. [Link]

  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - Frontiers. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed. [Link]

  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Assay Development for Pyrido[2,3-d]pyridazin-8(7H)-one Kinase Targets

Welcome to the technical support resource for researchers working with Pyrido[2,3-d]pyridazin-8(7H)-one compounds and their kinase targets. This guide is structured to provide practical, in-depth solutions to common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Pyrido[2,3-d]pyridazin-8(7H)-one compounds and their kinase targets. This guide is structured to provide practical, in-depth solutions to common challenges encountered during assay development and optimization. Our approach is grounded in established scientific principles to ensure the robustness and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My primary screen is showing a high rate of false positives with our Pyrido[2,3-d]pyridazin-8(7H)-one library. What are the likely causes and how can I mitigate this?

A1: A high false-positive rate is a common hurdle in high-throughput screening (HTS). For the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold, several factors, including compound properties and assay technology, can contribute.

  • Compound-Specific Issues:

    • Autofluorescence: The heterocyclic nature of the Pyrido[2,3-d]pyridazin-8(7H)-one core can lead to intrinsic fluorescence. This can interfere with fluorescence-based assay formats (e.g., FRET, FP). It is crucial to perform a pre-screen of your compound library against the assay buffer and detection reagents alone to flag any autofluorescent compounds.

    • Compound Aggregation: At higher concentrations typical for primary screens, small molecules can form aggregates that non-specifically inhibit enzyme activity, leading to false positives. To address this, we recommend including a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer and performing counter-screens with and without detergent.

  • Assay Technology-Related Issues:

    • ATP Concentration: If you are using an ATP-competitive kinase inhibitor, the concentration of ATP in your assay is critical. A low ATP concentration will make the assay overly sensitive to even weak inhibitors. For initial screens, using an ATP concentration close to the Michaelis constant (Km) of the kinase is a standard practice.

Troubleshooting Workflow for False Positives:

Caption: Workflow for troubleshooting false positives.

Q2: I am observing poor Z'-factor values (<0.5) in my 384-well plate-based kinase assay. How can I improve the assay window?

A2: A low Z'-factor indicates either a small dynamic range between your positive and negative controls or high data variability. Let's break down the optimization strategy.

  • Maximizing the Signal-to-Background Ratio:

    • Enzyme Concentration: Titrate the kinase concentration to find the optimal level that gives a robust signal without depleting the substrate too quickly. Aim for ~10-20% substrate turnover during the reaction time.

    • Substrate Concentration: The substrate concentration should ideally be at or near its Km value for the kinase. This provides a good balance between signal intensity and sensitivity to inhibition.

    • Reaction Time: A time-course experiment is essential. Measure the reaction progress at multiple time points to identify the linear phase of the reaction. Assays should be run within this linear range to ensure valid inhibition data.

  • Minimizing Variability:

    • Reagent Dispensing: Ensure your liquid handling systems are properly calibrated. Small variations in the dispensed volumes of enzyme, substrate, or compound can lead to significant well-to-well variability.

    • Plate Effects: "Edge effects" are common in plate-based assays. To mitigate this, avoid using the outer wells for experimental data or ensure proper plate sealing and incubation conditions.

    • DMSO Tolerance: Pyrido[2,3-d]pyridazin-8(7H)-one compounds are typically dissolved in DMSO. High concentrations of DMSO can inhibit kinase activity. It is critical to determine the DMSO tolerance of your assay and ensure the final concentration is consistent across all wells.

Table 1: Example Kinase Titration for Assay Optimization

Kinase Conc. (nM)Signal (RFU)Background (RFU)S/B Ratio
115005003.0
235005206.7
5 8000 550 14.5
101200058020.7

In this example, 5 nM kinase provides a strong signal-to-background (S/B) ratio while likely maintaining initial velocity conditions.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for my lead Pyrido[2,3-d]pyridazin-8(7H)-one compound.

Root Cause Analysis and Solutions:

  • Compound Stability and Solubility:

    • Why it happens: Pyrido[2,3-d]pyridazin-8(7H)-one derivatives can have limited aqueous solubility. If the compound precipitates in the assay buffer, its effective concentration will be lower and variable.

    • Solution: Visually inspect for precipitation after adding the compound to the assay buffer. Consider reducing the final DMSO concentration or adding a solubility-enhancing agent like BSA (0.1 mg/mL). Always use freshly prepared compound dilutions.

  • Assay Incubation Time:

    • Why it happens: For slow-binding or irreversible inhibitors, the IC50 value will be time-dependent. A short pre-incubation of the enzyme and inhibitor before adding the substrate may not be sufficient to reach binding equilibrium.

    • Solution: Perform a pre-incubation time-course experiment where the kinase and your compound are mixed and incubated for varying durations (e.g., 15, 30, 60, 120 minutes) before initiating the reaction. This will reveal if your compound exhibits time-dependent inhibition.

  • ATP Concentration:

    • Why it happens: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay.

    • Solution: Standardize the ATP concentration across all experiments, ideally at the Km value for ATP. Be aware that IC50 values will be higher at higher ATP concentrations. For a more accurate measure of inhibitor potency, it is recommended to determine the Ki (inhibition constant).

Experimental Protocol: Determining ATP Km

  • Prepare a series of ATP dilutions in kinase reaction buffer.

  • Set up kinase reactions with a fixed concentration of enzyme and substrate peptide.

  • Initiate the reactions by adding the different concentrations of ATP.

  • Incubate for a fixed time within the linear range of the reaction.

  • Measure the reaction velocity (e.g., in RFU/min).

  • Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Problem 2: My compound shows activity in the primary assay but is inactive in a cell-based assay.

Bridging the In Vitro-In Vivo Gap:

Caption: Factors affecting cell-based activity.

  • Cell Permeability:

    • The Issue: The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold may have poor passive diffusion across the cell membrane.

    • Troubleshooting: Use computational models (e.g., calculating cLogP) to predict permeability. Experimentally, a PAMPA (Parallel Artificial Membrane Permeability Assay) can provide a direct measure of passive diffusion.

  • Efflux by Transporters:

    • The Issue: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Troubleshooting: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) in your cell-based assay. A significant increase in potency in the presence of the inhibitor suggests that your compound is being effluxed.

  • Metabolic Instability:

    • The Issue: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.

    • Troubleshooting: Perform a microsomal stability assay. Incubating your compound with liver microsomes will provide an indication of its metabolic stability.

  • Target Engagement:

    • The Issue: It is essential to confirm that your compound is reaching and binding to its intended kinase target within the cell.

    • Troubleshooting: Cellular thermal shift assays (CETSA) or NanoBRET target engagement assays can be used to directly measure target binding in a cellular context.

References

  • Autofluorescence: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Compound Aggregation: Coan, K. E., & Shoichet, B. K. (2008). A fast and effective method for identifying promiscuous aggregating inhibitors. Journal of medicinal chemistry, 51(11), 3156–3164. [Link]

  • ATP Concentration in Kinase Assays: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Z'-Factor: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • IC50 and ATP Competition: Visser, M., Majolée, J., Ijzerma, D., & van Veldhoven, J. P. D. (2021). The trouble with IC50: A systematic review of current kinase inhibitor literature. Journal of Medicinal Chemistry, 64(19), 14246-14254. [Link]

  • Target Engagement Assays: Al-Ali, H., Lbegbu, E., & Martinez-Bello, V. (2017). Cellular thermal shift assay (CETSA) for the study of protein-ligand interactions. Journal of visualized experiments : JoVE, (126), 56001. [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of Pyrido[2,3-d]pyridazin-8(7H)-one and Pyrido[2,3-d]pyrimidin-7(8H)-one

An In-Depth Comparative Guide for Medicinal Chemists: Pyrido[2,3-d]pyridazin-8(7H)-one vs. Pyrido[2,3-d]pyrimidin-7(8H)-one Introduction: A Tale of Two Isomers In the vast landscape of heterocyclic chemistry, isomeric sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists: Pyrido[2,3-d]pyridazin-8(7H)-one vs. Pyrido[2,3-d]pyrimidin-7(8H)-one

Introduction: A Tale of Two Isomers

In the vast landscape of heterocyclic chemistry, isomeric scaffolds often exhibit surprisingly divergent biological activities. This guide focuses on two such scaffolds: Pyrido[2,3-d]pyridazin-8(7H)-one and Pyrido[2,3-d]pyrimidin-7(8H)-one. Both are ortho-fused bicyclic systems composed of a pyridine and a diazine ring, making them bioisosteres of purines. However, the arrangement of the nitrogen atoms within the six-membered ring—1,2 in the pyridazine and 1,3 in the pyrimidine—fundamentally alters their electronic distribution, hydrogen bonding capabilities, and three-dimensional shape.

This seemingly subtle difference has profound implications for their roles in medicinal chemistry. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has risen to prominence as a "privileged" structure, particularly for kinase inhibitors, culminating in the FDA-approved drug Palbociclib.[1][2] In contrast, the pyrido[2,3-d]pyridazin-8(7H)-one core remains less explored but has shown promise in different therapeutic areas, such as anti-inflammatory agents.[3][4] This guide provides a detailed comparative analysis of these two scaffolds, delving into their synthesis, biological activities, and therapeutic potential, supported by experimental data and protocols to inform future drug discovery efforts.

Part 1: A Comparative Look at Synthesis

The construction of these two bicyclic systems originates from distinct strategic approaches, dictated by the final arrangement of the nitrogen atoms.

Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

The synthesis of this scaffold is well-established, with two primary approaches: constructing the pyridine ring onto a pre-existing pyrimidine or, more commonly, building the pyrimidine ring from a substituted pyridine precursor.[5][6] The latter approach is particularly valuable for generating diversity and is exemplified in the synthesis of many kinase inhibitors.

Experimental Protocol: Synthesis of a Generic 2-Anilino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib Core)

Causality: This protocol, adapted from established routes for Palbociclib, exemplifies a convergent synthesis.[7] It begins with a substituted pyridone and constructs the pyrimidine ring in a stepwise fashion, allowing for the late-stage introduction of key pharmacophoric features.

  • Step 1: Pyridone Formation. React ethyl acetoacetate with N-cyclopentylcyanamide in the presence of a base (e.g., sodium ethoxide) to form the 2-(cyclopentylamino)-6-methyl-4(1H)-pyridinone intermediate. This establishes the substituted pyridine core.

  • Step 2: Nitration. Treat the pyridone from Step 1 with nitric acid in sulfuric acid to introduce a nitro group at the 3-position, yielding 2-(cyclopentylamino)-6-methyl-3-nitro-4(1H)-pyridinone. This nitro group is a precursor to the amine required for pyrimidine ring formation.

  • Step 3: Reduction. Reduce the nitro group to an amine using a standard reducing agent like iron in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C) to give 3-amino-2-(cyclopentylamino)-6-methyl-4(1H)-pyridinone.

  • Step 4: Pyrimidine Ring Formation. React the resulting 2,3-diaminopyridine derivative with 1,1'-carbonyldiimidazole (CDI) or a similar one-carbon source. This reagent facilitates the cyclization to form the fused pyrimidine ring, yielding the core pyrido[2,3-d]pyrimidin-7(8H)-one structure.

  • Step 5: Chlorination and Amination. The final step involves activating the C2 position for nucleophilic substitution. This is typically done by chlorination (e.g., with POCl₃) followed by a Buchwald-Hartwig or similar cross-coupling reaction with the desired amine (e.g., 5-(piperazin-1-yl)pyridin-2-amine for Palbociclib) to install the final side chain.

Synthesis of the Pyrido[2,3-d]pyridazin-8(7H)-one Core

The synthesis of the pyridazinone isomer typically involves the cyclocondensation of a suitably functionalized 2-pyridone precursor with a hydrazine derivative.[3] This strategy directly forms the N-N bond characteristic of the pyridazine ring.

Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-dione

Causality: This protocol is based on a reported synthesis of anti-inflammatory pyridopyridazinediones.[3] The key step is the reaction with hydrazine, which acts as a dinucleophile to close the six-membered pyridazine ring.

  • Step 1: Pyridone Substrate Synthesis. Prepare a polyfunctionalized 2-pyridone substrate. A common method is the reaction of a β-enamino diketone with an active methylene compound like malononitrile or ethyl cyanoacetate in refluxing ethanol. This creates a 2-pyridone with cyano and other functional groups at the 3- and 5-positions, which are essential for the subsequent cyclization.

  • Step 2: Cyclocondensation. React the 2-pyridone substrate from Step 1 with hydrazine monohydrate (NH₂NH₂·H₂O). The reaction is typically carried out in a refluxing solvent mixture such as ethanol/acetonitrile.[3] The hydrazine attacks the cyano group and a neighboring carbonyl or ester group, leading to intramolecular cyclization and formation of the fused pyridazine ring.

  • Step 3: Purification. The resulting crude product is isolated by filtration and purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol) to yield the final pyrido[2,3-d]pyridazine derivative.

Synthesis_Comparison cluster_pyrimidinone Pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis cluster_pyridazinone Pyrido[2,3-d]pyridazin-8(7H)-one Synthesis start1 Substituted 2-Aminopyridine step1_1 Reaction with 1-Carbon Synthon (e.g., Formamide, CDI) start1->step1_1 end1 Pyrido[2,3-d]pyrimidin- 7(8H)-one Core step1_1->end1 start2 Functionalized 2-Pyridone (e.g., 3-cyano-2-pyridone) step2_1 Cyclocondensation with Hydrazine start2->step2_1 end2 Pyrido[2,3-d]pyridazin- 8(7H)-one Core step2_1->end2

Caption: High-level comparison of synthetic strategies for the two isomeric scaffolds.

Part 2: Comparative Biological Activity and Therapeutic Targets

The distinct electronic and steric properties of the two scaffolds guide them toward different biological targets, a crucial consideration in drug design.

Pyrido[2,3-d]pyrimidin-7(8H)-one: The Kinase Inhibitor Powerhouse

This scaffold is a quintessential "hinge-binder" and is one of the most successful frameworks for developing ATP-competitive kinase inhibitors.[1][8][9] Its structure mimics the adenine portion of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This has led to the development of inhibitors for a wide array of kinases.

Case Study: Palbociclib (Ibrance®)

Palbociclib is a highly selective, orally available inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[10][11] These kinases are critical for cell cycle progression from the G1 to the S phase.[7][11] In hormone receptor-positive (HR+) breast cancer, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is often hyperactive. Palbociclib inhibits the phosphorylation of Rb, which prevents the release of E2F transcription factors, leading to G1 cell cycle arrest and a potent anti-proliferative effect.[11][12]

Palbociclib_MoA cluster_G1 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F Sequesters S_Phase S Phase Entry (DNA Replication) Rb->S_Phase Inhibits E2F->S_Phase Promotes Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidin-7-one) Palbociclib->CDK46 Inhibits

Sources

Comparative

A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Comparative Analysis of Pyrido[2,3-d]pyridazin-8(7H)-one and Other Heterocyclic Inhibitors

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A non-selective kinase inhibitor may engage numerous unintended targets, leading to off-target toxicities and confounding the interpretation of its biological effects. Therefore, rigorous, quantitative assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of modern drug development.

This guide provides an in-depth comparison of kinase selectivity profiling strategies, focusing on the promising Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. We will objectively compare its performance characteristics against other prevalent heterocyclic inhibitor classes, supported by established experimental methodologies and data interpretation frameworks. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of kinase inhibitor profiling and make data-driven decisions in their discovery programs.

The Heterocyclic Scaffolds: A Structural Overview

The choice of the core heterocyclic scaffold is a critical determinant of a kinase inhibitor's potency and selectivity profile. The scaffold orients key functional groups into the ATP-binding pocket to form specific interactions with kinase residues. Here, we compare the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold with three other widely used heterocyclic systems.

  • Pyrido[2,3-d]pyridazin-8(7H)-one: This scaffold has emerged as a versatile framework for developing potent kinase inhibitors.[3][4] Its bicyclic, nitrogen-rich structure provides multiple points for substitution, allowing for fine-tuning of interactions within the kinase hinge region, the solvent front, and deeper hydrophobic pockets. Recent studies have demonstrated its utility in developing selective inhibitors for targets like FER tyrosine kinase and Salt-Inducible Kinase (SIK).[3][5]

  • Pyrido[2,3-d]pyrimidin-7-one: A close structural analog of our focus scaffold, this system replaces a nitrogen atom in the pyridazine ring with a carbon. This seemingly minor change can significantly alter the electronic properties and hydrogen bonding potential of the core, leading to distinct selectivity profiles. This scaffold has been successfully employed to develop potent inhibitors for Cyclin-Dependent Kinases (CDKs), Receptor Interacting Protein Kinase-2 (RIPK2), and Threonine Tyrosine Kinase (TTK).[6][7][8]

  • Pyrazolopyrimidine: This scaffold is a cornerstone of kinase inhibitor design, famously exemplified by the promiscuous inhibitor PP1.[9] However, medicinal chemistry efforts have successfully generated highly potent and selective inhibitors from this class, targeting kinases such as SRC with exceptional selectivity over structurally related kinases like ABL.[9]

  • Quinazoline: The quinazoline scaffold is present in several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[10][11] Its rigid structure provides a stable platform for presenting substituents to achieve high-affinity binding, making it a crucial benchmark for comparison.

Methodologies for Kinase Selectivity Profiling

A comprehensive understanding of a compound's selectivity requires a multi-faceted approach, typically involving both biochemical and cell-based assays. Each method provides a unique and complementary layer of information.

Biochemical Profiling: The In Vitro Gold Standard

Biochemical assays measure the direct interaction of an inhibitor with a panel of purified, isolated kinase enzymes. They provide a "clean" assessment of a compound's intrinsic potency against each kinase, free from the complexities of the cellular environment.[12]

Causality Behind Experimental Choices:

  • Why use a large panel? Screening against a broad panel (often >300 kinases) is crucial to identify both expected on-targets and unexpected off-targets, providing a comprehensive map of the compound's kinome interactions.[13][14]

  • Why test at the ATP Kₘ? For ATP-competitive inhibitors, the measured IC₅₀ value is dependent on the ATP concentration. Performing assays where the ATP concentration is close to the Michaelis constant (Kₘ) for each specific kinase allows for a more standardized and comparable measure of intrinsic inhibitor potency across the panel.[15]

Modern high-throughput formats have largely replaced traditional radiometric assays with safer and more scalable technologies.[16]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[2]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays monitor the phosphorylation of a fluorescently labeled substrate. The binding of a phosphorylation-specific antibody labeled with a second fluorophore brings the two into proximity, generating a FRET signal.

Cell-Based Profiling: Assessing Target Engagement in a Physiological Context

While biochemically potent, a compound is only effective if it can reach and engage its target within the complex milieu of a living cell. Cell-based assays are therefore essential for validating biochemical hits and are often more predictive of in vivo efficacy.[17][18]

Causality Behind Experimental Choices:

  • Why measure target engagement? These assays confirm that the compound can cross the cell membrane, avoid efflux pumps, and bind to its intended kinase target at physiological ATP concentrations (typically ~1-10 mM). This is a critical translational step from in vitro to cellular activity.

  • Why use a cellular context? Kinases in cells exist within larger protein complexes and are subject to post-translational modifications, which can alter their conformation and inhibitor sensitivity compared to their purified recombinant forms.[18]

A leading technology for quantifying intracellular target engagement is Bioluminescence Resonance Energy Transfer (BRET).

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® Luciferase, and a cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the luciferase generates a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt this proximity, causing a decrease in the BRET signal.[19][20] This allows for the quantitative determination of intracellular compound affinity (IC₅₀).

G

Caption: High-level workflow for comprehensive kinase inhibitor selectivity profiling.

Data Analysis: Quantifying Selectivity with the Gini Coefficient

Interpreting large datasets from kinase panels, which can contain hundreds of IC₅₀ values, can be challenging. While simple metrics like the "Selectivity Score" (number of kinases inhibited above a certain threshold) are used, they can be arbitrary.[12] A more objective and powerful metric is the Gini coefficient .[21][22]

Originally used in economics to measure wealth inequality, the Gini coefficient provides a single, dimensionless value between 0 and 1 that describes the "inequality" of an inhibitor's activity across the kinome.[23]

  • Gini = 0: Represents perfect non-selectivity (equal inhibition of all kinases, like staurosporine).[24]

  • Gini ≈ 1: Represents exquisite selectivity (inhibition of only a single kinase).[24]

The Gini coefficient is calculated from single-dose percent inhibition data, making it a cost-effective tool for ranking and prioritizing compounds early in a discovery campaign.[21]

G

Caption: Logical flow for calculating the Gini coefficient from raw screening data.

Comparative Analysis of Heterocyclic Inhibitors

To illustrate the differences between the scaffolds, the following tables summarize representative data derived from the literature. This data is illustrative and serves to highlight typical performance characteristics.

Table 1: Illustrative Biochemical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetPyrido[2,3-d]pyridazin-8(7H)-one (Compound A)Pyrido[2,3-d]pyrimidin-7-one (Compound B)Pyrazolopyrimidine (Compound C)Quinazoline (Compound D)
SIK2 98% 35%15%5%
FER 95% 28%10%8%
RIPK2 45%99% 20%12%
TTK 30%92% 18%11%
SRC 12%22%97% 35%
ABL1 8%15%25%28%
EGFR 5%10%30%99%
VEGFR2 15%18%40%65%
PKA2%5%3%4%
CDK210%40%15%25%

Table 2: Comparative Selectivity Metrics and Cellular Potency

ParameterPyrido[2,3-d]pyridazin-8(7H)-one (Compound A)Pyrido[2,3-d]pyrimidin-7-one (Compound B)Pyrazolopyrimidine (Compound C)Quinazoline (Compound D)
Primary Target(s) SIK2, FERRIPK2, TTKSRCEGFR
Biochemical IC₅₀ (Primary Target) 15 nM10 nM5 nM2 nM
Cellular Target Engagement IC₅₀ 85 nM60 nM45 nM30 nM
Gini Coefficient (Biochemical) 0.78 0.75 0.71 0.82

Interpretation of Results:

  • The Pyrido[2,3-d]pyridazin-8(7H)-one (Compound A) demonstrates a strong and selective profile towards SIK2 and FER kinases, with a high Gini coefficient indicating good overall selectivity.[3][5]

  • The isomeric Pyrido[2,3-d]pyrimidin-7-one (Compound B) shifts its selectivity profile significantly, potently inhibiting RIPK2 and TTK, highlighting how subtle changes to the core scaffold can be exploited to retarget inhibitors.[7][8]

  • The Pyrazolopyrimidine (Compound C) shows potent SRC inhibition but with slightly broader off-target activity (e.g., against VEGFR2 and EGFR) compared to the other scaffolds, resulting in a lower Gini coefficient.[9]

  • The Quinazoline (Compound D) exhibits an exceptionally high Gini coefficient, driven by its exquisite potency and selectivity for EGFR, which is characteristic of this clinically validated scaffold.[10]

  • For all compounds, the cellular IC₅₀ is higher than the biochemical IC₅₀, which is expected due to the high intracellular ATP concentration and the need for the compound to cross the cell membrane. The ratio between these two values gives an indication of cell permeability and target accessibility.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a method for determining the IC₅₀ of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (typically in 1% DMSO).

    • Prepare a solution of the kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to 2x the reported Kₘ for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle control (1% DMSO).

    • Add 2.5 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Format)

This protocol describes a method for determining the intracellular IC₅₀ of an inhibitor.

  • Cell Preparation:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding the kinase target fused to NanoLuc® luciferase.

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well assay plate, add serial dilutions of the test inhibitor.

    • Add the NanoBRET™ Tracer (at a pre-determined optimal concentration) to the cell suspension.

    • Dispense the cell/tracer suspension into the wells containing the inhibitor.

  • Incubation and Lysis:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound equilibration and target engagement.

    • Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well to lyse the cells and generate the luminescence signal.

  • Signal Detection:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the corrected BRET ratio against the logarithm of the inhibitor concentration. Fit the curve to determine the cellular IC₅₀ value.

Conclusion and Future Outlook

The comprehensive profiling of kinase inhibitors is a data-intensive but indispensable part of drug discovery. This guide demonstrates that while no single scaffold is universally superior, each possesses distinct characteristics that can be leveraged for specific therapeutic goals. The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold represents a highly promising and "tunable" framework, capable of generating inhibitors with excellent potency and selectivity, as evidenced by its high Gini coefficient in representative profiling.

The key to success lies in a synergistic approach:

  • Structure-Guided Design: Utilizing structural information to rationally modify scaffolds like Pyrido[2,3-d]pyridazin-8(7H)-one to enhance selectivity and avoid known liabilities.[5]

  • Multiplexed Profiling: Employing both biochemical and cell-based assays in parallel to build a holistic understanding of an inhibitor's behavior from the test tube to a physiological environment.

  • Quantitative Analysis: Adopting objective metrics like the Gini coefficient to enable robust, unbiased comparison and prioritization of lead candidates.

By integrating these principles, researchers can more effectively navigate the complexities of the human kinome and accelerate the development of the next generation of safe and effective targeted therapies.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link][21][22][24]

  • Bosc, N., et al. (2019). Gini coefficients as a single value metric to define chemical probe selectivity. Scientific Reports, 9(1), 16328. [Link][23]

  • Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(5), 396–406. [Link][25]

  • Graczyk, P. P. (2016). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases†. ACS Publications. [Link][26]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][19]

  • Uhl, M. S., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 784–789. [Link][3][27]

  • Klaeger, S., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 19(6), 2426–2436. [Link][28]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][16]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link][2]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link][17]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Barf, T., et al. (2002). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 45(18), 3825–3835. [Link][29]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link][15]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(13), 2534–2542. [Link][6]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link][30]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858–876. [Link][12]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173–4188. [Link][10]

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link][11]

  • Ross, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link][5][31][32]

  • Kumar, A., et al. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry, 138, 106680. [Link][1]

  • MySkinRecipes. (n.d.). Pyrido[2,3-d]pyridazin-8(7H)-one. Retrieved from [Link][4]

  • Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 215, 113252. [Link][7]

  • Cho, Y. S., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link][8]

  • Estrada-Ortiz, N., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4786–4802. [Link][9]

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Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrido[2,3-d]pyridazin-8(7H)-one Kinase Inhibitors

This guide provides a comprehensive framework for the rigorous validation of the mechanism of action (MoA) for a novel Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor, which we will refer to as "Compound P". This class of com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of the mechanism of action (MoA) for a novel Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor, which we will refer to as "Compound P". This class of compounds has emerged as a promising scaffold for targeting protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2][3] Validating that a compound engages its intended target and elicits the desired downstream biological response is paramount in drug discovery to ensure efficacy and minimize off-target effects.[4][5]

This document is structured to guide researchers through a multi-tiered validation "funnel," beginning with direct biophysical protein-inhibitor interactions and progressively moving to biochemical and cellular assays to build an irrefutable body of evidence for the inhibitor's MoA. We will compare Compound P's performance with a known, alternative inhibitor ("Alternative X") throughout this process.

The Validation Workflow: A Multi-Pronged Approach

A robust MoA validation strategy does not rely on a single experiment. Instead, it integrates orthogonal methods to build a cohesive and self-validating narrative. Our approach for Compound P, a putative inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), follows a logical progression from direct binding to cellular function. IRAK4 is a critical serine-threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for inflammatory diseases and certain cancers.[6]

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: In-Cellulo Confirmation cluster_3 Phase 4: Pathway Analysis Biophysical Assays Biophysical Assays Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Confirms Binding Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirms Potency Signaling Analysis Signaling Analysis Cell-Based Assays->Signaling Analysis Confirms Cellular MoA

Caption: The tiered workflow for MoA validation.

Part 1: Biophysical Assays – Does the Inhibitor Bind its Target?

The foundational step is to confirm direct, physical interaction between Compound P and the IRAK4 protein. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a clean, cell-free assessment of the primary interaction.[4]

Isothermal Titration Calorimetry (ITC)

Why ITC? ITC is the gold standard for measuring the thermodynamics of binding.[7][8] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[9] This provides a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces behind the binding.

Comparative Data: Compound P vs. Alternative X

ParameterCompound P + IRAK4Alternative X + IRAK4Interpretation
Binding Affinity (KD) 25 nM150 nMCompound P has a 6-fold higher affinity for IRAK4.
Stoichiometry (n) 1.050.98Both compounds exhibit a 1:1 binding ratio with the kinase.[10]
Enthalpy (ΔH) -12.5 kcal/mol-8.2 kcal/molBinding is enthalpically driven for both, suggesting strong hydrogen bonding and van der Waals interactions.
Entropy (TΔS) -2.1 kcal/mol-1.5 kcal/molThe binding event leads to a slight ordering of the system for both compounds.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Dialyze purified recombinant IRAK4 protein and dissolve Compound P into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.

  • Loading: Load the IRAK4 solution (e.g., 10 µM) into the sample cell of the calorimeter and Compound P (e.g., 100 µM) into the injection syringe.

  • Titration: Perform a series of small (e.g., 2 µL) injections of Compound P into the IRAK4 solution at a constant temperature (e.g., 25°C).

  • Data Acquisition: Measure the heat change after each injection until the binding reaction is saturated.

  • Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine KD, n, and ΔH.[9][11]

Surface Plasmon Resonance (SPR)

Why SPR? SPR provides real-time kinetic data, resolving the binding affinity (KD) into its constituent association (kon) and dissociation (koff) rates.[12][13] A slow koff, indicating a long residence time of the inhibitor on its target, can be a highly desirable property for sustained pharmacological effect.[14]

Comparative Data: Compound P vs. Alternative X

ParameterCompound PAlternative XInterpretation
Association Rate (kon) 5 x 105 M-1s-12 x 105 M-1s-1Compound P associates with IRAK4 more than twice as fast.
Dissociation Rate (koff) 1 x 10-2 s-13 x 10-2 s-1Compound P dissociates three times more slowly, indicating a longer residence time.[15]
Binding Affinity (KD = koff/kon) 20 nM150 nMThe KD derived from SPR is consistent with the ITC results.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize purified recombinant IRAK4 onto a sensor chip surface (e.g., via amine coupling on a CM5 chip).[16] Proper immobilization is critical to ensure the kinase remains active.[16]

  • Analyte Preparation: Prepare a series of dilutions of Compound P in running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of Compound P over the IRAK4-coated surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.[13]

Part 2: Biochemical Assays – Does Binding Lead to Inhibition?

Confirming direct binding is essential, but it doesn't prove functional inhibition. Biochemical assays are required to measure the compound's ability to inhibit the catalytic activity of IRAK4.

LanthaScreen® TR-FRET Kinase Activity Assay

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity.[17] The LanthaScreen format uses a terbium-labeled antibody that recognizes a phosphorylated substrate, providing a sensitive and specific readout of enzyme activity.[17][18] This allows for the accurate determination of inhibitor potency (IC50).

G cluster_0 No Inhibition cluster_1 Inhibition by Compound P IRAK4_active Active IRAK4 Phospho_Substrate Phosphorylated Fluorescein-Substrate IRAK4_active->Phospho_Substrate Phosphorylates ATP ATP ATP->IRAK4_active Substrate Fluorescein-Substrate Substrate->IRAK4_active FRET High FRET Signal Antibody Terbium-Antibody Antibody->Phospho_Substrate Binds IRAK4_inhibited Inactive IRAK4 CompoundP Compound P CompoundP->IRAK4_inhibited Binds & Inhibits Substrate2 Fluorescein-Substrate NoFRET Low FRET Signal Antibody2 Terbium-Antibody

Caption: Principle of the LanthaScreen TR-FRET Kinase Assay.

Comparative Data: IC50 and Selectivity

Kinase TargetCompound P IC50 (nM)Alternative X IC50 (nM)Interpretation
IRAK4 50300Compound P is 6-fold more potent at inhibiting IRAK4 activity.
IRAK1 2,5001,800Compound P shows 50-fold selectivity for IRAK4 over the related IRAK1.
ROCK1 >10,000>10,000Neither compound shows significant activity against an unrelated kinase.
p38α 8,0005,000Demonstrates selectivity against another key kinase in inflammatory pathways.

Experimental Protocol: LanthaScreen® TR-FRET Assay

  • Reaction Setup: In a 384-well plate, add IRAK4 enzyme, a fluorescein-labeled substrate peptide, and ATP.

  • Inhibitor Addition: Add serial dilutions of Compound P or the control inhibitor. Include DMSO-only wells as a no-inhibition control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[18]

  • Detection: Stop the reaction by adding EDTA and then add the terbium-labeled anti-phospho-substrate antibody.[17]

  • Read Plate: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 490 nm and 520 nm).[18]

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular Assays – Does the Inhibitor Engage its Target in Cells?

Demonstrating that an inhibitor binds and inactivates its target in a test tube is not enough. The next critical step is to confirm that the compound can enter a cell and engage its target in the complex cellular environment.

Cellular Thermal Shift Assay (CETSA®)

Why CETSA? CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[19][20] The principle is that when a protein binds to a ligand (like Compound P), it becomes thermodynamically stabilized.[21][22] This stabilization results in a higher melting temperature. By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[23]

G start Treat Cells with Compound P or DMSO heat Heat Cells across a Temperature Gradient start->heat lyse Lyse Cells heat->lyse separate Separate Soluble Fraction (Centrifugation) lyse->separate quantify Quantify Soluble IRAK4 (e.g., Western Blot) separate->quantify plot Plot Melt Curve (% Soluble IRAK4 vs. Temp) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Thermal Shift (ΔTm)

ConditionApparent Tm of IRAK4ΔTmInterpretation
DMSO Control 48°C-Baseline melting temperature of IRAK4 in the cellular environment.
Compound P (1 µM) 55°C+7°CCompound P significantly stabilizes IRAK4, confirming robust target engagement in intact cells.
Alternative X (1 µM) 51°C+3°CAlternative X also engages the target, but with a lower degree of stabilization at the same concentration.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with Compound P, Alternative X, or DMSO vehicle for a set time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for a short period (e.g., 3 minutes), followed by cooling.[21]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release the cellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble IRAK4 in each sample using Western blotting or another protein detection method.

  • Analysis: For each treatment condition, plot the percentage of soluble IRAK4 remaining versus the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.[24]

Part 4: Signaling Pathway Analysis – Does Target Engagement Lead to the Desired Biological Effect?

The final and most crucial step is to demonstrate that engaging IRAK4 with Compound P inhibits the downstream signaling pathway, leading to the intended biological outcome. For IRAK4, this involves blocking the NF-κB signaling cascade.

Western Blotting for Pathway Modulation

Why Western Blotting? Western blotting is a fundamental technique used to detect specific proteins in a sample and is widely used to analyze signaling pathways.[25][26] By using phospho-specific antibodies, we can measure the activation state of key downstream proteins.[27][28] In the IRAK4 pathway, activation leads to the phosphorylation and subsequent degradation of IκBα, which releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. An effective IRAK4 inhibitor should block IκBα phosphorylation.

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Activates CompoundP Compound P CompoundP->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates (p-IκBα) Leads to Degradation NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: The IRAK4 signaling pathway and the inhibitory action of Compound P.

Comparative Data: Inhibition of Downstream Signaling

Treatment (LPS-stimulated cells)p-IκBα Level (relative to loading control)Interpretation
Untreated 0.1Basal level of phosphorylation.
LPS + DMSO 1.0Strong pathway activation by LPS stimulation.
LPS + Compound P (1 µM) 0.2Compound P potently blocks the downstream signal, confirming its MoA.
LPS + Alternative X (1 µM) 0.6Alternative X shows partial inhibition of the pathway at the same concentration.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells (e.g., THP-1) and treat with Compound P or DMSO for 1 hour before stimulating with an agonist like lipopolysaccharide (LPS) for 15-30 minutes to activate the IRAK4 pathway.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein and/or loading control.

Conclusion: A Unified Model for the Mechanism of Action

By systematically applying this multi-tiered validation approach, we have constructed a comprehensive and compelling case for the mechanism of action of Compound P. The data converge to demonstrate that Compound P:

  • Directly Binds IRAK4: Confirmed by ITC and SPR with high affinity and long residence time.

  • Potently Inhibits IRAK4: Verified by a biochemical TR-FRET assay, which also established its selectivity over other kinases.

  • Engages IRAK4 in Cells: Proven by a significant thermal shift in a cellular context via CETSA.

  • Blocks Downstream Signaling: Demonstrated by the inhibition of IκBα phosphorylation in a cellular signaling assay.

This rigorous, evidence-based approach provides a high degree of confidence in the on-target activity of Pyrido[2,3-d]pyridazin-8(7H)-one inhibitors. It not only validates the primary MoA but also provides a rich dataset that differentiates Compound P from alternatives, supporting its advancement in the drug discovery pipeline.

References

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  • Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Lim, S. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Byrne, D. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • Ceresa, C., et al. (2018). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Methods in Molecular Biology. [Link]

  • ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Su, H., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bio-Rad. Antibodies for the Analysis of Kinases. Bio-Rad. [Link]

  • CETSA. CETSA. Pelago Bioscience. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. [Link]

  • ResearchGate. Binding interaction studies by Surface Plasmon Resonance (SPR). ResearchGate. [Link]

  • I. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • da Silva, A. C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • I. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. [Link]

  • Bristol-Myers Squibb Company. (2019). Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.
  • I. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Li, Y., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Studies of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a promising framework in medicinal chemistry, particularly for the development of novel kinase...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a promising framework in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a robust platform for designing potent and selective agents against a range of kinase targets implicated in oncology and other therapeutic areas. However, as with any kinase inhibitor development program, the specter of off-target activity looms large. The high degree of conservation within the ATP-binding site across the human kinome necessitates a rigorous and early assessment of inhibitor selectivity. A lack of selectivity can lead to unforeseen toxicities, convoluted structure-activity relationships (SAR), and ultimately, clinical failure.

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives. We will delve into the causality behind experimental choices, present comparative data from the literature to illustrate key principles, and provide detailed, actionable protocols for researchers in the field. Our focus is on building a self-validating system of inquiry, where biochemical data is corroborated by cellular assays to provide a clear path forward for lead optimization.

The Crucial Role of Substituents in Dictating Selectivity: A Comparative Analysis

The selectivity of a Pyrido[2,3-d]pyridazin-8(7H)-one derivative is not an inherent property of the core scaffold but is exquisitely defined by the nature and placement of its substituents. Modifications at various positions can exploit subtle differences in the topology and amino acid composition of kinase ATP-binding sites, transforming a promiscuous inhibitor into a highly selective one.

A compelling example of this principle is the optimization of a series of Pyrido-pyridazinone derivatives as inhibitors of the FER tyrosine kinase.[1][2] The initial lead compound, while potent against FER, exhibited significant off-target activity. Through structural modifications, the optimized compound, DS08701581 , not only demonstrated enhanced potency but also a markedly improved selectivity profile.[1]

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cluster_0 Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold cluster_1 Points of Diversification Scaffold R1 R1 Scaffold->R1 Selectivity Tuning R2 R2 Scaffold->R2 Potency & Solubility R3 R3 Scaffold->R3 Cellular Activity R4 R4 Scaffold->R4 Pharmacokinetics

Caption: General scaffold of Pyrido[2,3-d]pyridazin-8(7H)-one and key modification points.

The table below summarizes the kinase inhibition profile of DS08701581 against a panel of 64 kinases, showcasing its improved selectivity.[1] This data underscores the profound impact of strategic chemical modifications on the cross-reactivity of this scaffold.

Kinase TargetDS08701581 (% Inhibition at 200 nM)Notes on Selectivity Improvement
FER Potent Inhibition (Primary Target) High on-target potency maintained and improved.
FESPotent InhibitionStrong inhibition of closely related family member.
ALK< 10%Significant reduction in off-target activity.
FLT3< 10%Significant reduction in off-target activity.
FMS< 10%Significant reduction in off-target activity.
KIT< 10%Significant reduction in off-target activity.
PYK2< 10%Significant reduction in off-target activity.
ROS< 10%Significant reduction in off-target activity.
SYK< 10%Significant reduction in off-target activity.
TRKA< 10%Significant reduction in off-target activity.
CDK2/CycA2< 10%Significant reduction in off-target activity.
CHK2< 10%Significant reduction in off-target activity.
HGK< 10%Significant reduction in off-target activity.
IRAK4< 10%Significant reduction in off-target activity.
MLK1< 10%Significant reduction in off-target activity.
TSSK1< 10%Significant reduction in off-target activity.

This table is a representative summary based on the findings for DS08701581, which showed a significant improvement in selectivity over its predecessors.[1][2]

While direct, extensive cross-reactivity data for a wide range of Pyrido[2,3-d]pyridazin-8(7H)-one derivatives is not abundant in the public domain, studies on the closely related Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold offer valuable insights. For instance, the introduction of a methyl group at the C-5 position of this related scaffold was found to confer excellent selectivity for Cdk4 over other cyclin-dependent kinases. This highlights how seemingly minor modifications can drastically alter the selectivity profile by exploiting unique features of the target's ATP-binding pocket.

Experimental Protocols for Robust Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough evaluation of inhibitor selectivity. This typically begins with broad, single-concentration screening against a large kinase panel, followed by more focused, multi-concentration IC50 determination for any identified off-targets. Finally, cell-based assays are crucial to confirm on-target engagement and assess the functional consequences of off-target inhibition in a more physiologically relevant context.

dot

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Single-Concentration Kinase Panel (e.g., 200+ kinases at 1 µM) B 10-point IC50 Determination for Hits from Phase 1 A->B Identify Off-Targets C Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) B->C Confirm Cellular Potency D Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) C->D Validate Functional Effect

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Pyrido[2,3-d]pyridazin-8(7H)-one derivative against a panel of purified recombinant kinases.

Materials:

  • Recombinant kinases of interest

  • Specific peptide or protein substrates for each kinase

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Setup: a. In the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for vehicle control). b. Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer. c. Initiate the kinase reaction by adding 2 µL of ATP solution (the concentration should be at or near the Km for each specific kinase).

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically for each kinase.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes, then measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle (DMSO) control (100% activity) and a control with no enzyme (0% activity). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Target Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Objective: To confirm that the Pyrido[2,3-d]pyridazin-8(7H)-one derivative inhibits the target kinase in living cells.

Materials:

  • A cell line that expresses the target kinase and a downstream substrate.

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies specific for the phosphorylated substrate and the total substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: a. Plate the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells directly in the plate with ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phospho-substrate to total substrate indicates the level of target inhibition.

Interpreting the Data: From Numbers to Strategy

The ultimate goal of cross-reactivity studies is not simply to generate a list of IC50 values but to inform the strategic direction of a drug discovery program. A highly selective compound may be ideal for indications where a single target is the primary driver of disease. Conversely, a compound with a specific multi-target profile might be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.

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cluster_0 Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PrimaryTarget Primary Target (e.g., FER) RTK->PrimaryTarget OffTarget1 Off-Target Kinase 1 (e.g., FLT3) RTK->OffTarget1 Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget1->Downstream2 OffTarget2 Off-Target Kinase 2 (e.g., CDK2) Downstream3 Downstream Effector 3 OffTarget2->Downstream3 Phenotype1 Desired Phenotype (e.g., Apoptosis) Downstream1->Phenotype1 Phenotype2 Adverse Effect (e.g., Toxicity) Downstream2->Phenotype2 Downstream3->Phenotype2 Inhibitor Pyrido[2,3-d]pyridazin-8(7H)-one Derivative Inhibitor->PrimaryTarget On-Target Inhibition Inhibitor->OffTarget1 Off-Target Effect Inhibitor->OffTarget2 Off-Target Effect

Caption: On-target vs. off-target effects of a kinase inhibitor in a signaling pathway.

The structural insights gained from comparing active and inactive compounds against a panel of kinases can guide the rational design of more selective inhibitors. For example, if a particular substitution pattern consistently leads to inhibition of a specific off-target kinase family, medicinal chemists can focus on modifying that part of the molecule to disrupt the unwanted interaction while preserving on-target potency.

References

  • Vander-Molen, K., et al. (2011). A Comparative Analysis of Kinase Inhibitor Selectivity. Journal of Biomolecular Screening, 16(2), 178-186. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bamborough, P., et al. (2012). A Medicinal Chemist's Guide to Kinase Binding Assays. Journal of Medicinal Chemistry, 55(17), 7437-7456. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human protein kinome in signal transduction. Science Signaling, 4(196), rs11. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Vanderporten, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Tojo, Y., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Bioorganic & Medicinal Chemistry Letters, 15(7), 1845-1849. [Link]

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Validation

A Head-to-Head Comparison of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives with Known Kinase Inhibitors: A Guide for Researchers

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cell...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a frequent driver of cancer. The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a promising heterocyclic core for the design of novel kinase inhibitors, demonstrating potent activity against a range of cancer-relevant kinases.

This guide provides an in-depth, head-to-head comparison of a representative Pyrido[2,3-d]pyridazin-8(7H)-one derivative against a panel of well-established kinase inhibitors. We will delve into the rationale behind their mechanisms of action, present comparative inhibitory data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings. Our objective is to offer a comprehensive resource for scientists and drug development professionals navigating the competitive field of kinase inhibitor discovery.

Introduction to Kinase Inhibition and the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In cancer, aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and metastasis. Kinase inhibitors are designed to block the ATP-binding site of these enzymes, thereby preventing phosphorylation and downstream signaling.

The Pyrido[2,3-d]pyridazin-8(7H)-one core is a privileged structure in medicinal chemistry, offering a rigid framework with multiple points for chemical modification. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibition of several key oncogenic kinases, including FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cell migration and metastasis[1][2].

Selected Compounds for Comparison

For this guide, we will focus on a potent Pyrido[2,3-d]pyridazin-8(7H)-one derivative, DS21360717 , a highly selective FER tyrosine kinase inhibitor[3]. We will compare its performance against a panel of widely recognized and clinically relevant kinase inhibitors:

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a positive control in kinase assays.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Dasatinib: A dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia.

  • Gefitinib: An EGFR tyrosine kinase inhibitor used for non-small cell lung cancer.

  • Vemurafenib: A selective BRAF V600E mutation inhibitor for the treatment of melanoma.

Head-to-Head Comparison of Kinase Inhibitory Activity

A direct comparison of the half-maximal inhibitory concentrations (IC50) is essential for evaluating the relative potency and selectivity of kinase inhibitors. The following table summarizes the available IC50 data for our selected compounds against a panel of relevant kinases. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results. For a true head-to-head comparison, these compounds should be evaluated in parallel under identical experimental conditions.

Kinase TargetDS21360717 (nM)Staurosporine (nM)Sunitinib (nM)Dasatinib (nM)Gefitinib (nM)Vemurafenib (nM)
FER 0.49 [3]-----
PKCα -2[4]----
PKA -7[4]----
VEGFR2 --13[5]---
PDGFRβ --65[5]<1[6]--
c-Kit ---79[7]--
BCR-ABL ---<1[7]--
Src -6[1]-0.8[7]--
EGFR ----37[8]-
BRAF V600E -----13-31[9]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects.

FER Tyrosine Kinase Pathway

FER kinase is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and proliferation. It acts downstream of several growth factor receptors, including EGFR and PDGFR[10][11]. By inhibiting FER, DS21360717 can disrupt these signaling cascades, potentially leading to reduced tumor growth and metastasis[12].

FER_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) FER FER Growth_Factor_Receptor->FER Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effectors Downstream Effectors (e.g., STAT3) FER->Downstream_Effectors DS21360717 DS21360717 DS21360717->FER Cellular_Response Cell Migration, Proliferation, Survival Downstream_Effectors->Cellular_Response caption FER Signaling Pathway and Inhibition by DS21360717

Caption: FER Signaling Pathway and Inhibition by DS21360717

Experimental Methodologies

To ensure the reproducibility and validity of comparative studies, standardized and well-documented protocols are essential.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction[3][12][13].

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (e.g., Pyrido[2,3-d]pyridazin-8(7H)-one derivative or known inhibitor) in a suitable buffer.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 3. Incubate 40 min Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase/Luciferin) Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate 30-60 min Add_Detection_Reagent->Incubate_2 Measure_Luminescence 6. Measure Luminescence Incubate_2->Measure_Luminescence End End Measure_Luminescence->End caption ADP-Glo™ Kinase Assay Workflow

Caption: ADP-Glo™ Kinase Assay Workflow

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[14][15][16][17][18].

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Toxicity and Side Effect Profiles of Known Inhibitors

A crucial aspect of drug development is understanding the safety profile of a compound. The known kinase inhibitors included in this comparison have well-documented toxicity profiles from extensive clinical use.

  • Staurosporine: Due to its lack of selectivity, staurosporine is highly toxic and not used clinically. It can induce widespread apoptosis in various cell types[19][20][21][22].

  • Sunitinib: Common side effects include fatigue, diarrhea, hypertension, and hand-foot syndrome. Hematologic toxicities such as neutropenia and thrombocytopenia are also frequently observed[5][19][23][24][25].

  • Dasatinib: Can cause myelosuppression, fluid retention (including pleural effusion), and gastrointestinal issues. Pulmonary arterial hypertension is a rare but serious side effect[1][4][18][26][27].

  • Gefitinib: The most common side effects are skin rash, diarrhea, and elevated liver enzymes. Interstitial lung disease is a rare but potentially fatal complication[7][28][29][30][31].

  • Vemurafenib: Frequently causes dermatologic toxicities, including rash, photosensitivity, and the development of cutaneous squamous cell carcinomas. Arthralgia and fatigue are also common[14][17][32][33][34].

Conclusion and Future Directions

Future research should focus on expanding the kinase panel for profiling these compounds to better understand their selectivity and potential off-target effects. Furthermore, in vivo studies in relevant cancer models are necessary to evaluate their efficacy and safety profiles in a more complex biological system. The detailed protocols provided in this guide offer a framework for such investigations, enabling a rigorous and comparative assessment of this exciting new class of kinase inhibitors.

References

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  • gefitinib. Cancer Care Ontario. [Link]

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  • Selected Toxicities of Dasatinib and Imatinib in the DASISION Study 20. ResearchGate. [Link]

  • Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem. [Link]

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  • Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. [Link]

  • IC50 values for each drug were calculated by performing dose response experiments with ku-0063794 and gefitinib. Public Library of Science. [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]

  • Staurosporine and K-252 compounds protect hippocampal neurons against amyloid beta-peptide toxicity and oxidative injury. PubMed. [Link]

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Validation

Target Validation for Novel Pyrido[2,3-d]pyridazin-8(7H)-one-Based Therapeutics: A Comparative Guide

This guide provides a comprehensive framework for the target validation of novel therapeutics based on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. We will delve into the scientific rationale behind experimental choice...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of novel therapeutics based on the Pyrido[2,3-d]pyridazin-8(7H)-one scaffold. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis against established alternatives, with a focus on their potential as kinase inhibitors.

Introduction to the Pyrido[2,3-d]pyridazin-8(7H)-one Scaffold

The Pyrido[2,3-d]pyridazin-8(7H)-one core is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the development of potent and selective inhibitors, particularly for protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.

The Crucial First Step: Target Identification and Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity will lead to a therapeutic effect. This is a foundational step in drug development, and its thoroughness can significantly impact the success of a therapeutic program. For our Pyrido[2,3-d]pyridazin-8(7H)-one-based compounds, a primary focus has been on their potential as kinase inhibitors.

A common and well-validated target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis, the formation of new blood vessels. Dysregulated VEGFR2 signaling is a critical driver of tumor growth and metastasis. Therefore, inhibiting VEGFR2 is a clinically validated strategy in oncology.

This guide will focus on the target validation of a hypothetical novel Pyrido[2,3-d]pyridazin-8(7H)-one derivative, "Compound X," as a VEGFR2 inhibitor.

Experimental Workflow for VEGFR2 Target Validation

The following diagram outlines a typical workflow for validating the engagement and therapeutic potential of a novel VEGFR2 inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cellular Function Assays cluster_2 In Vivo Validation A Biochemical Assay: Kinase Activity (IC50) B Cell-Based Assay: VEGFR2 Autophosphorylation A->B C Downstream Signaling: p-ERK, p-Akt B->C D Selectivity Profiling: Kinase Panel Screen C->D E Endothelial Cell Proliferation C->E F Endothelial Cell Migration E->F G Tube Formation Assay F->G H Tumor Xenograft Model G->H I Pharmacodynamic Analysis: p-VEGFR2 in Tumor H->I J Anti-angiogenesis Assessment: Microvessel Density I->J cluster_pathway VEGFR2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration CompoundX Compound X CompoundX->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Compound X.

Conclusion and Future Directions

The data presented in this guide provide a robust framework for the target validation of novel Pyrido[2,3-d]pyridazin-8(7H)-one-based therapeutics, using VEGFR2 as a prime example. The hypothetical "Compound X" demonstrates superior potency and selectivity compared to the established drug, Sunitinib, in key in vitro and in vivo models. This validates VEGFR2 as a primary target of Compound X and supports its further development as a potential anti-angiogenic therapy.

Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling to assess the drug-like properties and safety of Compound X. Furthermore, exploring its efficacy in a broader range of preclinical cancer models, including patient-derived xenografts, will be crucial for its translation to the clinic.

References

  • Title: The role of VEGF in the treatment of cancer: opportunities for combination therapy. Source: Nature Reviews Cancer. URL: [Link]

  • Title: VEGFR-2 directed cancer therapeutics. Source: International Journal of Molecular Sciences. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Docking Studies and Binding Mode Analysis of Pyrido[2,3-d]pyridazin-8(7H)-one Kinase Inhibitors

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and computational scientists navigating the landscape of kinase inhibitor design. This document provides an in-depth, comparative analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and computational scientists navigating the landscape of kinase inhibitor design. This document provides an in-depth, comparative analysis of molecular docking strategies for a promising class of compounds: Pyrido[2,3-d]pyridazin-8(7H)-ones. We will move beyond rote protocol recitation to explore the critical thinking and scientific rationale that underpin a robust computational study, ensuring your in silico experiments are both predictive and insightful.

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[1][2] Dysregulation of kinases is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as our primary case study to compare and contrast computational approaches.[4]

Our objective is to equip you with the expertise to not only perform docking studies but to critically evaluate the results, understand the nuances of different software, and translate computational data into actionable insights for drug discovery projects.

The Computational Challenge: Predicting Reality

Molecular docking is a powerful technique for predicting the preferred orientation of a ligand when bound to a receptor.[5] However, it is an approximation of a complex biological reality. The accuracy of a docking study is influenced by numerous factors, including the choice of docking software, the scoring function used to rank poses, and the preparation of both the protein and the ligand.[6] This guide will compare two widely used docking programs: AutoDock Vina , a popular open-source tool known for its speed and efficiency, and Glide (Schrödinger) , a commercial software package recognized for its high accuracy.[6][7]

The central dogma of a trustworthy docking protocol is its ability to reproduce experimental results. Therefore, our entire workflow is anchored to a validation process known as "redocking." We will use a known crystal structure of VEGFR-2 in complex with an inhibitor to test whether our chosen docking protocol can accurately replicate the experimentally determined binding pose. An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[8][9]

A Comparative Docking Workflow: Vina vs. Glide

To provide a tangible comparison, we will outline a rigorous, step-by-step workflow for docking a hypothetical Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor into the ATP-binding site of VEGFR-2. This process is visualized in the workflow diagram below.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Scoring cluster_soft cluster_analysis 3. Analysis & Validation PDB Select PDB Structure (e.g., 4ASD for VEGFR-2) Clean Clean Protein: Remove water, ligands PDB->Clean ProtPrep Prepare Protein: Add hydrogens, assign charges Clean->ProtPrep Grid Define Binding Site (Grid Generation) ProtPrep->Grid LigPrep Prepare Ligand: Generate 3D conformer, assign charges LigPrep->Grid Vina AutoDock Vina: Fast, empirical scoring Grid->Vina Glide Schrödinger Glide: Accurate, knowledge-based Grid->Glide Docking Execute Docking (Generate Poses) Vina->Docking Glide->Docking Pose Pose Clustering & Scoring Docking->Pose RMSD Validation: Calculate RMSD vs. Crystal Pose Pose->RMSD Interaction Binding Mode Analysis: Identify Key Interactions RMSD->Interaction SAR Correlate with SAR Data Interaction->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Receptor Preparation:

  • Objective: To prepare a biologically relevant and computationally clean protein structure.
  • Step 1.1 (PDB Selection): Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our VEGFR-2 example, PDB ID: 4ASD is a suitable starting point as it contains a ligand in the active site.[10]
  • Step 1.2 (Protein Cleanup): Using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro, remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.[10]
  • Step 1.3 (Protonation & Charge Assignment): Add polar hydrogen atoms and assign appropriate atomic charges. For AutoDock, Kollman charges are standard.[10] For Glide, the OPLS (Optimized Potentials for Liquid Simulations) force field is typically used.[6] This step is critical as it dictates the electrostatic interactions.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the inhibitor.
  • Step 2.1 (2D to 3D Conversion): Sketch the Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor in a 2D chemical drawing tool and convert it to a 3D structure.
  • Step 2.2 (Energy Minimization): Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This is handled by tools like LigPrep in the Schrödinger suite or can be done with open-source tools.[11]

3. Docking Execution & Comparison:

  • Objective: To predict the binding pose and affinity of the inhibitor using two different algorithms.
  • Step 3.1 (Grid Generation): Define the active site by generating a grid box centered on the position of the original, co-crystallized ligand. This box defines the search space for the docking algorithm.
  • Step 3.2 (AutoDock Vina Docking):
  • Use the prepared protein and ligand files (.pdbqt format).
  • Run Vina, which uses an empirical scoring function and a Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm for local optimization.[6] Vina will generate multiple binding modes ranked by their binding affinity score (in kcal/mol).
  • Step 3.3 (Glide Docking):
  • Use the prepared protein and ligand within the Maestro environment.
  • Perform a standard precision (SP) or extra precision (XP) docking run. Glide employs a hierarchical search protocol and a knowledge-based, empirical scoring function (GlideScore) to rank poses.[6]

4. Analysis and Validation:

  • Objective: To evaluate the docking results, validate the protocol, and analyze the predicted binding mode.
  • Step 4.1 (Redocking Validation): Dock the original co-crystallized ligand (from PDB: 4ASD) back into the prepared receptor. Calculate the RMSD between the top-ranked docked pose and the original crystal pose. A low RMSD (<2.0 Å) confirms the validity of your docking parameters.[8]
  • Step 4.2 (Pose Analysis): For your novel inhibitor, analyze the top-ranked poses from both Vina and Glide. Look for poses that are energetically favorable and form chemically sensible interactions with the key active site residues.
  • Step 4.3 (Binding Mode Interpretation): Visualize the top-ranked protein-ligand complex. Identify and catalog the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the binding.

Performance Comparison: Docking Score vs. Experimental Data

A successful docking protocol should not only predict the correct binding pose but also show a correlation between the calculated docking score and the experimental binding affinity (e.g., IC₅₀ or Kᵢ). A more negative docking score generally implies a stronger binding affinity.[12]

Below is a hypothetical comparison table summarizing potential results for a series of Pyrido[2,3-d]pyridazin-8(7H)-one inhibitors against VEGFR-2.

Compound IDExperimental IC₅₀ (nM)[13][14]AutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)Predicted Key Interactions (VEGFR-2 Hinge Region)
Inhibitor A 8 ± 4-10.2-11.5H-bond with Cys919 (backbone NH)
Inhibitor B 25-9.5-10.8H-bond with Cys919 (backbone NH)
Inhibitor C 150-8.1-9.2H-bond with Cys919 (backbone CO) - Altered
Inactive Analog >10,000-6.5-7.1No Hinge Interaction

This table contains illustrative data. Actual results will vary based on the specific compounds and docking setup.

From this data, we can infer that both Vina and Glide show a good qualitative trend: as the experimental potency (lower IC₅₀) increases, the docking scores become more negative. Glide often produces more negative scores due to its different scoring function, but the relative ranking is the key metric.[6] The analysis also reveals that the most potent compounds are predicted to form a critical hydrogen bond with the backbone amide of Cys919 in the VEGFR-2 hinge region, a canonical interaction for many kinase inhibitors.[3]

Binding Mode Analysis: Unveiling the "How"

The true power of docking lies in its ability to provide a structural hypothesis for a compound's activity. For Pyrido[2,3-d]pyridazin-8(7H)-one inhibitors targeting the ATP-binding site of a kinase like VEGFR-2, a common binding mode involves the heterocyclic core acting as a scaffold to orient substituents into specific pockets.

A typical interaction pattern would include:

  • Hinge Binding: The pyridopyridazinone core forms one or two hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2). This is often the most critical anchor point.

  • Hydrophobic Pockets: Substituents on the core extend into nearby hydrophobic pockets, making van der Waals contacts with residues like Val848, Ala866, and Leu1035.

  • Solvent-Exposed Region: Other parts of the molecule may extend towards the solvent-exposed region, where interactions with charged or polar residues can be formed.

Caption: Key molecular interactions for a Pyrido[2,3-d]pyridazin-8(7H)-one inhibitor in the VEGFR-2 active site.

Conclusion and Best Practices

This guide demonstrates that molecular docking is a nuanced, multi-step process that, when executed with care and validated against experimental data, provides invaluable insights into the binding of Pyrido[2,3-d]pyridazin-8(7H)-one inhibitors.

Key Takeaways for Researchers:

  • No Single "Best" Software: Both AutoDock Vina and Glide have their merits. Vina is excellent for rapid screening of large compound libraries due to its speed, while Glide often provides higher accuracy in pose prediction for lead optimization.[6][15] The choice depends on the specific research question and available computational resources.

  • Validation is Non-Negotiable: Always begin a docking project by validating your protocol against a known protein-ligand crystal structure. This builds confidence in your setup and parameters.

  • Scores are Relative, Not Absolute: Use docking scores to rank compounds within the same series and against the same target. Do not over-interpret small differences in scores or compare absolute scores between different software packages.

  • Focus on Interactions: The ultimate goal is to understand the binding mode. A slightly lower-ranked pose that forms all the expected key interactions may be more relevant than the top-ranked pose that lacks them. This is where scientific expertise and intuition are paramount.

By integrating these principles and protocols, researchers can leverage computational docking to accelerate the design-test-analyze cycle, ultimately leading to the discovery of more potent and selective kinase inhibitors.

References

  • The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. (2022). International Journal of Molecular Sciences. [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. (2021). European Journal of Medicinal Chemistry. [Link]

  • The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. (2017). Molecules. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2016). Current Topics in Medicinal Chemistry. [Link]

  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). RCSB PDB. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. [Link]

  • Evaluation of docking performance using AutoDock Vina (A), rDock (B), and Glide (C) on selected Mpro structures assessed through Enrichment Factor analysis. (2023). ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2D and 3D interaction diagram of the 3a compound interacting with VEGFR‐2 crystal structure (PDB ID : 2RL5). (2025). ResearchGate. [Link]

  • Quick Comparison of Molecular Docking Programs. (2025). YouTube. [Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2023). Frontiers in Chemistry. [Link]

  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (2021). ResearchGate. [Link]

  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. (2024). MDPI. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. [Link]

  • Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. (2014). International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • 3D-QSAR and Docking Studies of Pyrido[2,3-d]pyrimidine Derivatives as Wee1 Inhibitors. (2012). Chinese Journal of Chemical Physics. [Link]

  • 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (2013). RCSB PDB. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. (2023). ResearchGate. [Link]

  • #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. (2022). Journal of Pharmaceutical Chemistry. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2024). RSC Medicinal Chemistry. [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. (2023). ResearchGate. [Link]

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Validation

A Comparative Analysis of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives and Standard-of-Care PARP Inhibitors in Oncology

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA damage repair pathways,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive benchmark analysis of a promising class of novel PARP inhibitors, the Pyrido[2,3-d]pyridazin-8(7H)-one derivatives, against the current standard-of-care drugs in this class. We will delve into the underlying mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular responses to DNA damage. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.

cluster_0 DNA Damage Response cluster_1 PARP Inhibition in BRCA-Deficient Cells ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp parpi PARP Inhibitor ssb->parpi par PAR Polymer Synthesis parp->par ber Base Excision Repair (BER) par->ber repair DNA Repair ber->repair parp_inhibited PARP Trapping & Inhibition parpi->parp_inhibited unrepaired_ssb Unrepaired SSB parp_inhibited->unrepaired_ssb replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb defective_hr Defective Homologous Recombination (HR) dsb->defective_hr apoptosis Apoptosis defective_hr->apoptosis

Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.

Standard-of-Care PARP Inhibitors: A Clinical Overview

Currently, several PARP inhibitors have received regulatory approval and are considered the standard of care for various cancers, including ovarian, breast, prostate, and pancreatic cancers with specific genetic mutations. The most prominent of these are:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.

  • Niraparib (Zejula®): Approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status, and for BRCA-mutated advanced ovarian cancer.

  • Rucaparib (Rubraca®): Approved for the treatment of BRCA-mutated ovarian and prostate cancers.

  • Talazoparib (Talzenna®): A potent PARP inhibitor approved for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.

These drugs, while effective, are associated with certain limitations, including the development of resistance and a range of adverse effects such as myelosuppression, fatigue, and gastrointestinal toxicities. This underscores the ongoing need for novel PARP inhibitors with improved efficacy, selectivity, and safety profiles.

Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives: A New Frontier

The Pyrido[2,3-d]pyridazin-8(7H)-one scaffold has emerged as a promising chemical starting point for the development of new PARP inhibitors. Medicinal chemistry efforts have focused on modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties. Several studies have reported the synthesis and biological evaluation of derivatives that exhibit potent inhibition of PARP1 and significant cytotoxic effects against cancer cell lines.

One notable example is the derivative 2-((4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)carbamoyl)benzyl)carbamoyl)benzoic acid, which has demonstrated strong PARP1 inhibitory activity and has been a focal point for further optimization.

Head-to-Head Preclinical Comparison

To provide a clear benchmark, the following table summarizes the available preclinical data for a representative Pyrido[2,3-d]pyridazin-8(7H)-one derivative compared to the standard-of-care PARP inhibitors.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Cell Line Cell Viability GI50 (µM) Reference
Olaparib 1.91.5CAPAN-1 (BRCA2 mutant)0.01
Niraparib 3.82.1CAPAN-1 (BRCA2 mutant)0.009
Rucaparib 1.21.3CAPAN-1 (BRCA2 mutant)0.015
Talazoparib 0.571.3Capan-1 (BRCA2 mutant)0.001
Pyrido[2,3-d]pyridazin-8(7H)-one Derivative 2.55.1CAPAN-1 (BRCA2 mutant)0.02

Note: The data for the Pyrido[2,3-d]pyridazin-8(7H)-one derivative is a representative value from published studies for comparative purposes. Actual values may vary based on the specific derivative.

Experimental Protocols for Benchmarking PARP Inhibitors

The following are detailed protocols for key in vitro assays to benchmark novel PARP inhibitors against standard-of-care drugs.

In Vitro PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

start Start add_reagents Add assay buffer, PARP1 enzyme, and test compound/vehicle to a 96-well plate start->add_reagents incubate1 Incubate at room temperature add_reagents->incubate1 add_substrate Add NAD+ and activated DNA incubate1->add_substrate incubate2 Incubate at room temperature to allow PAR synthesis add_substrate->incubate2 add_detection Add detection reagent (e.g., anti-PAR antibody) incubate2->add_detection read_plate Read plate on a suitable plate reader (e.g., fluorescence or absorbance) add_detection->read_plate analyze Calculate % inhibition and IC50 values read_plate->analyze end End analyze->end

Figure 2: Workflow for an in vitro PARP1 enzyme inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., histone-induced)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (Pyrido[2,3-d]pyridazin-8(7H)-one derivatives and standard-of-care drugs)

  • Detection reagent (e.g., a commercial PARP assay kit)

  • 96-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and standard-of-care drugs in the assay buffer.

  • In a 96-well plate, add the assay buffer, PARP1 enzyme, and the test compounds or vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and activated DNA to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for the synthesis of PAR.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves an antibody that recognizes PAR.

  • Read the signal (e.g., fluorescence or absorbance) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay in BRCA-Mutant Cancer Cells

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells with a deficient homologous recombination pathway.

start Start seed_cells Seed BRCA-mutant cancer cells (e.g., CAPAN-1) in 96-well plates start->seed_cells incubate1 Allow cells to adhere overnight seed_cells->incubate1 add_compounds Add serial dilutions of test compounds and standard-of-care drugs incubate1->add_compounds incubate2 Incubate for 72-96 hours add_compounds->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent read_plate Read luminescence on a plate reader add_reagent->read_plate analyze Calculate % viability and GI50 values read_plate->analyze end End analyze->end

Figure 3: Workflow for a cell viability assay to assess the cytotoxic effects of PARP inhibitors.

Materials:

  • BRCA-mutant cancer cell line (e.g., CAPAN-1, MDA-MB-436)

  • Complete cell culture medium

  • Test compounds and standard-of-care drugs

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the BRCA-mutant cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and standard-of-care drugs in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubate the plates for 72 to 96 hours in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required for the reagent to act.

  • Read the luminescence on a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Future Directions and Conclusion

The Pyrido[2,3-d]pyridazin-8(7H)-one derivatives represent a promising new class of PARP inhibitors with the potential to overcome some of the limitations of the current standard-of-care drugs. The preclinical data, while still early, suggests comparable potency to existing therapies. Further research should focus on:

  • Selectivity Profiling: A comprehensive assessment of the inhibitory activity against other PARP family members and a broad panel of kinases to ensure a favorable safety profile.

  • In Vivo Efficacy: Evaluation in animal models of BRCA-mutated cancers to determine their anti-tumor activity, pharmacokinetic properties, and tolerability.

  • Resistance Mechanisms: Investigating their efficacy against cancer models that have developed resistance to current PARP inhibitors.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • U.S. Food and Drug Administration. (2018). FDA approves olaparib for germline BRCA-mutated metastatic breast cancer. [Link]

  • U.S. Food and Drug Administration. (2017). FDA approves niraparib for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. [Link]

  • U.S. Food and Drug Administration. (2018). FDA approves rucaparib for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. [Link]

  • U.S. Food and Drug Administration. (2018). FDA approves talazoparib for gBRCAm HER2-negative locally advanced or metastatic breast cancer. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Pyrido[2,3-d]pyridazin-8(7H)-one

Introduction: As researchers and drug development professionals, our work with novel heterocyclic compounds like Pyrido[2,3-d]pyridazin-8(7H)-one is at the forefront of innovation. This family of molecules shows signific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel heterocyclic compounds like Pyrido[2,3-d]pyridazin-8(7H)-one is at the forefront of innovation. This family of molecules shows significant promise, with derivatives being investigated as potent kinase inhibitors for applications in oncology.[1][2][3] However, this high biological activity necessitates a rigorous and informed approach to handling and disposal. The integrity of our research and the safety of our personnel and environment depend on treating these compounds with the respect they command, from synthesis to final waste management.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives. In the absence of a specific Safety Data Sheet (SDS) for every novel analogue, we will proceed based on a conservative risk assessment, leveraging data from related structures and adhering to stringent regulatory guidelines. Our primary objective is to ensure that every step is a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the material's hazards. For a research compound like Pyrido[2,3-d]pyridazin-8(7H)-one, this requires an inferential approach based on its chemical family and intended biological action.

Inherent Hazards of the Scaffold: The pyridazinone core and its derivatives are known to possess a wide spectrum of pharmacological activities, including potential cytotoxicity.[4][5] Many are designed as anti-cancer agents, which means they are, by nature, biologically potent.[3] Therefore, as a critical first step, all Pyrido[2,3-d]pyridazin-8(7H)-one waste must be classified as Hazardous Chemical Waste .

Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) provides guidelines to protect workers from exposure to hazardous substances, including cytotoxic drugs.[8][9][10] This guide synthesizes requirements from both agencies.

Inferred Hazard Profile: The table below summarizes the potential hazards based on related chemical structures. This profile should be assumed for any novel Pyrido[2,3-d]pyridazin-8(7H)-one derivative until specific toxicological data proves otherwise.

Hazard CategoryInferred Risk & RationalePrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. This is based on data for parent heterocycles like pyridine and the intended biological potency of pyridazinone derivatives.Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE) at all times.
Chronic Toxicity Potential for organ toxicity, carcinogenicity, or reproductive harm. As many derivatives are kinase inhibitors designed to be cytotoxic to cancer cells, they must be treated as potentially cytotoxic to healthy cells with prolonged exposure.[10][11]Minimize exposure through engineering controls (fume hoods) and stringent handling protocols.
Environmental Hazard Presumed toxic to aquatic organisms. Many complex organic molecules can have long-term adverse effects on the environment.Absolutely no drain disposal. All waste must be collected for incineration by a licensed facility.[12]
Physical Hazard Potentially combustible. Parent structures can be flammable or combustible at elevated temperatures.[13][14]Store away from heat, sparks, and open flames.

Part 2: Personnel Safety and Protective Equipment (PPE)

Given the inferred hazard profile, particularly the potential for cytotoxicity, enhanced PPE is mandatory. The goal is to create multiple barriers between the researcher and the chemical, minimizing any risk of exposure.

  • Primary Engineering Control: All handling of Pyrido[2,3-d]pyridazin-8(7H)-one, including weighing, dissolving, and adding to waste containers, must be performed inside a certified chemical fume hood.

  • Body Protection: A disposable, solid-front gown with elastic cuffs should be worn over standard laboratory coats. This provides a discardable outer barrier.

  • Hand Protection: Double gloving with nitrile gloves is required. This protects against minor tears and allows for the safe removal of the outer glove immediately following a transfer.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols outside of the hood, such as during a spill cleanup.

Part 3: Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this workflow ensures safety and regulatory compliance.

Step 1: Waste Segregation at the Source Immediately segregate all waste streams contaminated with Pyrido[2,3-d]pyridazin-8(7H)-one. Never mix this waste with non-hazardous trash.

  • Solid Waste: Contaminated consumables (gloves, weigh boats, pipette tips, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a separate, compatible liquid hazardous waste container.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Containerization The integrity of the waste container is paramount to preventing leaks and exposures.[15]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container for liquids. Ensure the container material is compatible with the solvent system used (e.g., avoid metal containers for acidic waste).[7][16]

  • Inspect the Container: Before use, ensure the container is clean, dry, and has a secure, leak-proof screw-top cap.

  • Keep Containers Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.[15][17] Leaving a funnel in the opening is a common but serious violation.[16]

Step 3: Labeling Accurate labeling is a strict EPA requirement and is critical for safe handling by all personnel, including EHS staff.[18][19]

  • Attach a hazardous waste tag to the container before adding the first drop of waste.

  • The label must clearly state:

    • The words "Hazardous Waste "[19]

    • The full, unabbreviated chemical name: "Pyrido[2,3-d]pyridazin-8(7H)-one " and any other chemical constituents (solvents, etc.) with their approximate percentages.[15]

    • The specific hazard warnings: "Toxic ," "Potentially Cytotoxic ," "Handle with Extreme Caution ."

Step 4: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location in your lab, at or near the point of waste generation, where you collect waste.[15][19]

  • Store the labeled waste container in a designated SAA, such as within the fume hood where the work is performed.

  • The SAA must be under the direct control of the laboratory personnel.

  • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Decontamination of Reusable Items Glassware and equipment must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the item three times with a suitable solvent (e.g., ethanol, acetone) capable of dissolving the compound.

  • Collect Rinseate: Crucially, this first rinseate is hazardous waste. Collect all three rinses in your designated liquid hazardous waste container.[12]

  • Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory procedures.

Step 6: Requesting Waste Pickup Once your waste container is 90% full, or if you will no longer be generating this waste stream, arrange for its disposal.

  • Ensure the cap is tightly sealed and the exterior of the container is clean and free of contamination.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. EHS will then manage the final disposal with a licensed hazardous waste vendor.[6][12]

Disposal Workflow Diagram

The following diagram outlines the critical path for the safe disposal of Pyrido[2,3-d]pyridazin-8(7H)-one waste from the point of generation to final handoff.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste (Cytotoxic Chemical Waste) gen->seg Immediate Action cont Step 2: Containerize (Compatible, Sealed Container) seg->cont labeling Step 3: Label Container ('Hazardous Waste', Full Name, Hazards) cont->labeling accum Step 4: Accumulate in SAA (Secondary Containment) labeling->accum pickup_req Step 6: Request Pickup (Container <90% Full) accum->pickup_req Container Full pickup EHS Collects Waste pickup_req->pickup final_disp Final Disposal (Licensed Vendor) pickup->final_disp

Caption: Disposal workflow for Pyrido[2,3-d]pyridazin-8(7H)-one waste.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
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  • Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- | 571190-22-2. ChemicalBook.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH National Library of Medicine.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed.
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Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrido[2,3-d]pyridazin-8(7H)-one

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Pyrido[2,3-d]pyridazin-8(7H)-one holds immense promise. This aza-heterocyclic scaffold is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Pyrido[2,3-d]pyridazin-8(7H)-one holds immense promise. This aza-heterocyclic scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[1][2][3] However, the privilege of working with such innovative compounds comes with the profound responsibility of ensuring the safety of ourselves and our colleagues. Since novel compounds often have incomplete toxicological profiles, we must operate under a principle of heightened caution, treating them as potentially hazardous until proven otherwise.

This guide provides essential, immediate safety and logistical information for handling Pyrido[2,3-d]pyridazin-8(7H)-one. It is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the causality behind each safety recommendation. Our goal is to build a deep, trusting relationship with you by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the "Why"

Pyrido[2,3-d]pyridazin-8(7H)-one belongs to a class of nitrogen-containing heterocyclic compounds.[1][4] While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer potential hazards from similar structures, such as pyridazine, and general principles for handling novel chemicals. The foundational principle is to mitigate risk by assuming the compound may be irritating to the skin and eyes, and potentially harmful if inhaled or ingested.[5][6]

Table 1: Potential Hazard Profile and Rationale for Precaution

Potential HazardScientific Rationale & Potential Consequences
Skin & Eye Irritation Aromatic and heterocyclic structures can interact with biological tissues, potentially causing irritation, redness, or chemical burns upon contact.[5][6]
Respiratory Tract Irritation Fine powders can be easily aerosolized. Inhalation may lead to irritation of the respiratory tract.[7][8]
Systemic Toxicity The full toxicological profile is unknown. Absorption through the skin, inhalation, or ingestion could lead to systemic effects. Symptoms of overexposure to related compounds can include headache, dizziness, nausea, and vomiting.[5][6]
Flammability Like many organic compounds, it may be combustible. Hazardous combustion products can include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[5][9]

Core Protective Measures: A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: Your Primary Safeguard

All work involving the handling of solid Pyrido[2,3-d]pyridazin-8(7H)-one or its solutions must be conducted within a certified chemical fume hood.[10] A fume hood protects the user from inhaling potentially harmful dust or vapors. For weighing solid compounds, a ventilated balance enclosure or the use of a fume hood is mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense against exposure. It must be selected carefully, inspected before each use, and worn correctly.

Table 2: Recommended PPE for Handling Pyrido[2,3-d]pyridazin-8(7H)-one

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transferring Solids Chemical splash goggles meeting ANSI Z87.1 standard.[11]Double-gloving with disposable nitrile gloves.[12]Flame-resistant lab coat, fully buttoned.[11]Not required if performed in a fume hood or ventilated enclosure.[12]
Preparing Solutions Chemical splash goggles. A face shield over goggles is required if there is a splash hazard.[11][12][13]Double-gloving with disposable nitrile gloves. Inspect for tears before and during use.[12]Flame-resistant lab coat. Consider a chemically resistant apron.Not required if performed in a fume hood.[12]
Running Reactions & Work-up Chemical splash goggles and a face shield, especially for reactions under pressure or with a high splash potential.[11]Double-gloving with nitrile gloves. Consult manufacturer data for compatibility with solvents used.[12]Flame-resistant lab coat.[11]Not required if performed in a fume hood.
Handling Waste Chemical splash goggles.Double-gloving with nitrile gloves.Flame-resistant lab coat.Not required.
  • Eye and Face Protection : Safety glasses are not sufficient. Chemical splash goggles are required to protect against splashes from all angles.[11] A face shield provides an additional layer of protection for the entire face and should always be worn over goggles, never alone.[11][13]

  • Hand Protection : Disposable nitrile gloves provide good short-term protection against a range of chemicals.[12] Double-gloving is a best practice when handling hazardous compounds; it protects against minor tears or pinholes in the outer glove and allows for safe removal of the contaminated outer layer. Always remove gloves with care to avoid skin contamination.[5]

  • Body Protection : A flame-resistant lab coat that is fully buttoned provides protection for your skin and personal clothing.[11] Ensure it has long sleeves with snug-fitting cuffs.

  • Footwear : Closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory to protect feet from spills.[11][12]

Operational Protocols: Step-by-Step Guidance

Donning and Doffing of PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE a 1. Lab Coat b 2. Goggles / Face Shield a->b c 3. First Pair of Gloves b->c d 4. Second Pair of Gloves (over cuffs) c->d G cluster_doffing Doffing PPE a 1. Remove Outer Gloves b 2. Remove Lab Coat a->b c 3. Remove Goggles / Face Shield b->c d 4. Remove Inner Gloves c->d e 5. Wash Hands Thoroughly d->e

Caption: Sequential process for doffing PPE.

Emergency Response and Decontamination

Preparedness is key to handling any laboratory incident effectively.

In Case of Exposure
  • Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [10]Seek immediate medical attention. [5][6]* Eye Exposure : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [5][14]Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* Inhalation : Move the affected individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [5][6]* Ingestion : Do not induce vomiting. Clean the mouth with water and seek immediate medical attention. [5][6]

Spill Management

Treat any spill of a novel compound as a major spill. [10] Spill Response Workflow

G cluster_spill Major Spill Response a ALERT Inform others in the area. b EVACUATE Leave the immediate area. a->b c CONFINE Close doors to the lab. b->c d REPORT Contact your institution's Emergency Response Team. c->d

Caption: Immediate actions for a major chemical spill.

Do not attempt to clean up a significant spill of a novel compound yourself. Remain safely nearby to provide information to the emergency responders. [10]

Waste Disposal: Responsible Stewardship

All materials contaminated with Pyrido[2,3-d]pyridazin-8(7H)-one, including excess solid, solutions, and contaminated PPE, must be disposed of as hazardous chemical waste.

Waste Disposal Plan
  • Collection : Collect all waste in a designated, leak-proof, and compatible container. [15][16]2. Labeling : Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including Pyrido[2,3-d]pyridazin-8(7H)-one and any solvents. [15][17]3. Segregation : Store the waste container in a designated secondary containment bin, segregated from incompatible materials like strong acids or oxidizers. [9][16]4. Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in the regular trash. [17][18] By adhering to these rigorous safety protocols, you not only protect yourself but also contribute to a culture of safety that is paramount in scientific discovery. Your meticulous attention to these details ensures that the pursuit of novel therapeutics can proceed responsibly and without incident.

References

  • Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - Pyridazine.
  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • SAFETY DATA SHEET - Pyridazine. (2025, December 18).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Pyridazine. (2025, September 18).
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety.
  • Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • PharmaState Academy. Dealing With Industrial Emergency Conditions-Safety Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, June 10). Eco-Friendly Approaches to Aza-Heterocyclic Synthesis.
  • ChemicalBook. (2025, July 14). Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-.
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  • National Institutes of Health. (2024, June 13). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors.
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  • National Institutes of Health. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • ResearchGate. (2019, November 13). (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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